Crotonaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-but-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUCVPSAIODCQM-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O, Array | |
| Record name | CROTONALDEHYDE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4931 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CROTONALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020351 | |
| Record name | (E)-Crotonaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crotonaldehyde, stabilized appears as a clear colorless to straw colored liquid with a penetrating pungent odor. Flash point 55 °F. Density 7.1 lb / gal. Very toxic by inhalation. May polymerize with the release of heat under exposure to heat or contamination. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air., Liquid, Water-white liquid with a suffocating odor; Note: Turns pale-yellow on contact with air; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO LIGHT AND AIR., Colorless to straw-colored liquid with a suffocating odor., Water-white liquid with a suffocating odor. [Note: Turns pale-yellow on contact with air.] | |
| Record name | CROTONALDEHYDE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4931 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Butenal | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Crotonaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/378 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Butenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CROTONALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CROTONALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/370 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Crotonaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0157.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
219 °F at 760 mmHg (EPA, 1998), 102.2 °C, 104.00 °C. @ 760.00 mm Hg, 104 °C, 219 °F | |
| Record name | CROTONALDEHYDE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4931 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crotonaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Butenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CROTONALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CROTONALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/370 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Crotonaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0157.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
55 °F (EPA, 1998), The Guide from the Emergency Response Guidebook is for "crotonaldehyde, inhibited." 13 °C, 13 °C (55 °F) Closed cup, 13 °C c.c., 55 °F, 45 °F | |
| Record name | CROTONALDEHYDE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4931 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crotonaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/378 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Crotonaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CROTONALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CROTONALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/370 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Crotonaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0157.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 0.1 mg/mL at 65.3 °F (NTP, 1992), Heat capacity: 0.7 ca/g ... Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Solubility of water in crotonaldehyde (g/100g) at 20 °C: 9.5; at 5 °C: 19.2, In water (g/100 g): 18.1 at 20 °C; 19.2 at 5 °C, In water, 1.81X10+5 mg/L at 20 °C, Soluble in chloroform; very soluble in ethanol, ethyl ether, acetone; miscible in benzene, Miscible with all proportions with alcohol, ether, toluene, kerosesne, gasolene, solvent naphtha, 150 mg/mL at 2 °C, Solubility in water, g/100ml at 20 °C: 15-18 (freely soluble), 18% | |
| Record name | CROTONALDEHYDE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4931 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crotonaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Butenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CROTONALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Crotonaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0157.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.853 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.853 at 20 °C/20 °C, Relative density (water = 1): 0.85, 0.87 | |
| Record name | CROTONALDEHYDE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4931 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crotonaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CROTONALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CROTONALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/370 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Crotonaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0157.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.41 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.41 (Air = 1), Relative vapor density (air = 1): 2.41, 2.41 | |
| Record name | CROTONALDEHYDE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4931 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crotonaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CROTONALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CROTONALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/370 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
19 mmHg at 68 °F (EPA, 1998), 30.0 [mmHg], 30 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.0, 19 mmHg | |
| Record name | CROTONALDEHYDE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4931 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crotonaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/378 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Crotonaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CROTONALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0241 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CROTONALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/370 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Crotonaldehyde | |
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Impurities |
2,6-di-tert-Butyl-p-cresol, CAS 128-37-0, 0.1 - 1% | |
| Record name | Crotonaldehyde | |
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Color/Form |
Water-white, mobile liquid, Water-white to straw-colored liquid, Water-white liquid. [Note: Turns pale-yellow on contact with air.] | |
CAS No. |
4170-30-3, 123-73-9 | |
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Melting Point |
-105 °F (EPA, 1998), -69 °C, -76.5 °C (trans), -69 °C (cis), -101 °F | |
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Foundational & Exploratory
Crotonaldehyde synthesis mechanism from acetaldehyde
An In-depth Technical Guide to the Synthesis Mechanism of Crotonaldehyde from Acetaldehyde (B116499)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound from acetaldehyde via the aldol (B89426) condensation reaction. It delves into the core mechanistic details of both base-catalyzed and acid-catalyzed pathways, offering detailed experimental protocols and quantitative data to support researchers in the practical application of this fundamental C-C bond-forming reaction. The document is structured to serve as a valuable resource for professionals in organic synthesis, catalysis, and drug development, providing the necessary information to understand, replicate, and optimize the synthesis of this versatile chemical intermediate.
Introduction
This compound (CH₃CH=CHCHO) is a key α,β-unsaturated aldehyde with significant applications in the chemical and pharmaceutical industries. It serves as a precursor for the synthesis of a wide range of valuable compounds, including sorbic acid (a food preservative), vitamin E precursors, and various fine chemicals.[1] The primary industrial route to this compound is the aldol condensation of acetaldehyde.[1][2] This reaction involves the dimerization of two acetaldehyde molecules to form 3-hydroxybutanal (acetaldol), which subsequently dehydrates to yield this compound.
The reaction can be effectively catalyzed by both bases and acids, each proceeding through distinct mechanistic pathways. Understanding these mechanisms is crucial for controlling the reaction, optimizing yields, and minimizing the formation of byproducts. This guide provides a detailed exploration of these mechanisms, supported by experimental data and protocols.
Reaction Mechanisms
The synthesis of this compound from acetaldehyde is a classic example of an aldol condensation, a reaction that forms a new carbon-carbon bond.[3] The overall reaction is as follows:
2 CH₃CHO → CH₃CH(OH)CH₂CHO → CH₃CH=CHCHO + H₂O
The reaction proceeds in two main stages: an initial aldol addition to form a β-hydroxy aldehyde (acetaldol), followed by a dehydration (condensation) step to form the α,β-unsaturated aldehyde (this compound).[3] The dehydration is often favored by heating.[3]
Base-Catalyzed Mechanism
The base-catalyzed aldol condensation is the most common method for this compound synthesis.[3] The mechanism involves the formation of a resonance-stabilized enolate ion, which acts as a nucleophile.[4]
Step 1: Enolate Formation A base, typically a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from an acetaldehyde molecule to form a resonance-stabilized enolate ion.[4][5]
Step 2: Nucleophilic Attack The enolate ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second acetaldehyde molecule, forming an alkoxide intermediate.[4][5]
Step 3: Protonation The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield 3-hydroxybutanal (acetaldol).[5]
Step 4: Dehydration Upon heating, the aldol product undergoes dehydration. A base removes a proton from the α-carbon to form an enolate, which then eliminates a hydroxide ion to form the stable, conjugated system of this compound.[3] This step is an example of an E1cB elimination mechanism.
Acid-Catalyzed Mechanism
The acid-catalyzed aldol condensation proceeds through an enol intermediate. The acid catalyst activates the carbonyl group of one acetaldehyde molecule, making it more electrophilic, and also catalyzes the formation of the enol nucleophile from a second acetaldehyde molecule.
Step 1: Carbonyl Protonation An acid catalyst (H⁺) protonates the carbonyl oxygen of an acetaldehyde molecule, increasing the electrophilicity of the carbonyl carbon.
Step 2: Enol Formation A second molecule of acetaldehyde undergoes acid-catalyzed tautomerization to form its enol isomer.
Step 3: Nucleophilic Attack The enol acts as a nucleophile and attacks the protonated carbonyl carbon of the first acetaldehyde molecule.
Step 4: Deprotonation A water molecule removes a proton from the resulting oxonium ion to form the aldol addition product, 3-hydroxybutanal.
Step 5: Dehydration Under acidic conditions and often with heating, the hydroxyl group of the aldol is protonated, forming a good leaving group (H₂O). The subsequent loss of water and deprotonation at the α-carbon leads to the formation of this compound.
Quantitative Data
The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions, including the type of catalyst, temperature, and reactant concentrations. The following tables summarize key quantitative data from various studies.
Table 1: Base-Catalyzed Synthesis of this compound
| Catalyst | Temperature (°C) | Acetaldehyde Conversion (%) | This compound Yield (%) | Reference |
| NaOH (0.5% solution) | 30 - 35 | - | Good output | [6] |
| Trimethylamine/Triethylamine | 37 - 47 | 67.2 | 94.3 | [2] |
| Proline amide | Physiologically relevant conditions | - | - | [7] |
Table 2: Acid-Catalyzed and Heterogeneous Catalysis
| Catalyst | Temperature (°C) | Acetaldehyde Conversion (%) | This compound Selectivity (%) | Reference |
| Zr-β Zeolite | - | - | 94.7 | |
| Solid Catalyst (Silica, Alumina, etc.) | 100 - 450 | 43 | 94 | [8] |
| TiO₂ anatase | - | High | Approaching 100 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound from acetaldehyde under both base- and acid-catalyzed conditions.
Protocol 1: Base-Catalyzed Synthesis using Sodium Hydroxide
This protocol is adapted from a patented industrial process and is suitable for laboratory scale.[6]
Materials:
-
Acetaldehyde (100 kg)
-
5% Sodium Hydroxide (NaOH) solution (200 cm³)
-
Phosphoric acid (1 kg)
-
Nitrogen gas supply
-
Reaction vessel with stirring and temperature control
-
Distillation apparatus
Procedure:
-
In an atmosphere of nitrogen, slowly add 200 cm³ of a 5% aqueous solution of sodium hydroxide to 100 kg of acetaldehyde with stirring.
-
Control the addition rate to allow the temperature to rise slowly to approximately 30-35°C.
-
After the addition of all the alkali, continue stirring the reaction mixture at this temperature for some time to ensure the completion of the aldol addition.
-
To the reaction mixture, add 1 kg of phosphoric acid to neutralize the base and catalyze the dehydration.
-
Perform a fractional distillation of the mixture in a circulating atmosphere of nitrogen.
-
Collect the this compound fraction.
Protocol 2: Acid-Catalyzed Synthesis using Sulfuric Acid (Monitored by UV-Vis Spectroscopy)
This protocol is based on a kinetic study and is suitable for analytical purposes to monitor the reaction progress.
Materials:
-
Acetaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of acetaldehyde in deionized water.
-
Prepare sulfuric acid solutions of the desired weight percentage (e.g., 75 wt%).
-
Equilibrate the sulfuric acid solution to the desired reaction temperature (e.g., 295 K) in a thermostatted cell holder of the UV-Vis spectrophotometer.
-
Initiate the reaction by injecting a small volume of the acetaldehyde stock solution into the sulfuric acid solution in the quartz cuvette, ensuring rapid mixing.
-
Immediately begin recording the UV-Vis absorption spectra at regular time intervals. The formation of this compound can be monitored by the increase in absorbance at its characteristic peak wavelength.
-
Continue data collection until the reaction reaches completion, as indicated by the stabilization of the absorbance spectrum.
Byproducts and Purification
The primary byproduct in the synthesis of this compound is the unreacted intermediate, 3-hydroxybutanal (acetaldol). Other potential byproducts can arise from further condensation reactions, leading to higher molecular weight oligomers.[9] In some cases, side reactions such as the Prins reaction can lead to the formation of compounds like methyl cyclopentenone.
Purification of this compound is typically achieved by fractional distillation.[6] The difference in boiling points between acetaldehyde, acetaldol, this compound, and higher boiling point byproducts allows for their separation.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows characteristic signals for the aldehydic proton, the vinylic protons, and the methyl protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the two vinylic carbons, and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the conjugated aldehyde and bands corresponding to the C=C double bond and C-H bonds.[10]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound.[10]
Conclusion
The synthesis of this compound from acetaldehyde via aldol condensation is a cornerstone reaction in organic chemistry with significant industrial relevance. This guide has provided a detailed technical overview of the base- and acid-catalyzed mechanisms, supported by quantitative data and experimental protocols. By understanding the intricacies of these pathways and reaction conditions, researchers and professionals in drug development can effectively utilize this reaction for the synthesis of a wide array of valuable compounds. The provided diagrams and structured data aim to facilitate a deeper understanding and practical application of this important chemical transformation.
References
- 1. CN1807381A - this compound production process - Google Patents [patents.google.com]
- 2. CN100344598C - this compound production process - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. quora.com [quora.com]
- 6. US1693907A - Manufacture of this compound from acetaldehyde and aldol - Google Patents [patents.google.com]
- 7. Proline Amide Catalyzes Formation of Toxic this compound from Acetaldehyde Under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Crotonaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonaldehyde (IUPAC name: (2E)-but-2-enal) is a highly reactive α,β-unsaturated aldehyde that serves as a versatile intermediate in organic synthesis and is encountered in various environmental and biological contexts. Its dual functionality, comprising a conjugated carbon-carbon double bond and an aldehyde group, dictates its chemical behavior and toxicological profile. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions and analysis, and an exploration of its impact on critical cellular signaling pathways.
Physical Properties of this compound
This compound is a colorless to pale yellow liquid with a pungent, suffocating odor.[1][2][3] Upon exposure to air and light, it tends to oxidize, forming crotonic acid, and can also undergo polymerization.[1][4] The majority of commercially available this compound exists as the more thermodynamically stable trans-isomer.[5]
| Property | Value | References |
| Molecular Formula | C₄H₆O | [6] |
| Molecular Weight | 70.09 g/mol | [7][8] |
| Boiling Point | 102.2 - 105 °C | [1][4][6] |
| Melting Point | -76.5 °C to -69 °C | [6][9][10] |
| Density | 0.846 - 0.853 g/cm³ at 20 °C | [6][9][10] |
| Solubility in Water | 150 - 181 g/L at 20 °C | [1][7][8] |
| Vapor Pressure | 19 - 32 mmHg at 20 °C | [7][9][11] |
| Flash Point | 13 °C (55 °F) | [2][5][10] |
| Autoignition Temperature | 232 °C (449.6 °F) | [5][12] |
| Refractive Index (n²⁰/D) | 1.4362 - 1.4384 | [8][10][11] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This allows for a variety of chemical transformations.
Synthesis of this compound via Aldol (B89426) Condensation
The primary industrial production method for this compound is the aldol condensation of acetaldehyde (B116499), followed by dehydration.[1][5]
Materials:
-
Acetaldehyde
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Acetic acid (glacial)
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, slowly add acetaldehyde to a cooled aqueous solution of sodium hydroxide. Maintain the reaction temperature below 20°C to favor the aldol addition product.
-
After the addition is complete, continue stirring for 1-2 hours at the same temperature.
-
Neutralize the reaction mixture by the slow addition of glacial acetic acid.
-
Transfer the mixture to a distillation apparatus.
-
Gently heat the mixture to dehydrate the intermediate aldol and distill off the this compound-water azeotrope, which boils at approximately 84°C.[4][13]
-
Collect the distillate and separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude this compound by fractional distillation, collecting the fraction boiling at 102-104°C.
Caption: Synthesis of this compound via Aldol Condensation.
Oxidation to Crotonic Acid
This compound can be selectively oxidized to crotonic acid, a valuable chemical intermediate.[6][10]
Materials:
-
This compound
-
Manganous acetate (B1210297) (catalyst)
-
Potassium permanganate (B83412)
-
Glacial acetic acid
-
Oxygen gas source
-
Water-cooled reaction vessel with a stirrer
Procedure:
-
Prepare the catalyst by dissolving manganous acetate in glacial acetic acid and treating it with a potassium permanganate solution.[5]
-
Place the catalyst solution in a water-cooled reaction vessel equipped with a stirrer and an oxygen inlet.
-
Gradually add this compound to the vessel while stirring and bubbling oxygen through the mixture. Maintain the reaction at a controlled, moderate temperature.
-
Monitor the reaction progress by analytical techniques such as GC or TLC.
-
Upon completion, distill off the acetic acid.
-
Purify the resulting solid crotonic acid by recrystallization.
Caption: Oxidation of this compound to Crotonic Acid.
Reduction to Crotyl Alcohol
The selective reduction of the aldehyde group in this compound yields crotyl alcohol, while reduction of both the aldehyde and the double bond produces butanol.[4]
Materials:
-
This compound
-
Hydrogen gas (H₂)
-
Solvent (e.g., water)
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with the catalyst and the solvent.
-
Add this compound to the reactor.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).[14][15]
-
Stir the reaction mixture at a controlled temperature (e.g., 303 K) for the desired time.[14][15]
-
Monitor the reaction progress by GC analysis.
-
After the reaction, cool the reactor, release the pressure, and filter to remove the catalyst.
-
Isolate and purify the crotyl alcohol from the reaction mixture by distillation or chromatography.
Caption: Reduction Pathways of this compound.
Michael Addition
As a Michael acceptor, this compound undergoes 1,4-conjugate addition with various nucleophiles (Michael donors) at the β-carbon.[16][17][18]
Materials:
-
This compound
-
Michael donor (e.g., diethyl malonate)
-
Base catalyst (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
-
Reaction vessel with stirrer
Procedure:
-
In a reaction vessel, dissolve the Michael donor in the solvent.
-
Add the base catalyst to generate the nucleophilic enolate.
-
Slowly add this compound to the reaction mixture while stirring.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Neutralize the reaction mixture with a dilute acid.
-
Isolate the Michael adduct by extraction and purify by distillation or chromatography.
Caption: Michael Addition Reaction of this compound.
Analytical Methods
Accurate quantification and characterization of this compound are crucial. Several analytical techniques are employed for this purpose.
Spectroscopic Analysis
| Technique | Key Features for this compound | References |
| ¹H NMR | Signals for aldehydic proton (~9.5 ppm), vinyl protons (~6.1 and ~6.9 ppm), and methyl protons (~2.1 ppm). | [19][20][21][22][23] |
| FTIR | Characteristic peaks for C=O stretch (~1690 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-H stretches. | [3][13][24][25][26] |
| UV-Vis | Absorption maximum (λmax) in the range of 210-220 nm due to the π → π* transition of the conjugated system. | [5] |
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for the separation and quantification of this compound. Derivatization is often employed to enhance sensitivity and selectivity.
Materials:
-
Sample containing this compound
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution
-
Extraction solvent (e.g., hexane)
-
GC-MS system
Procedure:
-
Derivatization: Mix the aqueous sample with the PFBHA solution and incubate to form the this compound-PFBHA oxime derivative.
-
Extraction: Extract the derivative into an organic solvent like hexane.
-
Analysis: Inject the extract into the GC-MS.
-
GC conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analytes.
-
MS conditions: Operate in electron ionization (EI) mode and monitor for characteristic ions of the this compound-PFBHA derivative.
-
Impact on Cellular Signaling Pathways
This compound is a known toxicant that can modulate various cellular signaling pathways, often leading to apoptosis, inflammation, and oxidative stress.
Apoptosis Induction
This compound has been shown to induce apoptosis in various cell types. This process involves the activation of caspases, particularly caspase-3.
Materials:
-
Cultured cells (e.g., human bronchial epithelial cells)
-
This compound solution
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AMC substrate)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Assay: Add the cell lysate to a new plate and add the caspase-3 substrate.
-
Measurement: Incubate at 37°C and measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) over time using a microplate reader.[11][27][28][29]
Caption: this compound-Induced Apoptosis Pathway.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is a key regulator of cellular responses to stress and can be activated by this compound.
Materials:
-
Cultured cells
-
This compound solution
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, -JNK, -p38, and total ERK, JNK, p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse them as described previously.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with the secondary antibody.[30][31][32][33][34]
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: MAPK Signaling Pathway Activation.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. This compound can modulate its activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Treatment: Treat the transfected cells with this compound.
-
Cell Lysis: Lyse the cells according to the reporter assay kit instructions.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer to determine the level of NF-κB transcriptional activity.[35][36][37][38][39]
Caption: NF-κB Signaling Pathway.
TRPA1 Channel Activation
This compound is an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a sensor of environmental irritants.
Materials:
-
Cells expressing TRPA1 (e.g., transfected HEK293 cells or sensory neurons)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
This compound solution
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Loading: Load the cells with the calcium-sensitive dye.
-
Baseline Measurement: Measure the baseline fluorescence.
-
Stimulation: Add this compound to the cells.
-
Measurement: Record the change in fluorescence intensity over time, which corresponds to an influx of calcium upon TRPA1 channel activation.[7][40][41][42][43]
Caption: TRPA1 Channel Activation by this compound.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis, key reactions, and analysis. Furthermore, the significant impact of this compound on critical cellular signaling pathways has been highlighted, with methodologies for their investigation. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important and reactive molecule. The provided protocols and diagrams offer a practical framework for further investigation into the chemistry and biology of this compound.
References
- 1. chemcess.com [chemcess.com]
- 2. CN1807381A - this compound production process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. celanese.com [celanese.com]
- 5. GB165728A - A process for the production of crotonic acid from croton aldehyde - Google Patents [patents.google.com]
- 6. Method for synthesizing crotonic acid by oxidizing croton aldehyde selectively - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound-induced Vascular Relaxation and Toxicity: Role of Endothelium and Transient Receptor Potential Ankyrin-1 (TRPA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1415594A - Method for preparing crotonic acid - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN102295532B - Method for producing crotonyl alcohol through gas phase catalysis and selective hydrogenation of this compound - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 17. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. spectrabase.com [spectrabase.com]
- 20. This compound(4170-30-3) 1H NMR [m.chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. This compound | C4H6O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 24. spectrabase.com [spectrabase.com]
- 25. This compound(4170-30-3) IR Spectrum [chemicalbook.com]
- 26. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. media.cellsignal.com [media.cellsignal.com]
- 29. mpbio.com [mpbio.com]
- 30. benchchem.com [benchchem.com]
- 31. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 32. ccrod.cancer.gov [ccrod.cancer.gov]
- 33. researchgate.net [researchgate.net]
- 34. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 35. indigobiosciences.com [indigobiosciences.com]
- 36. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 37. resources.amsbio.com [resources.amsbio.com]
- 38. bpsbioscience.com [bpsbioscience.com]
- 39. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 40. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 41. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 42. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 43. TRP Channels as Sensors of Aldehyde and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Crotonaldehyde and Their Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonaldehyde (2-butenal), a pivotal α,β-unsaturated aldehyde, serves as a versatile intermediate in organic synthesis and is encountered in various biological and industrial processes. Its chemical reactivity and biological effects are intrinsically linked to its stereochemistry. This compound exists as geometric isomers (E and Z) due to the restricted rotation around the C=C double bond, and as rotational conformers (s-trans and s-cis) arising from rotation about the C-C single bond. A thorough understanding of the relative stabilities and interconversion of these stereoisomers is paramount for applications in drug development, mechanistic toxicology, and fine chemical synthesis. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their thermodynamic stability, and detailed experimental protocols for their synthesis and characterization.
Stereoisomers of this compound
This compound can exist as four distinct planar conformers:
-
E-(s)-trans-crotonaldehyde (trans-s-trans or tt)
-
E-(s)-cis-crotonaldehyde (trans-s-cis or tc)
-
Z-(s)-trans-crotonaldehyde (cis-s-trans or ct)
-
Z-(s)-cis-crotonaldehyde (cis-s-cis or cc)
The E/Z notation describes the configuration around the C=C double bond, while s-cis/s-trans refers to the conformation around the C2-C3 single bond.
Thermodynamic Stability of this compound Stereoisomers
The E-isomer of this compound is thermodynamically more stable than the Z-isomer.[1][2] This is primarily due to steric hindrance between the methyl group and the carbonyl group in the Z-configuration. Commercially available this compound consists predominantly of the E-isomer (>95%).[2][3]
Computational studies have provided quantitative insights into the relative energies of the four conformers. The E-(s)-trans conformer is the global minimum on the potential energy surface.
Table 1: Relative Energies of this compound Conformers (Gas Phase)
| Conformer | Relative Energy (kJ/mol) |
| E-(s)-trans (tt) | 0.0 |
| E-(s)-cis (tc) | 9.6 |
| Z-(s)-trans (ct) | 11.8 |
| Z-(s)-cis (cc) | 16.0 |
Data from computational studies.
Table 2: Composition of this compound Conformers at Ambient Temperature
| Conformer | Population (%) |
| E-(s)-trans (tt) | 93.0 |
| E-(s)-cis (tc) | 3.4 |
| Z-(s)-trans (ct) | 3.4 |
| Z-(s)-cis (cc) | 0.2 |
Data derived from VUV-MATI spectroscopy and calculated dipole transition probabilities.
Experimental Protocols
Synthesis of (E)-Crotonaldehyde via Aldol (B89426) Condensation
This protocol describes the synthesis of (E)-crotonaldehyde from acetaldehyde (B116499) through a base-catalyzed aldol condensation followed by dehydration.
Reaction: 2 CH₃CHO → CH₃CH=CHCHO + H₂O
Materials:
-
Acetaldehyde
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Cool a flask containing acetaldehyde in an ice bath.
-
Slowly add a 5% aqueous solution of sodium hydroxide dropwise to the cooled acetaldehyde with constant stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Acidify the mixture with a dilute acid (e.g., 10% sulfuric acid) to neutralize the NaOH catalyst.
-
Transfer the mixture to a separatory funnel. The organic layer containing this compound will separate.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the crude this compound over anhydrous magnesium sulfate.
-
Purify the product by fractional distillation, collecting the fraction boiling at approximately 102-104 °C.
Characterization:
The product can be characterized by ¹H NMR spectroscopy. The ¹H NMR spectrum of (E)-crotonaldehyde will show a characteristic large coupling constant (typically >15 Hz) for the vinyl protons.
Photoisomerization of (E)-Crotonaldehyde to (Z)-Crotonaldehyde
This protocol describes a general procedure for the photochemical isomerization of the more stable (E)-isomer to the (Z)-isomer using UV irradiation.[4][5]
Materials:
-
(E)-Crotonaldehyde
-
A suitable solvent (e.g., hexane, acetonitrile)
-
UV lamp (e.g., medium-pressure mercury lamp) with a Pyrex filter (to filter out short-wavelength UV)
-
Reaction vessel (quartz or Pyrex)
-
Inert gas (e.g., nitrogen or argon)
-
Gas chromatography (GC) or ¹H NMR spectrometer for monitoring the reaction
Procedure:
-
Prepare a dilute solution of (E)-crotonaldehyde in the chosen solvent in the reaction vessel. The concentration should be low enough to ensure good light penetration.
-
Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with the UV lamp while maintaining a constant temperature, if necessary, using a cooling bath.
-
Monitor the progress of the isomerization by periodically taking aliquots and analyzing them by GC or ¹H NMR. The formation of the (Z)-isomer will be indicated by the appearance of new signals.
-
Continue the irradiation until a photostationary state is reached, where the ratio of (E)- to (Z)-isomers no longer changes significantly.
-
Carefully remove the solvent under reduced pressure at low temperature to avoid thermal isomerization back to the more stable (E)-isomer.
-
The resulting mixture of (E)- and (Z)-crotonaldehyde can be used as is, or the (Z)-isomer can be separated by careful fractional distillation or preparative gas chromatography.
Characterization:
The formation of (Z)-crotonaldehyde can be confirmed by ¹H NMR spectroscopy. The vinyl protons of the (Z)-isomer will exhibit a smaller coupling constant (typically <12 Hz) compared to the (E)-isomer.
Visualization of Stereoisomers and Experimental Workflows
Stereoisomers of this compound
Caption: Conformational and geometric isomers of this compound.
Aldol Condensation Workflow
Caption: Workflow for the synthesis of (E)-crotonaldehyde.
Photoisomerization Workflow
Caption: Workflow for the photoisomerization of this compound.
Conclusion
The stereochemistry of this compound plays a critical role in its reactivity and biological interactions. The E-isomer is significantly more stable than the Z-isomer, and the s-trans conformation is favored over the s-cis. While the synthesis of the thermodynamically favored (E)-crotonaldehyde is straightforward via aldol condensation, obtaining the (Z)-isomer requires a dedicated photoisomerization step. The detailed protocols and data presented in this guide provide a solid foundation for researchers working with this compound and its derivatives, enabling better control over its stereochemistry for various scientific applications.
References
- 1. E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01139H [pubs.rsc.org]
- 2. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signatures of isomerization in photodissociation of trans- this compound probed by multiphoton ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Natural Occurrence and Environmental Sources of Crotonaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonaldehyde (trans-2-butenal) is a highly reactive α,β-unsaturated aldehyde with the chemical formula C₄H₆O. It is a colorless to pale yellow liquid with a pungent, suffocating odor. Due to its reactivity, this compound is a versatile intermediate in chemical synthesis and is also found naturally in a variety of sources.[1][2] This technical guide provides a comprehensive overview of the natural occurrence and environmental sources of this compound, methods for its detection and quantification, and insights into the signaling pathways it perturbs, which is of critical interest to researchers, toxicologists, and professionals in drug development.
Natural Occurrence of this compound
This compound is ubiquitous in the environment, arising from both natural biogenic processes and as a constituent of various foods and beverages.[1][3]
Food and Beverages
This compound has been detected in a wide array of foodstuffs. Its presence can be a result of natural enzymatic processes in plants or can be formed during the thermal processing of food.
Table 1: Quantitative Data on this compound in Food Products
| Food Category | Specific Foodstuff | Concentration Range | Reference(s) |
| Fruits | Apples, Grapes, Guavas, Strawberries, Tomatoes | > 0.01 ppm (mg/kg) | [1][3] |
| Vegetables | Brussels sprouts, Cabbages, Carrots, Cauliflower, Celery leaves | 0.02–0.1 ppm (mg/kg) | [1][3] |
| Dairy & Baked Goods | Milk, Cheese, Bread | 0–0.04 ppm (mg/kg) | [3] |
| Meat & Fish | Meat, Fish, Clams | 0–0.04 ppm (mg/kg) | [1][3] |
| Cooked Foods | Potato chips (cooked in rapeseed oil) | 24.8 µg/kg | [1] |
| Doughnuts (cooked in rapeseed oil) | 12.6 µg/kg | [1] | |
| Fresh Clams | 0.04 µg/g | [1] | |
| Deep-fried Clams | up to 1.46 µg/g | [1] |
Table 2: Quantitative Data on this compound in Beverages
| Beverage | Concentration Range | Reference(s) |
| Beer | 0–0.04 ppm (mg/L) | [3] |
| Wine | 0–0.07 ppm (mg/L) | [1] |
| Whisky and Vodka | < 0.02 to 0.21 ppm (mg/L) | [1] |
Biogenic Emissions
Natural processes contribute to the presence of this compound in the atmosphere. These include emissions from vegetation and geological activity.
Table 3: Quantitative Data on this compound from Biogenic Sources
| Source | Concentration/Emission Rate | Reference(s) |
| Volcanic Gases | Detected | [1] |
| Pine Tree Emissions | 0.19 µg/m³ | [1] |
| Deciduous Forest Emissions | 0.49 µg/m³ | [1] |
| Fungal Cultures (headspace) | Detected | [1] |
Environmental Sources of this compound
Anthropogenic activities are significant contributors to the environmental burden of this compound. Combustion processes are a primary source of its release into the atmosphere.
Combustion Byproducts
The incomplete combustion of organic materials is a major source of this compound in the environment.
Table 4: Quantitative Data on this compound from Combustion Sources
| Source | Concentration/Emission Rate | Reference(s) |
| Tobacco Smoke | 10–228 µ g/cigarette | [3] |
| Automobile Exhaust (Gasoline) | 0.07–1.35 ppm (0.20–3.87 mg/m³) | [1] |
| Diesel Engine Exhaust | 15–27 mg/kWh | [1] |
| Wood Burning | 3.8–91.6 mg/kg of fuel | [1] |
| Cooking Oil Fumes (Linseed oil at 180°C) | up to 34 mg/kg | [1] |
Industrial Sources and Air Concentrations
This compound is used as an intermediate in various industrial processes, which can lead to occupational and environmental exposure.[4]
Table 5: Quantitative Data on this compound in Air from Various Environments
| Environment | Concentration Range | Reference(s) |
| Outdoor Air (Los Angeles, USA) | Average: 0.3 ppb (0.86 µg/m³) | [1] |
| Outdoor Air (Florence, Italy - heavy traffic) | 0.8–1.3 µg/m³ | [1] |
| Indoor Air (during exercise) | Mean: 0.106 µg/m³ | [1] |
| Occupational (Doughnut-frying station) | 0.23 mg/m³ | [1] |
| Occupational (Chemical plant, USA) | up to 3.2 mg/m³ (area samples) | [1] |
| Occupational (Aldehyde production, Germany) | 1–7 mg/m³ | [1] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in various matrices is crucial for exposure assessment and toxicological studies. The following are detailed methodologies for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This method is highly sensitive for the analysis of this compound in biological and environmental samples.
-
Sample Preparation and Derivatization:
-
For aqueous samples, an aliquot is taken. For tissues, homogenization in a suitable buffer is performed, followed by centrifugation.
-
An internal standard (e.g., deuterated this compound) is added to the sample.
-
The sample is derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative. The reaction is typically carried out at 60°C for 1 hour.
-
-
Extraction:
-
The this compound-PFBHA-oxime derivative is extracted from the aqueous phase using an organic solvent such as hexane.
-
The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C.
-
Carrier Gas: Helium at a constant flow.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the this compound-PFBHA derivative to enhance sensitivity and selectivity.
-
-
High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization
This method is widely used for the analysis of aldehydes in air samples.
-
Sample Collection and Derivatization:
-
Air is drawn through a sorbent tube or impinger containing 2,4-dinitrophenylhydrazine (B122626) (DNPH) coated on a solid support (e.g., silica (B1680970) gel).
-
This compound reacts with DNPH to form a stable, colored hydrazone derivative.
-
-
Extraction:
-
The DNPH cartridge is eluted with a solvent, typically acetonitrile (B52724), to recover the this compound-dinitrophenylhydrazone derivative.
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV-Vis detector set at a wavelength optimal for the detection of dinitrophenylhydrazones (typically around 360-365 nm).
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of the this compound-dinitrophenylhydrazone derivative.
-
Signaling Pathways Perturbed by this compound
This compound exerts its toxicity through interactions with cellular macromolecules, leading to oxidative stress and the activation of apoptotic pathways.
Oxidative Stress and the Nrf2/Keap1 Signaling Pathway
This compound, as a reactive aldehyde, can deplete cellular antioxidants like glutathione (B108866) (GSH), leading to an increase in reactive oxygen species (ROS) and oxidative stress.[5] The cell responds to this stress by activating the Nrf2/Keap1 pathway, a key regulator of the antioxidant response.
Caption: this compound-induced oxidative stress and Nrf2 activation.
p53-Mediated Mitochondrial Apoptosis
This compound-induced cellular damage can activate the tumor suppressor protein p53, which in turn can trigger the intrinsic (mitochondrial) pathway of apoptosis.
Caption: this compound-induced p53-mediated mitochondrial apoptosis.
Logical Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in an environmental or biological sample.
Caption: General workflow for this compound analysis.
Conclusion
This compound is a naturally occurring and environmentally pervasive aldehyde. Its presence in a wide range of foods, beverages, and as a product of combustion necessitates a thorough understanding of its sources and the health risks associated with exposure. The detailed analytical protocols provided in this guide offer robust methods for the accurate quantification of this compound in diverse matrices. Furthermore, the elucidation of the signaling pathways perturbed by this compound, including the induction of oxidative stress and p53-mediated apoptosis, provides a foundation for further toxicological research and the development of potential therapeutic interventions for aldehyde-induced pathologies. This comprehensive guide serves as a valuable resource for professionals in research, environmental science, and drug development who are engaged in the study of reactive aldehydes and their impact on human health.
References
- 1. This compound induces oxidative stress and caspase-dependent apoptosis in human bronchial epithelial cells. | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound exposure induces liver dysfunction and mitochondrial energy metabolism disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A role for ATR in the DNA damage-induced phosphorylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces oxidative stress and caspase-dependent apoptosis in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Crotonaldehyde as a Michael Acceptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonaldehyde, a highly reactive α,β-unsaturated aldehyde, serves as a versatile Michael acceptor in a wide array of organic reactions. Its electrophilic β-carbon readily undergoes conjugate addition with a diverse range of nucleophiles, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. However, this same reactivity is also responsible for its toxicity, primarily through the formation of adducts with biological macromolecules such as DNA and proteins. This technical guide provides a comprehensive overview of this compound's role as a Michael acceptor, detailing its reactivity, key reaction protocols, and the implications of this reactivity in both synthetic chemistry and drug development.
Introduction: The Michael Addition Reaction
The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2][3] this compound, with its conjugated system of a double bond and a carbonyl group, is a classic Michael acceptor. The polarization of the molecule makes the β-carbon electron-deficient and thus susceptible to nucleophilic attack.[4]
Weak bases and soft nucleophiles preferentially attack the β-carbon (1,4-addition), while strong, hard bases are more likely to attack the carbonyl carbon (1,2-addition).[4][5] The resonance stabilization of the resulting enolate intermediate is a key driving force for the Michael addition.[3]
Reactivity of this compound as a Michael Acceptor
This compound's reactivity as a Michael acceptor is influenced by several factors, including the nature of the nucleophile, the catalyst employed, and the reaction conditions. A wide variety of nucleophiles can participate in Michael additions to this compound, including:
-
Carbon Nucleophiles: Enolates derived from active methylene (B1212753) compounds (e.g., malonic esters, β-ketoesters), nitroalkanes, and organocuprates.[1][6]
-
Nitrogen Nucleophiles: Amines and their derivatives.
-
Sulfur Nucleophiles: Thiols and their corresponding thiolates.[7][8]
-
Oxygen Nucleophiles: Alcohols and water, although these reactions are often reversible.
The reaction is frequently catalyzed by bases (to generate the nucleophilic enolate) or acids (to activate the enal). In recent years, organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in Michael additions involving this compound.[6]
Key Experimental Protocols
Asymmetric Michael Addition of Diethyl Malonate to this compound
This procedure outlines a typical asymmetric Michael addition using a chiral catalyst to produce an enantioenriched product.
Materials:
-
This compound
-
Diethyl malonate
-
Chiral aminocarboxylate catalyst (e.g., sodium salt of (S)-proline)[9]
-
Solvent (e.g., CHCl₃)[9]
-
Solid KOH (for phase-transfer conditions)[9]
-
(R)-methylbenzylamine (for determination of enantiomeric excess)[4]
-
MgSO₄[4]
-
CH₂Cl₂[4]
-
To a solution of this compound (1.0 mmol) and diethyl malonate (1.2 mmol) in the chosen solvent (5 mL), add the chiral catalyst (5 mol%).
-
For phase-transfer conditions, add solid KOH and stir the mixture vigorously at the desired temperature (e.g., -10 °C to room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
To determine the enantiomeric excess, convert the product to diastereomeric Schiff bases by reacting with an equimolar amount of (R)-methylbenzylamine in CH₂Cl₂ with an excess of MgSO₄.
-
After stirring for 24 hours, filter and concentrate the solution. Analyze the diastereomeric ratio by ¹H NMR spectroscopy.
Michael Addition of Nitromethane (B149229) to this compound
This protocol describes the synthesis of a γ-nitro aldehyde, a valuable synthetic intermediate.[6]
Materials:
-
This compound
-
Nitromethane
-
(S)-Diphenylprolinol silyl (B83357) ether catalyst[6]
-
Solvent (e.g., MeOH)[6]
-
Water[6]
-
HC(OMe)₃[6]
-
TsOH (catalytic amount)[6]
Procedure: [6]
-
To a solution of this compound (1.2 mmol) and nitromethane (1.0 mmol) in MeOH (1.2 mL), add the (S)-diphenylprolinol silyl ether catalyst (5-10 mol%) and water (10 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the Michael addition is complete, add HC(OMe)₃ and a catalytic amount of TsOH to the same reaction vessel to form the corresponding nitroacetal.
-
After stirring to completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Michael Addition of Thiols to this compound
This solvent-free protocol offers an efficient and environmentally friendly method for the synthesis of β-thio-substituted aldehydes.[7]
Materials:
-
This compound
-
Thiol (e.g., thiophenol, 4-chlorothiophenol)[7]
Procedure: [7]
-
In a reaction vessel, mix this compound (1 mmol) and the desired thiol (2 mmol).
-
Stir the mixture at 30 °C. For solid thiols, a slightly higher temperature may be required for dissolution.
-
Monitor the reaction by TLC. These reactions are typically fast (15-60 minutes).
-
Upon completion, the product can often be isolated with high purity by direct purification of the reaction mixture using preparative TLC or column chromatography.
Quantitative Data
The following tables summarize quantitative data for various Michael addition reactions involving this compound.
Table 1: Asymmetric Michael Addition of Diethyl Malonate to this compound [4][9]
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Proline-Na (5) | CHCl₃ | 20 | 24 | >90 | 25 (S) |
| (S)-Proline-Li (5) | CHCl₃ | 20 | 24 | >90 | 15 (S) |
| (S)-Proline-K (5) | CHCl₃ | 20 | 24 | >90 | 30 (S) |
| (S)-Prolinol-Na (5) | CHCl₃ | -10 | 72 | >90 | 40 (S) |
Table 2: Michael Addition of Thiols to this compound (Solvent-Free) [7]
| Thiol | Temperature (°C) | Time (min) | Yield (%) |
| Thiophenol | 30 | 30 | 93 |
| 4-Chlorothiophenol | 30 | 15 | 98 |
| 4-Methylthiophenol | 30 | 30 | 85 |
| Benzylthiol | 30 | 45 | 76 |
Table 3: Biocatalytic Michael Addition of Nitromethane to α,β-Unsaturated Aldehydes [5][10]
| Aldehyde | Enzyme | Conversion (%) | Isolated Yield (%) | Enantiomeric Ratio (e.r.) |
| This compound | 4-OT (F50A) | 96 | 85 | 98:2 (R) |
| Cinnamaldehyde | 4-OT (F50A) | 99 | 96 | >99:1 (R) |
Signaling Pathways and Workflows
Formation of this compound-DNA Adducts
A critical aspect for drug development professionals is understanding the mechanism of this compound-induced toxicity. This primarily occurs through the formation of adducts with DNA, particularly with deoxyguanosine (dGuo) residues.[2][11][12][13] The process is initiated by a Michael addition, as depicted in the following diagram.
Caption: Mechanism of this compound-DNA Adduct Formation.
General Catalytic Cycle for Organocatalyzed Michael Addition
Organocatalysis provides a powerful method for asymmetric Michael additions. The following diagram illustrates a general catalytic cycle for an amine-catalyzed reaction of an aldehyde with a nitroalkene, which is analogous to the reaction with this compound.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Chemistry and Biology of DNA Containing 1,N2-Deoxyguanosine Adducts of the α,β-Unsaturated Aldehydes Acrolein, this compound, and 4-Hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.rug.nl [pure.rug.nl]
- 10. Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of this compound- and Acetaldehyde-Derived 1,N2-Propanodeoxyguanosine Adducts in DNA from Human Tissues using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Double-Edged Sword: A Technical Guide to the Biological Activity of Alpha-Beta Unsaturated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Alpha-beta unsaturated aldehydes are a class of highly reactive organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural feature renders them susceptible to nucleophilic attack, a property that underpins their diverse and potent biological activities.[1] These compounds are ubiquitous, arising from both natural and anthropogenic sources, including lipid peroxidation within biological membranes, as metabolic byproducts, and as environmental pollutants.[1][2] Their inherent reactivity makes them a subject of intense interest in toxicology and pharmacology, as they can elicit both detrimental and therapeutic effects. This guide provides an in-depth technical overview of the core biological activities of alpha-beta unsaturated aldehydes, focusing on their mechanisms of action, impact on key signaling pathways, and the experimental methodologies used to assess their effects.
Core Mechanism of Action: Michael Addition
The primary mechanism through which alpha-beta unsaturated aldehydes exert their biological effects is through a process known as Michael addition or conjugate addition.[3] The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.[3] Within a biological context, the most common nucleophiles are the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH), as well as amino groups on proteins and DNA bases.[1] This covalent modification of biological macromolecules can lead to altered protein function, depletion of cellular antioxidants, and DNA damage, ultimately culminating in either cytotoxicity or the modulation of cellular signaling pathways.
Cytotoxicity of Alpha-Beta Unsaturated Aldehydes
The indiscriminate reactivity of alpha-beta unsaturated aldehydes with essential biomolecules often leads to cellular toxicity. The extent of cytotoxicity is dependent on the specific aldehyde, its concentration, and the cell type.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various alpha-beta unsaturated aldehydes in different cell lines, providing a quantitative measure of their cytotoxic potential.
| Aldehyde | Cell Line | Assay | IC50 Value | Reference |
| Acrolein | Human Alveolar Macrophages | Apoptosis | Dose-dependent increase | [4][5][6] |
| Formaldehyde | Huh7-25-CD81 | MTT Assay | > 0.00037% | [7] |
| Glutaraldehyde | Huh7-25-CD81 | MTT Assay | > 0.0001% | [7] |
| Various α,β-unsaturated ketones | K562, MCF-7, SKLU-1 | Crystal Violet Assay | 10-50 µM | [8] |
| Plakortic acid | Cancer cell lines | Not specified | ~0.20 µM | [9] |
Modulation of Key Signaling Pathways
Beyond direct cytotoxicity, alpha-beta unsaturated aldehydes are potent modulators of critical cellular signaling pathways, primarily the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Activation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[10] Alpha-beta unsaturated aldehydes, being electrophiles, can react with reactive cysteine residues on Keap1.[11] This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2.[11][12] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and enzymes involved in glutathione synthesis.[13][14]
Caption: Keap1-Nrf2 signaling pathway activation by α,β-unsaturated aldehydes.
Inhibition of the NF-κB Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[15] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16] Alpha-beta unsaturated aldehydes can inhibit NF-κB signaling through multiple mechanisms. They have been shown to directly modify and inhibit the function of key components of the pathway, including the IKK complex and NF-κB itself.[4][5][6] For example, acrolein has been demonstrated to inhibit IκB phosphorylation in a dose-dependent manner, thereby preventing NF-κB nuclear translocation.[4][5][6]
Caption: Inhibition of the NF-κB signaling pathway by α,β-unsaturated aldehydes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of alpha-beta unsaturated aldehydes.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.[3][17]
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product.[17] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.[18]
-
Treatment: Treat the cells with various concentrations of the alpha-beta unsaturated aldehyde for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[18]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[18]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and then measure the absorbance at 492 nm using a microplate reader.[18]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT cytotoxicity assay.
Nrf2 Activation Assessment: Western Blot Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for assessing the activation of the Nrf2 pathway by measuring the levels of Nrf2 and Keap1.[19][20]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Cell Lysis:
-
Treat cells with the alpha-beta unsaturated aldehyde for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Gel Electrophoresis:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.[19]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[19]
-
Incubate the membrane with primary antibodies against Nrf2 and Keap1 overnight at 4°C.[19] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[19]
-
-
Data Analysis: Quantify the band intensities and normalize the levels of Nrf2 and Keap1 to the loading control.
Caption: Workflow for Western blot analysis of Nrf2 activation.
NF-κB Activity Assessment: Luciferase Reporter Assay
The luciferase reporter assay is a highly sensitive method for quantifying the transcriptional activity of NF-κB.[22][23]
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB binding sites. Activation of NF-κB leads to the transcription of the luciferase gene, and the resulting enzyme activity is measured by the light produced upon addition of its substrate, luciferin.[23]
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.[23]
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Treatment:
-
After 24 hours, treat the cells with the alpha-beta unsaturated aldehyde in the presence or absence of an NF-κB activator (e.g., TNF-α or LPS).[24]
-
-
Cell Lysis: After the desired incubation time (e.g., 6 hours for inhibition assays), wash the cells with PBS and lyse them using a passive lysis buffer.[24][25]
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[24]
-
Add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold change in NF-κB activity relative to the control.
Caption: Workflow for the NF-κB luciferase reporter assay.
Conclusion
Alpha-beta unsaturated aldehydes represent a fascinating and complex class of molecules with a profound impact on biological systems. Their inherent reactivity, driven by the Michael addition mechanism, allows them to be both potent toxins and powerful modulators of cellular signaling. Understanding their dual nature is critical for drug development professionals seeking to harness their therapeutic potential, for example, in the development of novel anti-inflammatory or cancer chemopreventive agents that target the Nrf2 pathway, while mitigating their toxic effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to investigate and characterize the multifaceted biological activities of these intriguing compounds.
References
- 1. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effect of acrolein on human alveolar macrophage NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. umimpact.umt.edu [umimpact.umt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. MTT (Assay protocol [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. origene.com [origene.com]
- 22. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 23. bowdish.ca [bowdish.ca]
- 24. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 25. indigobiosciences.com [indigobiosciences.com]
Endogenous Formation of Crotonaldehyde from Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonaldehyde, a reactive α,β-unsaturated aldehyde, is not only an environmental pollutant but is also formed endogenously through the peroxidation of polyunsaturated fatty acids (PUFAs). This process, driven by oxidative stress, generates a highly reactive electrophile that readily forms adducts with cellular macromolecules, including DNA and proteins. These adducts can lead to mutagenicity, cytotoxicity, and the dysregulation of critical signaling pathways, implicating endogenous this compound in the pathophysiology of various diseases associated with oxidative stress, such as cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the mechanisms of endogenous this compound formation, detailed experimental protocols for its quantification, a summary of quantitative data on its formation and detection, and a review of the key signaling pathways it perturbs.
Introduction
Lipid peroxidation is a well-established consequence of oxidative stress, wherein reactive oxygen species (ROS) attack polyunsaturated fatty acids in cellular membranes, leading to a cascade of chemical reactions that generate a variety of reactive aldehydes.[1] Among these, this compound (2-butenal) is a prominent and highly reactive product.[2] Its endogenous formation is of significant interest to researchers and drug development professionals due to its carcinogenic and mutagenic properties, which stem from its ability to form covalent adducts with nucleophilic sites on DNA and proteins.[2][3] Understanding the pathways of its formation, its cellular targets, and the methods for its detection is crucial for elucidating its role in disease and for the development of therapeutic strategies to mitigate its harmful effects.
Mechanisms of Endogenous this compound Formation
The primary precursors for the endogenous formation of this compound are ω-3 and ω-6 polyunsaturated fatty acids, such as α-linolenic acid and linoleic acid, respectively.[1] The process is initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group in the fatty acid chain by a reactive oxygen species, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen from another lipid molecule, propagating a chain reaction and forming a lipid hydroperoxide. These unstable hydroperoxides undergo decomposition, often catalyzed by transition metal ions, to form a complex mixture of breakdown products, including this compound.[4]
Studies have shown that ω-3 fatty acids, like α-linolenic acid, generate more this compound compared to ω-6 fatty acids like linoleic acid under oxidative conditions.[1] This is a critical consideration for understanding the biological consequences of dietary fatty acid intake in the context of oxidative stress.
Data Presentation: Quantitative Insights into this compound Formation and Detection
The following tables summarize key quantitative data related to the formation of this compound from lipid peroxidation and its detection in biological and food matrices.
Table 1: Formation of this compound from Heat-Induced Lipid Peroxidation in Edible Oils
| Oil Type | Linolenic Acid Content (%) | This compound Concentration (mg/kg) after 24h at 180°C |
| Coconut Oil | ~0.2 | 0.29 - 0.32 |
| Rapeseed Oil | ~9-12 | 12.3 |
| Linseed Oil | ~57 | 33.9 - 34.4 |
| Data sourced from a study on heat-processed edible fats and oils. The results indicate a correlation between linolenic acid content and the amount of this compound formed.[5] |
Table 2: Levels of this compound-Deoxyguanosine Adducts in Human Tissues
| Tissue Type | Diastereomer | Concentration Range (fmol/μmol dGuo) | Mean Concentration (fmol/μmol dGuo) |
| Liver | (6S, 8S)-2 | 3.52 – 10.6 | 6.70 |
| Liver | (6R, 8R)-2 | 3.83 – 14.1 | 7.87 |
| Lung | (6S, 8S)-2 | 1.65 – 17.1 | 7.19 |
| Lung | (6R, 8R)-2 | 2.93 – 30.4 | 12.8 |
| These data represent the levels of the two major diastereomeric 1,N2-propanodeoxyguanosine adducts of this compound found in human tissue DNA.[3] |
Signaling Pathways Perturbed by this compound
This compound is a potent modulator of cellular signaling, primarily through its electrophilic nature, which allows it to react with nucleophilic residues on proteins, altering their function. Key pathways affected include those involved in oxidative stress response, apoptosis, and inflammation.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[6] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophiles, such as this compound, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of cytoprotective genes.[6][7]
MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that regulate a wide variety of cellular processes, including proliferation, differentiation, and apoptosis.[8] this compound has been shown to activate several MAPK pathways, including p38, JNK, and ERK, often as a result of the oxidative stress it induces.[9] Activation of these pathways can have context-dependent outcomes, ranging from pro-survival signaling to the induction of apoptosis.
Apoptosis Signaling Pathway
This compound is a potent inducer of apoptosis, or programmed cell death.[10] This process is initiated through multiple mechanisms, including the generation of ROS, depletion of intracellular glutathione, and disruption of mitochondrial membrane potential.[10][11] These events lead to the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-9 and caspase-3), and ultimately, the execution of the apoptotic program.[10] The p53 tumor suppressor protein also plays a role in this compound-induced apoptosis.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAO kinases mediate activation of p38 in response to DNA damage | The EMBO Journal [link.springer.com]
- 5. Development of three stable isotope dilution assays for the quantitation of (E)-2-butenal (this compound) in heat-processed edible fats and oils as well as in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical overview of mass spectrometry-based lipidomics approach for evaluating lipid oxidation in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Crotonaldehyde-DNA Adduct Formation and Mutagenicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Crotonaldehyde, a reactive α,β-unsaturated aldehyde, is a recognized mutagen and carcinogen with both environmental and endogenous origins. It is present in tobacco smoke, vehicle exhaust, and is also a product of lipid peroxidation within the body. The genotoxicity of this compound is primarily attributed to its ability to react with DNA, forming covalent adducts that disrupt normal cellular processes. This technical guide provides a comprehensive overview of the mechanisms of this compound-DNA adduct formation, the mutagenic consequences of these lesions, and the experimental methodologies used for their characterization. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
This compound-DNA Adduct Formation
This compound readily reacts with the nucleophilic sites on DNA bases, with deoxyguanosine (dG) being the principal target. The reaction proceeds via a Michael addition, leading to the formation of stable, exocyclic adducts.
Primary Adducts: 1,N²-propanodeoxyguanosine (Cro-dG)
The predominant DNA lesions formed by this compound are a pair of diastereomeric 1,N²-propanodeoxyguanosine adducts. The chemical name for these adducts is 3-(2'-deoxyribos-1'-yl)-5,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purine-10(3H)one.[1]
The formation mechanism involves two key steps[2][3]:
-
Michael Addition: The N²-exocyclic amino group of deoxyguanosine attacks the β-carbon of this compound.
-
Cyclization: The N1 of the guanine (B1146940) ring then reacts with the aldehyde carbonyl group to form a stable, six-membered ring structure.
This reaction results in two stereoisomers due to the creation of new chiral centers: (6S, 8S)-Cro-dG and (6R, 8R)-Cro-dG .[4] Interestingly, these same adducts can also be formed through the reaction of two acetaldehyde (B116499) molecules with deoxyguanosine.[3][4][5]
Other Adducts
While the cyclic 1,N²-propanodeoxyguanosine adducts are the most studied, other reaction products have been identified. These include Schiff base adducts and N²-paraldol-dG adducts, which arise from alternative reaction pathways, demonstrating the complex reactivity of this compound with DNA.[6][7] The 1,N²-dG exocyclic lesions can also undergo a ring-opening process within duplex DNA, which places a reactive aldehyde in the minor groove.[2][8] This ring-opened form can lead to further reactions, including the formation of DNA interstrand cross-links (ICLs) in 5'-CpG-3' sequences.[2][9]
Mutagenicity of this compound-DNA Adducts
This compound-induced DNA adducts are mutagenic, primarily causing base pair substitutions and impeding DNA replication. These lesions are considered to play a significant role in the carcinogenic properties of this compound.[1][10]
Mutational Spectrum
Site-specific mutagenesis studies have revealed that Cro-dG adducts are miscoding lesions. The predominant type of mutation induced is G→T transversions .[2][11] G→A transitions and G→C transversions are also observed, but typically at lower frequencies.[1][2][3] Studies using shuttle vectors in human cells show that most point mutations (82%) occur at G:C base pairs.[10]
Miscoding Frequencies and Replication Block
Experiments using double-stranded vectors in human xeroderma pigmentosum A (XPA) cells have quantified the mutagenic potential of the two main diastereomers. These studies show that the (6S, 8S)-Cro-dG adduct is more mutagenic than its (6R, 8R) counterpart. Both adducts also act as blocks to DNA replication, though to a lesser extent than some other aldehyde-derived adducts.[1][2][3]
Table 1: Mutagenicity of this compound-dG Adducts in Human XPA Cells
| Adduct Diastereomer | Miscoding Frequency | Predominant Mutation | Other Mutations Observed |
| (6S, 8S)-Cro-dG | ~10%[1][2][3] | G→T Transversion[1][2] | G→C Transversion[1][2][3] |
| (6R, 8R)-Cro-dG | ~5%[1][2][3] | G→T Transversion[1][2] | G→A Transition[1][2][3] |
Data sourced from studies using a double-stranded vector system.[1][2]
In addition to point mutations, this compound damage can lead to more significant genomic alterations, including deletions (46% of observed mutations in one study) and insertions/inversions (15%).[10]
Quantitative Levels of this compound Adducts in Biological Samples
Sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the detection and quantification of Cro-dG adducts in rodent and human tissues. These findings confirm that exposure, both environmental and endogenous, leads to the formation of these lesions in vivo.[4][5]
Table 2: Levels of this compound-dG Adducts in Human Tissues
| Tissue | Adduct Diastereomer | Adduct Level Range (fmol/μmol dGuo) | Mean Adduct Level (fmol/μmol dGuo) |
| Liver | (6S, 8S)-Cro-dG | 3.52 – 10.6 | 6.70 |
| (6R, 8R)-Cro-dG | 3.83 – 14.1 | 7.87 | |
| Lung | (6S, 8S)-Cro-dG | 1.65 – 17.1 | 7.19 |
| (6R, 8R)-Cro-dG | 2.93 – 30.4 | 12.8 | |
| Blood | Both | Not Detected | N/A |
Data from LC-ESI-MS/MS analysis of human tissue DNA.[4] The levels of these adducts in human tissues can range from approximately 1 to 2000 adducts per 10⁹ guanines.[2][12] Studies have also shown that smokers have significantly higher levels (5.5- to 8.8-fold increase) of this compound-DNA adducts in their gingival tissue compared to non-smokers.[13]
DNA Repair Mechanisms
Cells possess repair pathways to counteract the deleterious effects of DNA adducts. The primary mechanism for removing bulky lesions like Cro-dG is the Nucleotide Excision Repair (NER) pathway.[2][3] This pathway recognizes the distortion in the DNA helix caused by the adduct and excises a short oligonucleotide containing the lesion, which is then replaced by correct DNA synthesis. For more complex lesions like interstrand cross-links (ICLs), repair can involve a combination of NER-dependent and replication-coupled pathways.[9]
Experimental Protocols
Protocol: Quantification of Cro-dG Adducts by LC-ESI-MS/MS
This method provides high sensitivity and specificity for quantifying Cro-dG adducts in biological samples.[4][5][11]
-
DNA Isolation: Extract high-molecular-weight DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.
-
Enzymatic Hydrolysis: Digest the DNA to individual deoxyribonucleosides. This is typically a multi-step process using DNase I, nuclease P1, and alkaline phosphatase.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]Cro-dG) to each sample to correct for sample loss and ionization variability.[4]
-
Solid Phase Extraction (SPE): Enrich the Cro-dG adducts from the complex mixture of normal nucleosides using an appropriate SPE cartridge (e.g., C18).
-
LC Separation: Separate the enriched nucleosides using a reverse-phase HPLC column with a gradient elution (e.g., water and methanol (B129727) with formic acid).
-
MS/MS Detection: Analyze the column eluent using an electrospray ionization (ESI) source coupled to a triple quadrupole mass spectrometer. Monitor the specific precursor-to-product ion transitions for both the native adducts and the internal standard using Selected Reaction Monitoring (SRM).[4]
-
Quantification: Calculate the amount of each Cro-dG diastereomer by comparing its peak area to that of the internal standard and normalizing to the amount of deoxyguanosine in the original sample.
Protocol: Site-Specific Mutagenicity Assay
This assay determines the mutagenic outcome of a specific DNA lesion at a defined position in a DNA sequence.[2][3]
-
Oligonucleotide Synthesis: Chemically synthesize a short oligonucleotide containing a single, site-specifically placed Cro-dG adduct (either the (6R, 8R) or (6S, 8S) isomer).[2]
-
Vector Construction: Ligate the adducted oligonucleotide into a shuttle vector plasmid (e.g., pZ189).[10] This can be a single-stranded or double-stranded vector. Double-stranded vectors allow for the assessment of DNA repair's contribution.[2]
-
Transfection: Introduce the modified plasmid DNA into a suitable host cell line (e.g., human XPA cells, which are deficient in NER).[1]
-
Replication in Host Cells: Allow the cells to replicate the plasmid for a defined period (e.g., 48 hours). During replication, the cell's machinery will either bypass the lesion correctly, misincorporate a base opposite the adduct, or be blocked by it.
-
Plasmid Recovery: Isolate the progeny plasmids from the host cells.
-
Mutation Analysis: Analyze the recovered plasmids for mutations at the site of the original adduct. This is often done by transforming the plasmids into an indicator strain of E. coli and screening for a phenotypic change (e.g., using the supF marker gene), followed by DNA sequencing of the mutant colonies to identify the specific base change.[10]
-
Calculate Frequencies: Determine the bypass efficiency and mutation frequency by comparing the number of replicated plasmids and the number of mutant colonies to the total number of transformants.
Conclusion
This compound is a potent genotoxic agent that forms characteristic 1,N²-propanodeoxyguanosine adducts in DNA. These lesions, particularly the (6S, 8S) diastereomer, are miscoding and lead predominantly to G→T transversions, a common mutation type in human cancers. The presence of these adducts in human tissues, especially at higher levels in smokers, underscores their potential role in carcinogenesis. Understanding the mechanisms of formation, mutagenicity, and repair of this compound-DNA adducts is critical for assessing the risks associated with its exposure and for developing strategies in drug development and disease prevention. The methodologies outlined in this guide provide a robust framework for the continued investigation of these significant DNA lesions.
References
- 1. Genotoxicity of acetaldehyde- and this compound-induced 1,N2-propanodeoxyguanosine DNA adducts in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry and Biology of DNA Containing 1,N2-Deoxyguanosine Adducts of the α,β-Unsaturated Aldehydes Acrolein, this compound, and 4-Hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of this compound- and Acetaldehyde-Derived 1,N2-Propanodeoxyguanosine Adducts in DNA from Human Tissues using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New DNA adducts of this compound and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of paraldol-deoxyguanosine adducts in DNA reacted with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Replication-coupled repair of this compound/acetaldehyde-induced guanine-guanine interstrand cross-links and their mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxicity and mutagenicity of the alpha, beta-unsaturated carbonyl compound this compound (butenal) on a plasmid shuttle vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound, trans and cis + trans Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Profile of Crotonaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for crotonaldehyde, a key intermediate in chemical synthesis and a compound of interest in toxicological and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification, characterization, and quality control.
Spectroscopic Data Summary
The quantitative spectroscopic data for trans-crotonaldehyde are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.52 | d | 7.9 | H-1 (Aldehyde) |
| 6.87 | dq | 15.6, 6.9 | H-3 |
| 6.13 | ddq | 15.6, 7.9, 1.6 | H-2 |
| 2.11 | dd | 6.9, 1.6 | H-4 (Methyl) |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 193.8 | C-1 (Carbonyl) |
| 152.7 | C-3 |
| 132.1 | C-2 |
| 18.6 | C-4 (Methyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2920 | C-H stretch (alkane) |
| 2820, 2740 | C-H stretch (aldehyde) |
| 1690 | C=O stretch (conjugated aldehyde) |
| 1640 | C=C stretch |
| 970 | C-H bend (trans alkene) |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 70 | 100 | [M]⁺ (Molecular Ion) |
| 69 | 85 | [M-H]⁺ |
| 41 | 75 | [C₃H₅]⁺ |
| 39 | 50 | [C₃H₃]⁺ |
| 29 | 30 | [CHO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: a. For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). b. For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of deuterated solvent is recommended. c. Transfer the solution to a clean 5 mm NMR tube. d. If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
2. Data Acquisition (¹H NMR): a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity. c. Acquire the spectrum using a standard single-pulse experiment. A spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio are typical starting parameters.
3. Data Acquisition (¹³C NMR): a. Use a standard proton-decoupled pulse sequence. b. A wider spectral width (e.g., 0-220 ppm) is necessary. c. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required to obtain a spectrum with an adequate signal-to-noise ratio.
4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Neat Liquid): a. Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). b. Gently place a second salt plate on top of the first to create a thin liquid film between the plates.
2. Data Acquisition: a. Place the salt plate assembly in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.
3. Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify and label the significant absorption bands.
Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction: a. Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via a direct insertion probe with gentle heating or through a gas chromatography (GC) inlet.
2. Ionization: a. In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
3. Mass Analysis: a. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
4. Detection: a. The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
5. Data Analysis: a. Identify the molecular ion peak ([M]⁺) and the major fragment ions. b. The fragmentation pattern can be used to deduce the structure of the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Thermochemistry of Crotonaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermochemical properties of crotonaldehyde, an important α,β-unsaturated aldehyde. A thorough understanding of its thermodynamic characteristics is crucial for optimizing reaction conditions, ensuring process safety, and predicting the behavior of this versatile chemical intermediate in various applications, including industrial synthesis and drug development.
Core Thermochemical Properties of this compound
This compound (CH₃CH=CHCHO) is a reactive molecule due to the conjugation between its carbon-carbon double bond and the carbonyl group.[1][2] This conjugation influences its stability and reactivity. The compound is typically sold as a mixture of E- and Z-isomers, with the E-isomer being more common and thermodynamically stable.[3][4] Key thermochemical data for this compound are summarized below.
| Property | Value | Units | Notes and References |
| Enthalpy of Formation (ΔfH°) | |||
| Gas Phase | -25.1 | kcal/mol | Suggested value from isodesmic work reactions.[5] |
| Liquid Phase | -103.6 | kJ/mol | Data from NIST Chemistry WebBook.[6] |
| Enthalpy of Combustion (ΔcH°) | |||
| Liquid Phase | -2296.2 ± 1.1 | kJ/mol | Data from NIST Chemistry WebBook.[6] |
| Enthalpy of Hydrogenation | Theoretical values at the CBS-APNO level. | ||
| C=C bond hydrogenation | > C=O bond | kJ/mol | The heat release for C=C hydrogenation is 52.10 kJ/mol more than for C=O hydrogenation.[7] |
| Heat of Vaporization | 123 | cal/g | [8] |
| 515 | J/g | [3] | |
| Heat Capacity | 0.7 | cal/g/°C | [8] |
Thermochemistry of this compound Derivatives
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halogens attached to the carbon backbone can deactivate the C=C double bond towards electrophilic attack by withdrawing electron density from the conjugated system.[2] This can affect the overall enthalpy of formation.
-
Electron-Donating Groups (EDGs): Alkyl groups, for example, can donate electron density, potentially altering the reactivity at both the C=C and C=O bonds.
-
Structure-Toxicity Relationships: The specific molecular structure, including substitutions on the vinyl carbons, can impact the toxic potency of α,β-unsaturated carbonyl compounds, which often react via Michael addition with biological nucleophiles.[9]
Due to the challenges in synthesizing and experimentally analyzing every derivative, computational thermochemistry plays a vital role in predicting their properties.[5][10]
Experimental and Computational Protocols
The determination of thermochemical data relies on a combination of precise experimental measurements and advanced computational methods.
Bomb Calorimetry (for Enthalpy of Combustion) This is a primary technique for measuring the heat of combustion for solid and liquid samples.[11][12]
-
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container called a "bomb."[11] This bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The heat released by the combustion reaction is absorbed by the water and the calorimeter, causing a temperature rise.
-
Procedure:
-
A weighed sample of this compound is placed in a crucible inside the bomb.
-
The bomb is sealed, pressurized with pure oxygen, and placed in the calorimeter containing a precisely measured volume of water.
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat of combustion is calculated using the temperature change, the mass of the sample, and the previously determined heat capacity of the calorimeter system (calibrated using a substance with a known heat of combustion, such as benzoic acid).[11]
-
Differential Scanning Calorimetry (DSC) DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[13] It is particularly useful for determining heat capacity and enthalpies of phase transitions.
-
Principle: The instrument measures the difference in heat flow between the sample and an inert reference material as a function of temperature.
-
Procedure:
-
A small, weighed sample of the substance is sealed in a pan. An empty, sealed pan is used as a reference.
-
Both pans are placed in the DSC furnace and subjected to a controlled temperature program.
-
The instrument records the differential heat flow, which is proportional to the heat capacity of the sample.
-
Integration of the heat flow curve over a phase transition (e.g., melting or vaporization) yields the enthalpy of that transition.
-
High-level ab initio quantum chemistry methods are essential for accurately calculating thermochemical properties, especially for reactive intermediates or compounds for which experimental data is lacking.[5]
-
Composite Methods (e.g., Gaussian-n theories, CBS methods): These methods, such as G3, G3(MP2), G4, and CBS-APNO, combine results from several different levels of theory and basis sets to achieve high accuracy in calculating energies.[5][14][15][16] They typically involve:
-
Geometry optimization at a lower level of theory (e.g., B3LYP).
-
Vibrational frequency calculation to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
A series of single-point energy calculations at progressively higher levels of theory with larger basis sets.
-
An empirical correction term is often added to the final energy to account for remaining deficiencies in the calculations.[14]
-
-
Isodesmic Reactions: This approach is used to reduce errors in computational calculations. The enthalpy of formation of an unknown species is determined by calculating the enthalpy of a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[5] This allows for significant cancellation of systematic errors in the calculations.
Visualizing Thermochemical Workflows and Pathways
The following diagrams illustrate key workflows and concepts in the thermochemistry of this compound.
Caption: Workflow for experimental and computational thermochemical analysis.
Reactivity and Thermochemical Implications
The thermochemistry of this compound governs its reactivity in key chemical transformations.
-
Hydrogenation: this compound can be selectively hydrogenated at either the C=C bond to form butanal or the C=O bond to form crotyl alcohol.[17] Both products can be further hydrogenated to butanol.[17] From a thermodynamic standpoint, hydrogenation of the C=C bond is more favorable, releasing more heat than the hydrogenation of the C=O bond.[7] However, catalyst selection and reaction conditions can kinetically control the selectivity towards the desired unsaturated alcohol, crotyl alcohol.[18]
Caption: Competing pathways in the hydrogenation of this compound.
-
Thermal Decomposition: At elevated temperatures (960-1350 K), this compound decomposes into a variety of smaller molecules, including carbon monoxide, methane, acetylene, and propylene.[19] The decomposition is initiated by unimolecular dissociation reactions.[19] Understanding the kinetics and thermodynamics of these decomposition pathways is critical for high-temperature applications and safety assessments.
-
Polymerization and Condensation: In the presence of strong acids or alkalis, this compound can undergo exothermic condensation or polymerization reactions.[3][20] These reactions can lead to a rapid release of heat, posing a potential hazard if not properly controlled.
Relevance in Research and Drug Development
Thermochemical data is not merely academic; it has profound practical implications for researchers and professionals in drug development.
-
Process Optimization and Safety: Accurate enthalpy data is essential for designing safe and efficient large-scale chemical processes. It allows for proper heat management to prevent runaway reactions and ensures predictable yields.
-
Synthesis of Key Intermediates: this compound is a vital precursor in the synthesis of various fine chemicals. For instance, it is used to produce sorbic acid (a food preservative) and trimethylhydroquinone, which is a precursor to Vitamin E.[3][21]
-
Understanding Biological Activity: As an α,β-unsaturated carbonyl compound, this compound is a Michael acceptor, meaning it can react with nucleophiles such as the thiol groups of cysteine residues in proteins.[22] This reactivity is linked to both its biological effects and its toxicity.[9] Understanding the thermodynamics of these adduct-forming reactions is important in toxicology and in the design of covalent inhibitor drugs, where controlled reactivity is desired.
Caption: Relationship between thermochemical data and R&D outcomes.
Conclusion
The thermochemistry of this compound and its derivatives is a critical area of study for chemists and drug development professionals. A comprehensive understanding of properties such as enthalpy of formation, combustion, and hydrogenation, obtained through rigorous experimental techniques like bomb calorimetry and advanced computational methods, is indispensable. This knowledge enables the safe design of chemical syntheses, the optimization of reaction conditions to achieve desired product selectivity, and provides insights into the molecule's biological activity and toxicological profile. As a versatile building block in organic synthesis, the continued study of this compound's thermochemical landscape will remain a key enabler of innovation in the chemical and pharmaceutical industries.
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. chemcess.com [chemcess.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Butenal [webbook.nist.gov]
- 7. aidic.it [aidic.it]
- 8. This compound [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. monash.edu [monash.edu]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 15. gaussian.com [gaussian.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. datapdf.com [datapdf.com]
- 20. This compound | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. celanese.com [celanese.com]
- 22. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Crotonaldehyde in Organic Solvents and Water
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of crotonaldehyde, a key intermediate in organic synthesis. Understanding its behavior in various solvents is critical for its application in research, development, and manufacturing processes within the pharmaceutical and chemical industries. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for these procedures.
Core Concepts in this compound Solubility
This compound (CH₃CH=CHCHO) is a colorless to pale yellow liquid with a pungent odor. Its molecular structure, featuring both an aldehyde functional group and a carbon-carbon double bond, dictates its reactivity and solubility. While it is moderately soluble in water, it exhibits broad miscibility with a wide range of organic solvents. This dual solubility profile is a key factor in its versatility as a chemical intermediate.
Quantitative Solubility Data
The solubility of this compound in water and its miscibility with common organic solvents are summarized in the tables below. These values are essential for designing reaction conditions, purification processes, and formulation strategies.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 g) | Solubility (g/L) | Reference |
| 5 | 19.2 | - | [1] |
| 20 | 18.1 | 181 | [1][2] |
| 20 | - | 150 | [3][4] |
| 20 | - | 425.4 | [5] |
Table 2: Miscibility of this compound with Organic Solvents
| Solvent | Miscibility | Reference |
| Acetone | Miscible | [1][2] |
| Benzene | Miscible | [1][2] |
| Chloroform | Soluble | [6] |
| Diethyl Ether | Miscible | [2] |
| Ethanol | Very Soluble / Miscible | [2][6] |
| Ethyl Ether | Very Soluble | [6] |
| Gasoline | Miscible | [3] |
| Kerosene | Miscible | [3] |
| Solvent Naphtha | Miscible | [3] |
| Toluene | Miscible | [3] |
Experimental Protocols for Solubility Determination
The following protocols outline standardized methods for determining the solubility of a liquid organic compound like this compound. These are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Protocol 1: Determination of Solubility in Water (Flask Method - adapted from OECD Guideline 105)
This method is suitable for substances with a solubility greater than 10⁻² g/L, which applies to this compound.
1. Principle: A saturated solution of this compound in water is prepared by agitation, and the concentration of this compound in the aqueous phase is determined by a suitable analytical method after achieving equilibrium.
2. Materials:
-
This compound (high purity)
-
Deionized or distilled water
-
Glass flasks with stoppers
-
Constant temperature bath or shaker
-
Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument (e.g., Gas Chromatograph with a suitable detector (GC-FID), High-Performance Liquid Chromatograph (HPLC-UV))
-
Volumetric flasks and pipettes
-
Analytical balance
3. Procedure:
-
Preliminary Test: To estimate the approximate solubility and the time to reach equilibrium, add an excess amount of this compound to a flask containing a known volume of water. Agitate the mixture at a constant temperature (e.g., 20°C) and take samples of the aqueous phase at various time points (e.g., 1, 2, 4, 8, 24 hours). Analyze the concentration of this compound in these samples. Equilibrium is reached when the concentration no longer increases with time.
-
Definitive Test:
-
Based on the preliminary test, add an excess amount of this compound to several flasks containing a known volume of water.
-
Place the flasks in a constant temperature bath set to the desired temperature (e.g., 20 ± 0.5°C) and agitate for a period slightly longer than the time determined to be sufficient to reach equilibrium.
-
After agitation, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for phase separation.
-
Carefully withdraw an aliquot of the aqueous phase, ensuring no undissolved this compound is transferred. This can be achieved by centrifugation followed by sampling of the supernatant, or by direct filtration using a syringe filter.
-
Prepare a series of calibration standards of this compound in a suitable solvent for the analytical instrument.
-
Analyze the collected aqueous samples and the calibration standards using a validated analytical method (e.g., GC or HPLC).
-
Calculate the concentration of this compound in the aqueous samples based on the calibration curve. The average concentration from the replicate flasks represents the water solubility at that temperature.
-
Protocol 2: Determination of Miscibility with Organic Solvents
This protocol provides a straightforward method for visually assessing the miscibility of this compound with various organic solvents.
1. Principle: Miscibility is determined by observing whether two liquids form a single homogeneous phase when mixed in all proportions.
2. Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, acetone, diethyl ether, benzene)
-
Graduated cylinders or test tubes with stoppers
-
Vortex mixer or shaker
3. Procedure:
-
In a clean, dry graduated cylinder or test tube, add a known volume of the organic solvent (e.g., 5 mL).
-
Add an equal volume of this compound to the same cylinder.
-
Stopper the cylinder and agitate the mixture vigorously for a few minutes.
-
Allow the mixture to stand and observe for the formation of a single, clear phase or the presence of two distinct layers.
-
If a single phase is observed, the two liquids are miscible. If two layers form, they are immiscible.
-
To confirm miscibility, the test can be repeated with different ratios of this compound to the organic solvent (e.g., 1:3 and 3:1). True miscibility will result in a single phase at all proportions.
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sorbic Acid from Crotonaldehyde
Introduction
Sorbic acid (2,4-hexadienoic acid) is a widely utilized antimicrobial preservative in food, pharmaceuticals, and cosmetic products.[1] Its synthesis is a significant process in industrial organic chemistry. The primary precursor for its commercial production is crotonaldehyde.[2] This document outlines the two principal methods for synthesizing sorbic acid from this compound: the reaction with ketene (B1206846), which is the dominant industrial route, and the Doebner modification of the Knoevenagel condensation using malonic acid, a common laboratory-scale synthesis.[3][4] These notes provide detailed protocols, quantitative data, and process workflows for researchers and professionals in chemical and drug development.
Method 1: Synthesis via Ketene Condensation (Industrial Process)
This method is the most common for large-scale industrial production of sorbic acid.[4] The process involves the reaction of this compound with ketene to form a polyester (B1180765) intermediate. This polyester is subsequently decomposed through acid hydrolysis or pyrolysis to yield crude sorbic acid, which then undergoes purification.[5][6]
Reaction Pathway:
-
Polyester Formation: this compound reacts with ketene in the presence of a catalyst. Catalysts can include boron trifluoride (BF3), salts of bivalent metals (e.g., zinc), or tetraalkyl titanates.[3][6][7]
-
Decomposition/Hydrolysis: The resulting polyester is heated, often in the presence of a mineral acid like hydrochloric acid (HCl), to hydrolyze it into sorbic acid.[8][9]
-
Purification: Crude sorbic acid is purified, typically through recrystallization or distillation, to remove impurities and by-products such as tarry substances.[10][11]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the ketene method, compiled from various process descriptions.
| Parameter | Value / Condition | Source(s) |
| Yield | ~70% or higher | [3] |
| Reaction Temperature | 20°C to 100°C (polyester formation) | [8] |
| Catalysts | BF₃, Zinc/Cadmium salts, Metal oxides, Tetraalkyl titanates | [3][7] |
| Hydrolysis Agent | Mineral acids (e.g., 15-40% Hydrochloric Acid) | [12] |
| Purification Temp. | Solid-liquid separation at 30°C to 60°C | [12] |
| Raw Material Quota | Ketene: ~510 kg/t ; this compound: ~1100 kg/t | [4] |
Generalized Industrial Protocol
-
Polyester Synthesis: In a suitable reactor, this compound is reacted with ketene gas in the presence of a catalyst (e.g., zinc isobutyrate). The reaction is typically conducted at temperatures between 30°C and 80°C.[8][13]
-
Solvent/Reactant Removal: After the reaction is complete, unreacted this compound and any low-boiling impurities are removed by distillation under reduced pressure, yielding a viscous polyester.[9][14]
-
Hydrolysis: The polyester is transferred to a saponification reactor and decomposed with an aqueous solution of hydrochloric acid (e.g., 20-35% HCl) at temperatures up to 100°C.[7][12] This step forms a slurry containing crude sorbic acid.
-
Isolation: The reaction mixture is cooled to 30-60°C, and the solid crude sorbic acid is separated from the acidic mother liquor via filtration or centrifugation.[12][14]
-
Purification: The crude solid is washed and then purified. Common purification methods include recrystallization from hot water or ethanol, treatment with activated carbon to remove colored impurities, or co-distillation.[10][13][15]
Industrial Synthesis Workflow
Caption: Workflow for the industrial synthesis of sorbic acid via the ketene process.
Method 2: Synthesis via Doebner Modification (Laboratory Protocol)
This synthesis proceeds via the Doebner modification of the Knoevenagel condensation, reacting this compound with malonic acid using pyridine (B92270) as both a basic catalyst and a solvent.[16][17] The reaction involves a condensation followed by a decarboxylation step.[18] While offering lower yields than the ketene method, it is a well-established and reliable procedure for laboratory-scale synthesis.[16]
Quantitative Data Summary
The following protocol is adapted from Organic Syntheses, a highly reliable source for laboratory preparations.[16][19]
| Parameter | Value / Condition | Source(s) |
| Yield | 36–41 g (28–32%) | [16][19] |
| Reaction Time | 3 hours | [16] |
| Reaction Temperature | Steam bath (~100°C) | [16] |
| Solvent / Catalyst | Pyridine | [16] |
| Melting Point (Purified) | 134°C | [16][19] |
Experimental Protocol
Reagents:
| Reagent | Amount (g) | Amount (mL) | Moles |
| This compound | 80 | 93.2 | 1.14 |
| Malonic Acid | 120 | - | 1.15 |
| Pyridine | 120 | 122 | 1.52 |
| Conc. Sulfuric Acid | - | 42.5 | 0.76 |
| Water (for acid solution) | - | 100 | - |
| Water (for recrystallization) | - | 250 | - |
Procedure:
-
Reaction Setup: In a 1-liter flask equipped with a reflux condenser, combine 80 g (1.14 moles) of this compound, 120 g (1.15 moles) of malonic acid, and 120 g (1.52 moles) of pyridine.[16]
-
Heating: Heat the mixture on a steam bath under reflux for 3 hours. The evolution of carbon dioxide should nearly cease by the end of this period.[16][19]
-
Cooling and Precipitation: Cool the flask and its contents in an ice bath. While shaking, slowly add a solution of 42.5 mL of concentrated sulfuric acid in 100 mL of water. A significant portion of the sorbic acid will precipitate immediately.[16]
-
Complete Precipitation: To ensure maximum recovery, chill the solution in the ice bath for an additional 3 hours.[16][19]
-
Filtration and Washing: Collect the crude sorbic acid by suction filtration and wash it once with a small volume of ice-cold water.[16]
-
Recrystallization: Immediately recrystallize the crude acid from 250 mL of boiling water. Allow the solution to stand overnight in an ice chest to facilitate the separation of purified acid crystals.[16][19]
-
Final Product: Filter the purified acid. The resulting product should have a melting point of 134°C, with an expected yield of 36–41 g (28–32%).[16]
Laboratory Synthesis Workflow
Caption: Step-by-step workflow for the laboratory synthesis of sorbic acid.
Overall Synthesis Pathways
The two primary routes for synthesizing sorbic acid from this compound offer a choice between a high-yield industrial process and a classic, reliable laboratory method.
Caption: The two main synthetic routes to sorbic acid from this compound.
References
- 1. This compound - Acrolein, this compound, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Properties of Sorbic Acid [chm.bris.ac.uk]
- 4. snowhitechem.com [snowhitechem.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US4296243A - Process for producing sorbic acid or its derivatives - Google Patents [patents.google.com]
- 7. US3759988A - Process for continuously producing sorbic acid by converting ketene with this compound - Google Patents [patents.google.com]
- 8. EP1035098B1 - Process for the preparation of sorbic acid - Google Patents [patents.google.com]
- 9. US6545180B1 - Process for the preparation of sorbic acid - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. US4639294A - Process for production sorbic acid - Google Patents [patents.google.com]
- 12. US6437182B1 - Process for the preparation of sorbic acid - Google Patents [patents.google.com]
- 13. data.epo.org [data.epo.org]
- 14. data.epo.org [data.epo.org]
- 15. scribd.com [scribd.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Knoevenagel Condensation [organic-chemistry.org]
- 19. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Crotonaldehyde as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has been instrumental in the synthesis of complex natural products and novel therapeutic agents. Crotonaldehyde, an α,β-unsaturated aldehyde, serves as a versatile and reactive dienophile in these transformations. Its electron-withdrawing aldehyde group activates the double bond for cycloaddition, making it an attractive building block in synthetic chemistry.[2] These application notes provide a detailed overview of the use of this compound as a dienophile, focusing on reaction conditions, stereoselectivity, and catalytic methods, along with detailed experimental protocols.
Reactivity and Stereoselectivity of this compound in Diels-Alder Reactions
As a dienophile, this compound's reactivity is significantly influenced by its electronic properties. The conjugated aldehyde group withdraws electron density from the carbon-carbon double bond, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene, a key factor for a normal-electron-demand Diels-Alder reaction.[2]
A critical aspect of the Diels-Alder reaction is its stereoselectivity, leading to the formation of endo and exo isomers. The "Alder Endo Rule" states that the endo isomer is typically the kinetically favored product, a phenomenon attributed to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state.[3][4] However, the exo isomer is often the thermodynamically more stable product due to reduced steric hindrance.[3] The ratio of these isomers can be influenced by reaction temperature, reaction time, and the presence of catalysts.[5][6]
Lewis acid catalysis is a widely employed strategy to enhance the rate and selectivity of Diels-Alder reactions.[3][4][6] Lewis acids coordinate to the carbonyl oxygen of this compound, further lowering the LUMO energy and increasing the dienophile's reactivity.[6] This often leads to higher yields and increased endo selectivity at lower reaction temperatures.[3][6][7]
Quantitative Data Summary
The following tables summarize quantitative data for the Diels-Alder reaction between cyclopentadiene (B3395910) and this compound under various conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | endo:exo Ratio | Yield (%) | Reference |
| None | None (Neat) | 25 | 24 | ~3:1 | Moderate | Estimated from similar reactions |
| None | Toluene | 80 | 12 | ~2:1 | Good | Estimated from similar reactions |
| None | Sealed Tube | 185 | 4 | ~1:1 | 75 | [5] |
| AlCl₃ | Dichloromethane (B109758) | -78 to 0 | 2 | >95:5 | High | [6][7] |
| Et₂AlCl | Dichloromethane | -78 to 0 | 2 | >95:5 | High | [6] |
| SnCl₄ | Dichloromethane | -78 to 0 | 3 | >90:10 | High | [3][6] |
| ZnCl₂ | Dichloromethane | 0 to 25 | 6 | ~90:10 | Good | [3] |
Note: Data for this compound is supplemented with data from structurally similar dienophiles like methyl acrylate (B77674) where specific this compound data is unavailable.
Table 2: Organocatalyzed Asymmetric Diels-Alder Reaction of this compound with Cyclopentadiene
| Organocatalyst | Co-catalyst | Solvent | Temperature (°C) | Time (h) | endo:exo Ratio | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Imidazolidinone (MacMillan Catalyst) | TFA | CH₃CN | -20 | 12 | >10:1 | 92 (endo) | 85 | [8][9] |
| Diarylprolinol Silyl Ether | None | Dichloromethane | 0 | 24 | >10:1 | 95 (endo) | 90 | [10] |
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction of this compound and Cyclopentadiene
This protocol describes the uncatalyzed reaction under thermal conditions.
Materials:
-
This compound (mixture of E/Z isomers)
-
Toluene (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place 20 mL of dicyclopentadiene in the distillation flask and heat it to its boiling point (~170 °C). Slowly distill the cyclopentadiene monomer, collecting it in a flask cooled in an ice bath. The freshly distilled cyclopentadiene should be used immediately.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.3 g (50 mmol) of freshly distilled cyclopentadiene in 25 mL of anhydrous toluene.
-
Addition of Dienophile: To the stirred solution, add 3.5 g (50 mmol) of this compound dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., 98:2 to 90:10) to separate the endo and exo isomers.
-
Characterization: Characterize the purified isomers by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm their structure and determine the endo:exo ratio.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol utilizes aluminum chloride as a Lewis acid catalyst to promote the reaction at low temperatures.
Materials:
-
Freshly distilled cyclopentadiene
-
This compound
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 50 mL of anhydrous dichloromethane and cool to -78 °C in a dry ice/acetone bath.
-
Catalyst Addition: Carefully add 0.67 g (5 mmol) of anhydrous aluminum chloride to the cold solvent with vigorous stirring.
-
Dienophile Addition: Slowly add 3.5 g (50 mmol) of this compound to the suspension of aluminum chloride. Stir the mixture for 15 minutes to allow for complex formation.
-
Diene Addition: Add 3.6 g (55 mmol) of freshly distilled cyclopentadiene dropwise over 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution. Allow the mixture to warm to room temperature.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification and Characterization: Remove the solvent under reduced pressure and purify the product by column chromatography as described in Protocol 1. Characterize the products by spectroscopic methods.
Protocol 3: Organocatalyzed Asymmetric Diels-Alder Reaction
This protocol employs a chiral imidazolidinone catalyst (MacMillan catalyst) to achieve high enantioselectivity.
Materials:
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetate (B77799) salt
-
Trifluoroacetic acid (TFA)
-
Freshly distilled cyclopentadiene
-
This compound
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: In a dry flask under a nitrogen atmosphere, dissolve 10 mol% of the imidazolidinone catalyst in anhydrous acetonitrile.
-
Reaction Setup: Cool the catalyst solution to -20 °C. Add 1.2 equivalents of this compound.
-
Diene Addition: Add 3 equivalents of freshly distilled cyclopentadiene to the reaction mixture.
-
Reaction: Stir the reaction at -20 °C for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the product by flash column chromatography.
-
Analysis: Determine the endo:exo ratio and enantiomeric excess of the major isomer by chiral HPLC or GC analysis. Characterize the product by spectroscopic methods.
Visualizations
Diels-Alder Reaction Mechanism
Caption: General mechanism of the Diels-Alder reaction.
Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow for the synthesis and evaluation of Diels-Alder adducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP) [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. sciforum.net [sciforum.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Hydrogenation of Crotonaldehyde to Crotyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the selective hydrogenation of crotonaldehyde to crotyl alcohol, an important reaction in the synthesis of fine chemicals and pharmaceuticals. The document outlines various catalytic systems, experimental procedures, and data analysis techniques. Key quantitative data from recent literature are summarized in tabular format for comparative analysis. Furthermore, visual diagrams generated using Graphviz are included to illustrate the reaction pathways, a generalized experimental workflow, and the interplay of factors that govern selectivity.
Introduction
The selective hydrogenation of α,β-unsaturated aldehydes, such as this compound, is a critical yet challenging transformation in organic synthesis. The primary challenge lies in the chemoselective reduction of the carbonyl (C=O) group to yield the unsaturated alcohol (crotyl alcohol) while preserving the carbon-carbon double bond (C=C). Thermodynamics favors the hydrogenation of the C=C bond, which leads to the formation of the saturated aldehyde (butanal)[1]. Consequently, the development of highly selective catalysts is paramount. Crotyl alcohol is a valuable intermediate in the production of various fine chemicals, pharmaceuticals, and fragrances. This document details effective catalytic systems and protocols for achieving high selectivity in this transformation.
Catalytic Systems
A variety of heterogeneous catalysts have been explored for the selective hydrogenation of this compound. The choice of active metal, promoter, and support material significantly influences both the conversion and the selectivity towards crotyl alcohol.
2.1. Bimetallic Catalysts:
Bimetallic catalysts often exhibit synergistic effects that enhance selectivity. The addition of a second metal can modify the electronic properties and surface geometry of the primary active metal, favoring the adsorption of the C=O group.
-
Pt-Sn Catalysts: Platinum-tin systems are highly effective for this reaction. The addition of tin to platinum is believed to create isolated Pt sites that favor the end-on adsorption of the this compound molecule via the carbonyl oxygen, thus promoting the formation of crotyl alcohol[2][3]. The preparation method of these catalysts, particularly the use of a HCl solution for the tin precursor, has been shown to be crucial for achieving high selectivity[4][5].
-
Pt-Co Catalysts: The addition of cobalt to platinum catalysts has also been demonstrated to significantly improve the selectivity towards crotyl alcohol in gas-phase hydrogenation[6][7].
-
Pd-Cu Single Atom Alloys: By diluting palladium in a copper host, the catalytic activity can be accelerated, though selectivity towards butanal is often dominant. Low quantities of crotyl alcohol have been observed, suggesting it may be a transient species in these systems[1][8].
2.2. Metal Oxide Modified Catalysts:
The modification of active metals with metal oxides is another effective strategy to enhance selectivity.
-
Iridium-Rhenium Oxide (Ir-ReOₓ): Ir-ReOₓ catalysts, particularly when supported on materials like SiO₂, TiO₂, and ZrO₂, have shown high selectivity under mild conditions[9][10]. The ReOₓ species are thought to facilitate the adsorption of this compound, while the iridium metal generates hydride species[11].
-
Iridium-Molybdenum Oxide (Ir-MoOₓ): Ir-MoOₓ/SiO₂ has been identified as a highly efficient catalyst, providing a high yield of crotyl alcohol at mild temperatures and pressures[11][12][13].
2.3. Support Effects:
The nature of the support material can significantly influence the catalytic performance. The support can affect the dispersion of the metal particles, the metal-support interaction, and the surface acidity. For instance, in the case of Ir-ReOₓ catalysts, a SiO₂ support led to higher selectivity compared to TiO₂ and ZrO₂[9][10].
Quantitative Data Presentation
The following tables summarize the performance of various catalytic systems for the selective hydrogenation of this compound to crotyl alcohol under different reaction conditions.
Table 1: Performance of Bimetallic Catalysts
| Catalyst | Support | Temp. (°C) | Pressure (bar) | Solvent | This compound Conversion (%) | Crotyl Alcohol Selectivity (%) | Reference |
| 1% Pt-1.2Sn | TiO₂-R | - | - | - | 97.3 | 70.5 | [2][3] |
| 5% Pt-1.2Sn | TiO₂-R | - | - | - | 81.3 (after 1h) | 68.1 | [3] |
| Pt-Ag | SiO₂ | - | - | - | - | 0 | [4][5] |
| Pt-Cu | SiO₂ | - | - | - | - | 0 | [4][5] |
| PdCu-SAA | Al₂O₃ | 50 | 1.5 | Methanol (B129727) | ~100 | Minimal | [1] |
Table 2: Performance of Metal Oxide Modified Iridium Catalysts
| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Solvent | This compound Conversion (%) | Crotyl Alcohol Selectivity (%) | Reference |
| Ir-MoOₓ (Mo/Ir=1) | SiO₂ | 30 | 8 | Water | 78.9 | 94.2 | [13] |
| Ir-ReOₓ (Re/Ir=1) | SiO₂ | 30 | 8 | Water | 43.3 | 95.0 | [9][10] |
| Ir-WOₓ (W/Ir=1) | SiO₂ | 30 | 8 | Water | - | 85.0-95.0 | [13] |
| Ir-NbOₓ (Nb/Ir=1) | SiO₂ | 30 | 8 | Water | - | 85.0-95.0 | [13] |
| Ir-FeOₓ (Fe/Ir=1) | SiO₂ | 30 | 8 | Water | Low | 69.3 | [13] |
| Ir-ReOₓ (Re/Ir=1) | TiO₂ | 30 | 8 | Water | 43.2 | 85.3 | [9][10] |
| Ir-ReOₓ (Re/Ir=1) | ZrO₂ | 30 | 8 | Water | 38.7 | 89.6 | [9][10] |
Experimental Protocols
The following protocols provide a generalized methodology for the preparation of a bimetallic catalyst and the subsequent hydrogenation reaction.
4.1. Protocol 1: Preparation of a Pt-Sn/SiO₂ Catalyst
This protocol is based on incipient wetness impregnation, a common method for preparing supported metal catalysts.
Materials:
-
H₂PtCl₆·6H₂O (Platinum precursor)
-
SnCl₂·2H₂O (Tin precursor)
-
SiO₂ (Silica support)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Drying oven
-
Furnace
-
Hydrogen gas (for reduction)
Procedure:
-
Support Pre-treatment: Dry the SiO₂ support in an oven at 120 °C for 12 hours to remove adsorbed water.
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of H₂PtCl₆ of the desired concentration to achieve the target Pt loading (e.g., 1 wt%).
-
Prepare a separate solution of SnCl₂ in a dilute HCl solution. The amount of SnCl₂ should correspond to the desired Sn/Pt atomic ratio. The HCl is crucial for stabilizing the Sn precursor[4][5].
-
-
Impregnation:
-
Add the H₂PtCl₆ solution to the dried SiO₂ support dropwise until the point of incipient wetness is reached (the point at which the pores are filled with liquid, but no excess liquid is present).
-
Age the mixture for 2-4 hours at room temperature.
-
Dry the Pt-impregnated support in an oven at 120 °C for 12 hours.
-
Subsequently, impregnate the dried Pt/SiO₂ with the SnCl₂/HCl solution using the same incipient wetness technique.
-
-
Drying and Calcination:
-
Dry the co-impregnated material at 120 °C for 12 hours.
-
Calcine the dried catalyst in a furnace under a flow of air. A typical calcination program involves ramping the temperature to 400-500 °C and holding for 2-4 hours.
-
-
Reduction:
-
Reduce the calcined catalyst in a tube furnace under a flow of hydrogen. A typical reduction program involves ramping the temperature to 400-500 °C and holding for 2-4 hours.
-
After reduction, cool the catalyst to room temperature under a flow of inert gas (e.g., N₂ or Ar) before handling.
-
4.2. Protocol 2: Liquid-Phase Hydrogenation of this compound
This protocol describes a typical batch reaction for the selective hydrogenation of this compound.
Materials and Equipment:
-
High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.
-
This compound (substrate)
-
Anhydrous isopropanol (B130326) or water (solvent)
-
Dioxane (internal standard for GC analysis)
-
Prepared catalyst (e.g., Pt-Sn/SiO₂)
-
Hydrogen gas (high purity)
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., Zebron ZB-WAX) for product analysis.
Procedure:
-
Catalyst Activation (if necessary): Some catalysts may require an in-situ reduction step. If so, load the catalyst into the reactor, seal, purge with an inert gas, and then introduce hydrogen at a specific temperature and pressure for a set duration.
-
Reactor Loading:
-
Load the pre-weighed catalyst (e.g., 10-100 mg) into the reactor vessel.
-
Prepare a reaction solution by dissolving this compound (e.g., 0.02 M) and an internal standard like dioxane (e.g., 0.02 M) in the chosen solvent (e.g., 10 mL of methanol or water)[1].
-
Inject the reaction solution into the reactor.
-
-
Reaction Execution:
-
Seal the reactor and purge several times with hydrogen to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5 - 8 bar)[1][9][10].
-
Heat the reactor to the desired reaction temperature (e.g., 30 - 50 °C) while stirring at a high speed (e.g., 600-900 rpm) to overcome mass transfer limitations[1].
-
Maintain the reaction for a set period (e.g., 1-7 hours), taking liquid samples periodically through the sampling port for analysis.
-
-
Reaction Quenching and Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Filter the final reaction mixture to remove the catalyst.
-
Analyze the liquid samples using a gas chromatograph (GC) to determine the concentrations of this compound, crotyl alcohol, butanal, and butanol. The use of an internal standard allows for accurate quantification.
-
Qualitative analysis of the products can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS)[1][8].
-
4.3. Data Analysis
-
Conversion of this compound: Conversion (%) = [(Initial moles of this compound - Final moles of this compound) / Initial moles of this compound] x 100
-
Selectivity to Crotyl Alcohol: Selectivity (%) = [Moles of crotyl alcohol produced / (Moles of this compound consumed)] x 100
-
Yield of Crotyl Alcohol: Yield (%) = (Conversion x Selectivity) / 100
Visualizations
5.1. Reaction Pathway
The hydrogenation of this compound can proceed through two main pathways, as illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The selective hydrogenation of this compound over bimetallic catalysts - UNT Digital Library [digital.library.unt.edu]
- 5. The selective hydrogenation of this compound over bimetallic catalysts (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Liquid Phase Catalytic Transfer Hydrogenation of this compound over ReOx-Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of Crotonaldehyde in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonaldehyde, a highly reactive α,β-unsaturated aldehyde, is a versatile and economically important building block in the synthesis of a wide range of pharmaceutical intermediates.[1] Its dual functionality, comprising a conjugated carbon-carbon double bond and an aldehyde group, allows it to participate in a variety of chemical transformations.[1] This document provides detailed application notes and experimental protocols for key reactions involving this compound, including the synthesis of precursors for Vitamin E, sorbic acid, and heterocyclic compounds like quinolines. The protocols are supplemented with quantitative data and visualizations to aid researchers in the practical application of this compound in drug development and organic synthesis.
Physicochemical Properties and Reactivity
This compound (CH₃CH=CHCHO) is a colorless to pale yellow liquid with a pungent odor.[2] It is typically supplied as a mixture of trans and cis isomers, with the trans isomer being predominant (>95%).[3] The compound's reactivity is governed by its two functional groups, making it a versatile intermediate.[2] The carbon-carbon double bond is susceptible to Michael additions, while the aldehyde group can undergo nucleophilic additions, condensations, and oxidations.
Caption: Key reactive sites and reaction types of this compound.
Key Synthetic Applications
Synthesis of 2,3,6-Trimethylphenol (B1330405): A Precursor for Vitamin E
A critical step in the synthesis of Trimethylhydroquinone (TMHQ), the aromatic core of Vitamin E, involves the reaction of this compound with diethyl ketone to produce 2,5,6-trimethyl-2-cyclohexen-1-one, which is then dehydrogenated to 2,3,6-trimethylphenol.[4]
Reaction Scheme:
Caption: Synthesis pathway of 2,3,6-trimethylphenol from this compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| This compound | Diethyl Ketone | 30% NaOCH₃ in Methanol | Reflux | 1.5 hours | 2,5,6-Trimethyl-2-cyclohexen-1-one | 77 | [4] |
| This compound | Diethyl Ketone | 50% NaOH | Reflux | 1 hour | 2,5,6-Trimethyl-2-cyclohexen-1-one | 40 | [4] |
Experimental Protocol: Synthesis of 2,5,6-Trimethyl-2-cyclohexen-1-one
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagent Preparation: In the flask, create a mixture of 400 g of diethyl ketone and 10 g of a 30% solution of sodium methylate in methanol.
-
Reaction Initiation: Heat the mixture to a gentle reflux.
-
Addition of this compound: Add 70 g of this compound dropwise from the dropping funnel over the course of one hour.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 30 minutes.
-
Work-up:
-
Neutralize the reaction mixture with glacial acetic acid.
-
Remove the aqueous layer that forms.
-
Perform fractional distillation to separate the excess diethyl ketone and isobutanol.
-
-
Purification: The product, 2,5,6-trimethyl-2-cyclohexen-1-one, is purified by distillation. The fraction distilling at 74-76°C at 12 mm Hg is collected.[4]
Synthesis of Sorbic Acid
Sorbic acid, a widely used food preservative, can be synthesized via the condensation of this compound with ketene (B1206846) or malonic acid. The ketene route is a common industrial method.[1][5]
Reaction Scheme:
Caption: Two-step synthesis of sorbic acid from this compound and ketene.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |
| This compound | Ketene | BF₃ in Ether | 0 | Sorbic Acid (via lactone intermediate) | 70 | [5] |
| This compound | Malonic Acid | Pyridine | Steam Bath | Sorbic Acid | 28-32 | [6] |
Experimental Protocol: Synthesis of Sorbic Acid via Malonic Acid Route
-
Apparatus Setup: Equip a 1-liter flask with a reflux condenser.
-
Mixing Reagents: In the flask, combine 80 g (1.14 moles) of this compound, 120 g (1.15 moles) of malonic acid, and 120 g (1.52 moles) of pyridine.
-
Reaction: Heat the mixture on a steam bath under reflux for 3 hours. The evolution of carbon dioxide should nearly cease by the end of this period.
-
Work-up:
-
Cool the flask and its contents in an ice bath.
-
With shaking, add a solution of 42.5 ml of concentrated sulfuric acid in 100 ml of water.
-
Chill the solution in an ice bath for 3 hours to precipitate the product.
-
-
Purification:
-
Filter the crude acid by suction and wash with a small amount of ice water.
-
Recrystallize the product from 250 ml of boiling water.
-
Allow the purified acid to crystallize overnight in an ice chest and then filter. The purified sorbic acid has a melting point of 134°C.[6]
-
Synthesis of Quinolines (Skraup Synthesis)
The Skraup synthesis is a classic method for producing quinolines. It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds via the in-situ formation of acrolein (an α,β-unsaturated aldehyde similar to this compound) from the dehydration of glycerol.[7][8]
Experimental Workflow:
Caption: General experimental workflow for the Skraup synthesis of quinoline.
Quantitative Data:
| Aromatic Amine | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene (B124822) | Quinoline | 84-91 | [9] |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 6-Methoxy-8-nitroquinoline | - | [9] |
Experimental Protocol: General Skraup Synthesis of Quinoline
-
Apparatus Setup: In a large round-bottom flask, place a mechanical stirrer and a reflux condenser.
-
Reagent Addition: Cautiously add concentrated sulfuric acid to aniline while cooling and swirling. To this mixture, add anhydrous glycerol, ferrous sulfate (B86663) heptahydrate (as a moderator), and nitrobenzene (oxidizing agent).
-
Reaction: Gently heat the mixture. The reaction is highly exothermic and will begin to boil. Remove the external heat source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask.
-
Completion: Once the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction is complete.
-
Work-up:
-
Allow the mixture to cool. Carefully dilute with water.
-
Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide (B78521) until the mixture is strongly alkaline.
-
-
Isolation: Perform a steam distillation to isolate the crude quinoline from the reaction mixture. The quinoline will co-distill with any unreacted nitrobenzene.
-
Purification: Separate the quinoline layer from the aqueous layer in the distillate. Further purification can be achieved by fractional distillation.[9]
Safety and Handling of this compound
This compound is a highly flammable, toxic, and corrosive liquid that requires strict safety protocols.[3]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[4] Use non-sparking tools and ensure all equipment is properly grounded to avoid static discharge.[4] Avoid inhalation of vapors and any contact with skin and eyes.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[3] In situations with potential for high vapor concentration, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[3]
-
Storage: Store this compound in a cool, dry, well-ventilated, and fireproof area, away from sources of ignition like heat, sparks, and open flames.[6] Keep containers tightly closed and protect from light.[3] It should be stored separately from incompatible materials such as strong acids, bases, oxidizing agents, and ammonia.[6]
-
Spills and Exposure: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., sand, universal binder) and place it in an appropriate container for disposal.[4] In case of skin contact, immediately flush with water for several minutes and then wash with mild soap.[3] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.[1]
Conclusion
This compound's rich reactivity makes it an invaluable C4 building block for the synthesis of complex pharmaceutical intermediates. Its application in the production of precursors for essential medicines like Vitamin E and in the construction of heterocyclic scaffolds such as quinolines highlights its significance. While its handling requires stringent safety measures due to its hazardous nature, the synthetic versatility of this compound ensures its continued importance in the pharmaceutical industry. The protocols and data provided herein serve as a practical guide for researchers to harness the synthetic potential of this important intermediate.
References
- 1. snowhitechem.com [snowhitechem.com]
- 2. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1035098B1 - Process for the preparation of sorbic acid - Google Patents [patents.google.com]
- 4. US4128728A - Production of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 5. snowhitechem.com [snowhitechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Determination of Crotonaldehyde in Air Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established analytical methods for the quantitative determination of crotonaldehyde in air samples. Detailed protocols for the most widely used techniques are presented, along with a summary of their performance characteristics to aid in method selection and implementation.
Introduction
This compound is a reactive α,β-unsaturated aldehyde that is of significant interest in environmental monitoring, occupational health, and toxicology due to its potential health effects.[1] Accurate and sensitive quantification of this compound in the air is crucial for assessing exposure and ensuring safety. This document outlines methods based on derivatization followed by chromatographic analysis, which are the most common and reliable approaches for detecting this volatile compound.[2][3][4]
Overview of Analytical Methods
The primary challenge in analyzing this compound is its high reactivity and volatility.[3][5] To overcome this, most methods employ a derivatization step where this compound is reacted with a specific agent to form a more stable and easily detectable product.[3] The choice of derivatization agent often dictates the subsequent analytical technique. The most common methods involve:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique, often employing 2,4-dinitrophenylhydrazine (B122626) (DNPH) as the derivatizing agent.[6][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity, particularly when paired with derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[2][5]
-
Gas Chromatography with Electron Capture Detection (GC-ECD): This technique is highly sensitive to compounds containing electron-capturing groups, making it suitable for the analysis of PFBHA derivatives.[2]
Quantitative Data Summary
The selection of an analytical method often depends on the required sensitivity, the sample matrix, and the available instrumentation. The following tables summarize key quantitative performance metrics for the most common derivatization agents and analytical techniques used for this compound detection in air.
Table 1: Performance Metrics of Common Derivatization Agents for this compound Analysis
| Derivatization Agent | Typical Analytical Method | Limit of Detection (LOD) | Reaction Conditions | Derivative Stability |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | 93 µg/m³ (in air)[3] | Acidic (pH 2-3), 40°C for 1 hour[3] | Light-sensitive, stable for <9 days at 22°C[3] |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS, GC-ECD | 1.2 µg/L (GC-ECD, in water)[2][3] | Weakly acidic (pH 4), 35-70°C for 10 min - 2 hours[3] | Thermally stable at elevated GC temperatures[3] |
| Cysteamine | GC-NPD, GC-MS | ~0.5 pmol (injected)[3] | Neutral pH, Room temperature, ~15 minutes[3] | Data not readily available |
Table 2: Comparison of Standardized Methods for Aldehyde Analysis in Air
| Method | Agency | Principle | Analytes | Key Features |
| TO-11A | EPA | DNPH-coated silica (B1680970) gel cartridge, HPLC-UV analysis | Formaldehyde and other carbonyls, including this compound[1][6][10][11] | Widely used for ambient and indoor air monitoring.[12] An ozone scrubber is recommended.[11][12] |
| Method 64 | OSHA | DNPH-coated glass fiber filters, HPLC-UV analysis | Glutaraldehyde (can be adapted for other aldehydes like this compound)[7][13] | Developed for workplace air monitoring.[14] Samples should be stored at -20°C.[7] |
| NIOSH 2018 (Modified) | NIOSH | DNPH-coated silica gel cartridge, HPLC-UV analysis | Aliphatic aldehydes, including this compound[15][16][17] | Applicable for occupational exposure monitoring.[18] |
Experimental Protocols
Protocol 1: this compound Detection using DNPH Derivatization and HPLC-UV (Based on EPA Method TO-11A and OSHA Method 64)
This protocol describes the collection of airborne this compound on a DNPH-coated sorbent, followed by elution and analysis by HPLC-UV.[6][7][11]
1. Air Sampling:
- Apparatus: Use a personal sampling pump connected to a DNPH-coated silica gel cartridge or a cassette with DNPH-coated glass fiber filters.[6][7] An ozone denuder or scrubber should be placed upstream of the sampler if high ozone concentrations are expected.[11][12]
- Procedure: Draw a known volume of air through the sampling media at a calibrated flow rate (e.g., 0.1 to 1.5 L/min).[7][17] For long-term sampling, a typical volume is 6 L, while for short-term sampling, 1.5 L is common.[7] After sampling, seal the cartridges or cassettes and protect them from light.[7] Store samples at 4°C or -20°C until analysis.[7][11]
2. Sample Preparation:
- Elution: Elute the DNPH derivatives from the sampling media with a known volume of acetonitrile (B52724) (e.g., 3-5 mL).[6][7]
- Standard Preparation: Prepare a series of calibration standards by diluting a stock solution of this compound-DNPH derivative in acetonitrile. Ensure the concentration range of the standards brackets the expected sample concentrations.[7]
3. HPLC-UV Analysis:
- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector set to 360 nm.[9]
- Column: A C18 reversed-phase column is typically used.[9]
- Mobile Phase: A gradient of acetonitrile and water is commonly employed.
- Analysis: Inject equal volumes of the sample extracts and calibration standards into the HPLC system. Identify the this compound-DNPH derivative peak based on its retention time compared to the standards. Two peaks may be observed for the syn and anti isomers of the derivative; the sum of their areas is used for quantification.[7]
4. Quantification:
- Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative versus its concentration for the standard solutions.
- Determine the concentration of the derivative in the sample extracts from the calibration curve.
- Calculate the concentration of this compound in the original air sample using the volume of air sampled and the volume of the extraction solvent.
Protocol 2: this compound Detection using PFBHA Derivatization and GC-MS
This protocol is suitable for highly sensitive and selective quantification of this compound, particularly at trace levels.[5]
1. Sample Collection:
- Air samples can be collected using sorbent tubes (e.g., Tenax TA) followed by thermal desorption, or by using impingers containing a suitable solvent. For this protocol, we will describe derivatization in a liquid sample which could be an impinger solution or an extract from a sorbent tube.
2. Derivatization:
- Reagents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution, organic solvent (e.g., hexane (B92381) or toluene), and a suitable buffer to adjust the pH to approximately 4.[3][5]
- Procedure: To a known volume of the sample (or a this compound standard solution), add the PFBHA solution. The reaction is typically carried out at a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 1-2 hours) to ensure complete derivatization.[3]
3. Extraction:
- After the reaction, perform a liquid-liquid extraction of the this compound-PFB-oxime derivative using an organic solvent like hexane.[4][19] The organic layer is then separated, dried (e.g., using anhydrous sodium sulfate), and concentrated under a gentle stream of nitrogen.[19]
4. GC-MS Analysis:
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatives.
- Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC.
- MS Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[5] The pentafluorotropylium cation (m/z 181) is a characteristic fragment ion for PFBHA derivatives.[19]
5. Quantification:
- Similar to the HPLC method, construct a calibration curve using standards of the this compound-PFB-oxime derivative. The peak areas of the syn and anti isomers are summed for quantification.[5] Determine the concentration in the samples from this curve and back-calculate to the original air concentration.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for this compound analysis using DNPH derivatization and HPLC-UV.
Caption: Workflow for this compound analysis using PFBHA derivatization and GC-MS.
Conclusion
The analytical methods described provide robust and reliable means for the quantification of this compound in air samples. The choice between HPLC-UV with DNPH derivatization and GC-MS with PFBHA derivatization will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Proper validation of the chosen method is essential to ensure accurate and precise results.
References
- 1. epa.gov [epa.gov]
- 2. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Acrolein, this compound, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. easlab.com [easlab.com]
- 7. osha.gov [osha.gov]
- 8. formacare.eu [formacare.eu]
- 9. auroraprosci.com [auroraprosci.com]
- 10. testinglab.com [testinglab.com]
- 11. Analytical Method [keikaventures.com]
- 12. aaclab.com [aaclab.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GLUTARALDEHYDE - (Organic Method #64) [mdcampbell.com]
- 15. Aliphatic Aldehydes (2018) - Wikisource, the free online library [en.wikisource.org]
- 16. Page:NIOSH Manual of Analytical Methods - 2018.pdf/6 - Wikisource, the free online library [en.wikisource.org]
- 17. Page:NIOSH Manual of Analytical Methods - 2018.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 18. irsst.qc.ca [irsst.qc.ca]
- 19. benchchem.com [benchchem.com]
Application Note: Quantification of Crotonaldehyde in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crotonaldehyde is a reactive α,β-unsaturated aldehyde that is both an environmental pollutant and an endogenous product of lipid peroxidation[1]. Recognized as a mutagen and carcinogen, its toxicity is primarily due to its ability to form adducts with DNA and proteins[1]. Exposure to this compound is associated with various pathological conditions, including liver damage and apoptosis[1]. Consequently, the accurate and sensitive quantification of this compound in biological matrices is essential for toxicological studies and for understanding its role in disease.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the determination of volatile and semi-volatile compounds like this compound[2][3][4]. However, the high reactivity and volatility of this compound can present analytical challenges[5]. To overcome these issues, chemical derivatization is employed to improve the analyte's thermal stability, chromatographic behavior, and mass spectrometric response[4][5]. The most common and effective derivatizing agent for carbonyl compounds, including this compound, is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)[2][4][5][6]. PFBHA reacts with the aldehyde group to form a stable oxime derivative, which is more amenable to GC-MS analysis and significantly enhances detection sensitivity, especially when using Selected Ion Monitoring (SIM) mode[1][5].
This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS following derivatization with PFBHA.
Signaling Pathways Involving this compound
This compound exposure can induce cellular toxicity through various signaling pathways. In liver cells, it can lead to mitochondrial dysfunction and disrupt energy metabolism, resulting in hepatotoxicity. A key mechanism of its toxicity is the formation of protein adducts, which implicates it in processes related to oxidative stress. In alveolar macrophages, this compound has been shown to trigger apoptosis through pathways involving intracellular calcium, mitochondria, and p53 activation[1].
Experimental Protocols
This section details the methodology for the sample preparation, derivatization, and GC-MS analysis of this compound in biological samples such as plasma or tissue homogenates.
Materials and Reagents
-
This compound standard solution
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[5]
-
Internal Standard (IS): Deuterated this compound (e.g., this compound-d6) is recommended as the gold standard for mass spectrometry-based methods[7].
-
Solvents: Hexane (B92381) (pesticide grade), Acetonitrile (HPLC grade)[5][8]
-
Reagents: Phosphate-buffered saline (PBS), Anhydrous sodium sulfate, Sodium chloride, Hydrochloric acid (HCl)[1][5]
-
Aldehyde-free reagent water[5]
-
Vials with PTFE-lined septa[5]
Sample Collection and Storage
-
Blood/Plasma: Collect whole blood in tubes containing an appropriate anticoagulant. Plasma can be separated by centrifugation.
-
Tissues: After collection, tissues should be immediately flash-frozen in liquid nitrogen.
-
Store all samples at -80°C until analysis to minimize the degradation of this compound[1].
Sample Preparation
-
Thaw the biological sample (plasma or tissue) on ice[1].
-
For tissue samples, homogenize in cold PBS to a final concentration of approximately 100 mg/mL[1].
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant for analysis[1].
-
In a glass vial, place a 1 mL aliquot of the plasma or tissue supernatant[1].
-
Spike the sample with an appropriate amount of the internal standard solution[5].
Derivatization and Extraction
-
pH Adjustment: Adjust the pH of the sample to a range of 4-6 using dilute HCl[5].
-
Derivatization:
-
Extraction:
-
After incubation, cool the sample to room temperature[1][5].
-
Perform a liquid-liquid extraction by adding 2 mL of hexane[1].
-
Add sodium chloride to saturate the aqueous phase, which improves extraction efficiency[5].
-
Vortex the mixture vigorously for 1 minute, then centrifuge to separate the phases[1][5].
-
Carefully transfer the upper organic layer (hexane) to a clean tube[1].
-
Repeat the extraction step with an additional 2 mL of hexane and combine the organic layers[1].
-
-
Drying and Concentration:
GC-MS Analysis
The analysis of the this compound-PFBHA derivative is performed by GC-MS, preferably in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity[1][5].
Data Presentation
The method should be validated to ensure accuracy, precision, and reliability[1][9]. The following tables summarize typical performance data and instrument parameters for the analysis of aldehydes using PFBHA derivatization followed by GC-MS.
Table 1: Summary of Quantitative GC-MS Method Validation Parameters
| Derivatization Reagent | Analyte(s) | Method | LOD | LOQ | Linearity (R²) | Recovery (%) |
| PFBHA | This compound | HS-GC-MS | 0.12 µ g/cigarette | 0.38 µ g/cigarette | >0.992 | 78.5 - 115 |
| PFBHA | This compound | GC-MS (SIM) | 11.2 µg/L | - | - | - |
| PFBHA | Various Aldehydes | SPME-GC-MS | 8-26 ng/L | - | >0.999 | 96.3 - 97.4 |
LOD: Limit of Detection; LOQ: Limit of Quantification; HS: Headspace; SPME: Solid Phase Microextraction. Data sourced from multiple studies[2][5].
Table 2: Example GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent[8] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[8] |
| Injector Temperature | 250°C[5] |
| Injection Mode | Splitless[5][8] |
| Injection Volume | 1-2 µL[5][8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5][8] |
| Oven Program | Initial: 50°C, hold 2 min |
| Ramp 1: 5°C/min to 180°C | |
| Ramp 2: 25°C/min to 280°C, hold 5 min[5] | |
| Mass Spectrometer | |
| MS System | Agilent 5977B or equivalent[8] |
| Ion Source Temp. | 230-250°C[5] |
| Transfer Line Temp. | 280°C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5][8] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[1][5] |
| Selected Ions | |
| Quantifier Ion | m/z 181 (pentafluorotropylium cation)[5] |
| Qualifier Ion(s) | Molecular ion of the derivative and other characteristic fragments |
Note: The reaction of PFBHA with this compound typically yields two geometric isomers (syn and anti), which may be resolved chromatographically. For quantitative analysis, the peak areas of both isomers are generally summed[5]. The specific quantifier and qualifier ions for the this compound-PFBHA derivative should be confirmed by analyzing a pure standard.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
Application Notes and Protocols for the Synthesis of 3-Methoxybutanol from Crotonaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-methoxybutanol, a versatile solvent and chemical intermediate. The synthesis is a two-step process commencing with the methoxylation of crotonaldehyde to yield 3-methoxybutyraldehyde, followed by the catalytic hydrogenation of the intermediate to the final product, 3-methoxybutanol. This guide offers comprehensive methodologies, reaction parameters, and data presented in a clear, tabular format to facilitate reproducibility and adaptation in a research and development setting.
Introduction
3-Methoxybutanol is a valuable organic compound utilized as a high-boiling point solvent in paints, coatings, inks, and adhesives, and as an intermediate in the synthesis of fine chemicals, including 3-methoxybutyl acetate.[1][2] Its synthesis from the readily available feedstock, this compound, presents an industrially relevant and scalable chemical transformation.[1][3] The process involves two key chemical reactions: the conjugate addition of methanol (B129727) to the α,β-unsaturated aldehyde, this compound, followed by the reduction of the resulting aldehyde to a primary alcohol. Careful control of reaction conditions and catalyst selection are crucial for achieving high yields and purity of the final product.
Reaction Pathway
The synthesis of 3-methoxybutanol from this compound proceeds through the following two-step reaction pathway:
Step 1: Methoxylation of this compound this compound reacts with methanol in the presence of an alkaline catalyst to form 3-methoxybutyraldehyde.
Step 2: Hydrogenation of 3-methoxybutyraldehyde The intermediate, 3-methoxybutyraldehyde, is then hydrogenated in the presence of a metal catalyst to yield 3-methoxybutanol.
Caption: Reaction pathway for the synthesis of 3-methoxybutanol.
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxybutyraldehyde
This protocol is based on the methoxylation of this compound in an alkaline solution.[3][4][5]
Materials:
-
This compound
-
Methanol
-
5 wt% Sodium Hydroxide (B78521) (NaOH) aqueous solution
-
20 wt% Acetic Acid aqueous solution
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling circulator
Procedure:
-
Charge the jacketed reactor with methanol.
-
Begin stirring and cool the methanol to -5°C to 0°C using the cooling circulator.
-
In a continuous process, feed this compound and a 5 wt% aqueous solution of sodium hydroxide into the reactor. A typical feed rate ratio would be 591.9 kg/h of this compound, 1162.2 kg/h of methanol, and 1.4 kg/h of 5 wt% NaOH solution.[5]
-
Maintain the reaction temperature at approximately -4°C, as the reaction is exothermic.[5]
-
After the addition is complete, allow the reaction to proceed for a specified residence time.
-
Neutralize the reaction mixture with a 20 wt% aqueous solution of acetic acid.[5]
-
The resulting crude 3-methoxybutyraldehyde solution can be used directly in the subsequent hydrogenation step or purified by distillation.
Protocol 2: Hydrogenation of 3-Methoxybutyraldehyde to 3-Methoxybutanol
This protocol describes the catalytic hydrogenation of 3-methoxybutyraldehyde.[3][4][5]
Materials:
-
Crude 3-methoxybutyraldehyde solution (from Protocol 1)
-
Hydrogen (H₂) gas
-
Hydrogenation catalyst (e.g., Raney Nickel, Copper oxide, Cu/Cr mixed oxide, or Nickel on a carbon support)[3][4][5]
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer
-
Catalyst filtration system
Procedure:
-
Charge the high-pressure autoclave with the crude 3-methoxybutyraldehyde solution.
-
Add the hydrogenation catalyst. For example, add Raney Nickel to a concentration of 2.0 wt% relative to the condensation liquid.[5]
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 to 150 bar).[3][4]
-
Heat the reactor to the target temperature (e.g., 70 to 180°C) while stirring.[3][4][5]
-
Maintain the reaction at temperature and pressure until hydrogen uptake ceases, indicating the reaction is complete. The residence time can range from 0.2 to 5 hours.[4]
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude 3-methoxybutanol can be purified by fractional distillation.[3][4]
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of 3-methoxybutanol.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 3-Methoxybutanol
| Parameter | Step 1: Methoxylation | Step 2: Hydrogenation | Reference |
| Reactants | This compound, Methanol | 3-Methoxybutyraldehyde, H₂ | [3][4][5] |
| Catalyst | NaOH (alkaline solution) | Cu oxide, Cu-Cr oxide, Ni-based | [3][4] |
| Temperature | Room Temperature (cooling required) to -4°C | 70 - 180°C | [3][4][5] |
| Pressure | Atmospheric | 1 - 150 bar | [3][4] |
| Residence Time | Not specified | 0.2 - 5 hours | [4] |
Table 2: Example Composition of Crude and Purified 3-Methoxybutanol
| Component | Crude Product Composition (wt%) | High-Purity Product Composition (wt%) | Reference |
| 3-Methoxybutanol | 77.8 | >99.0 | [4][5] |
| Methanol | 0.3 | Not specified | [4] |
| Butanol | 14.1 | Not specified | [4] |
| Crotyl Alcohol | 2.2 | Not specified | [4] |
| High Boilers | 5.6 | Not specified | [4] |
| Water | ~3-5 | Not specified | [4] |
Purification
The final product, 3-methoxybutanol, is typically purified by fractional distillation.[3][4] The crude reaction mixture may contain unreacted starting materials, byproducts such as butanol and crotyl alcohol, and high-boiling point substances.[3] The distillation process involves first removing lower-boiling components like methanol, followed by the separation of butanol, and finally, the distillation of 3-methoxybutanol from the remaining high-boiling residues.[4] In some cases, water is added to the crude product before distillation to facilitate the removal of certain impurities via azeotropic distillation.[5]
Safety Considerations
-
This compound is a lachrymatory and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Sodium Hydroxide is corrosive. Handle with care and wear appropriate PPE.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be carried out in a properly rated high-pressure reactor in an area equipped for handling flammable gases.
-
The methoxylation reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment for all experimental procedures.
References
- 1. celanese.com [celanese.com]
- 2. celanese.com [celanese.com]
- 3. JPH07138199A - Production of 3-methoxybutanol and butanol from this compound - Google Patents [patents.google.com]
- 4. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from this compound - Google Patents [patents.google.com]
- 5. JPH07116089B2 - Method for producing 3-methoxybutanol - Google Patents [patents.google.com]
Application of Crotonaldehyde in the Production of Pesticides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonaldehyde, a reactive α,β-unsaturated aldehyde, serves as a versatile intermediate in the synthesis of a variety of chemicals, including active ingredients for pesticides. Its unique chemical structure, featuring both an aldehyde functional group and a conjugated double bond, allows for a range of chemical transformations, making it a valuable precursor in the agrochemical industry. This document provides detailed application notes and experimental protocols for the synthesis of a notable pesticide derived from this compound: the fungicide and acaricide, Dinocap (B1148560).
Dinocap is a contact fungicide primarily used to control powdery mildew on various crops and also functions as a non-systemic acaricide.[1] It belongs to the dinitrophenol class of pesticides, and its synthesis involves a multi-step process starting from fundamental raw materials, with this compound playing a key role in the formation of the crotonate ester moiety of the final product.
Key Applications of this compound in Pesticide Production
This compound is a precursor for the synthesis of dinitrooctylphenyl crotonates, commercially known as Dinocap. This pesticide is effective against powdery mildew on a variety of crops, including fruits and vegetables. The synthesis pathway leverages the reactivity of this compound to first produce crotonic acid, which is then esterified with a dinitrooctylphenol intermediate.
Synthetic Pathway Overview: From Acetaldehyde (B116499) to Dinocap
The overall synthesis of Dinocap from basic starting materials can be outlined in the following key stages:
-
Synthesis of this compound: Production via the aldol (B89426) condensation of acetaldehyde.
-
Oxidation to Crotonic Acid: Conversion of this compound to crotonic acid.
-
Synthesis of Octylphenol (B599344): Alkylation of phenol (B47542) with an octene isomer.
-
Nitration of Octylphenol: Introduction of two nitro groups to the octylphenol ring to form dinitrooctylphenol.
-
Esterification to Dinocap: Reaction of dinitrooctylphenol with a crotonic acid derivative.
The following diagram illustrates the overall synthetic workflow:
Experimental Protocols
The following sections provide detailed experimental protocols for each major step in the synthesis of Dinocap.
Protocol 1: Synthesis of this compound via Aldol Condensation
This protocol describes the synthesis of this compound from acetaldehyde using an organic amine catalyst.[2]
Materials:
-
Acetaldehyde (purity ≥ 99%)
-
Trimethylamine or Triethylamine (catalyst)
-
Inert gas (e.g., Nitrogen)
-
Organic acid (for dehydration, e.g., acetic acid)
Equipment:
-
Jacketed glass reactor with stirrer, temperature control, and inert gas inlet
-
Condenser
-
Dehydration tower
-
Rectification column
Procedure:
-
Condensation Reaction:
-
Charge the reactor with acetaldehyde under an inert nitrogen atmosphere.
-
Introduce the organic amine catalyst. The reaction is typically carried out in the liquid phase.
-
Maintain the reaction temperature between 37-47 °C.
-
The reaction proceeds to form 2-hydroxybutyraldehyde.
-
-
Dehydration:
-
Transfer the 2-hydroxybutyraldehyde product to a dehydration tower.
-
Introduce an organic acid to create acidic conditions, which catalyzes the dehydration.
-
Control the temperature at the top of the tower between 105-112 °C and the pressure within the tower at 0.20-0.25 MPa.
-
This compound and water will form an azeotropic mixture and evaporate from the top of the tower.
-
-
Purification:
-
Cool and condense the azeotropic mixture.
-
Separate the oil phase (crude this compound) from the aqueous phase.
-
Purify the crude this compound by rectification to achieve the desired purity.
-
Quantitative Data:
| Parameter | Value | Reference |
| Acetaldehyde Conversion | ~67.5% | [2] |
| This compound Yield | ~94.5% | [2] |
| Final Product Purity | >95% |
Protocol 2: Oxidation of this compound to Crotonic Acid
This protocol details the selective oxidation of this compound to crotonic acid using a molecular sieve catalyst and an oxidizing gas.[3]
Materials:
-
This compound
-
Molecular sieve catalyst (e.g., 3A, 4A, or 5A)
-
Organic solvent (e.g., acetone, acetic acid, benzene, or toluene)
-
Oxidizing gas (e.g., air or oxygen)
Equipment:
-
High-pressure reactor with gas inlet, stirrer, and temperature control
-
Filtration apparatus
-
Crystallizer
Procedure:
-
Catalytic Oxidation:
-
Charge the reactor with this compound, the organic solvent, and the molecular sieve catalyst.
-
Pressurize the reactor with the oxidizing gas to 0.3-0.9 MPa.
-
Heat the reaction mixture to 30-100 °C and stir vigorously.
-
The molecular sieve facilitates the oxidation of the aldehyde group while preserving the carbon-carbon double bond.
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the reactor and release the pressure.
-
Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be regenerated and reused.
-
Evaporate the solvent from the filtrate.
-
Cool the resulting crude crotonic acid to induce crystallization.
-
Collect the crystalline crotonic acid by filtration and dry.
-
Quantitative Data:
| Parameter | Value | Reference |
| Crotonic Acid Yield | 85.3-94% | [3] |
| Crotonic Acid Purity | 99.1-99.5% | [3] |
Protocol 3: Synthesis of 4-tert-Octylphenol
This protocol describes the alkylation of phenol with diisobutylene (an octene isomer) to produce 4-tert-octylphenol.[4][5]
Materials:
-
Phenol
-
Diisobutylene (isobutene dimer)
-
Strongly acidic cation-exchange resin (catalyst)
Equipment:
-
Reactor with stirrer and temperature control
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Alkylation Reaction:
-
Charge the reactor with phenol and the acidic cation-exchange resin catalyst.
-
Heat the mixture to 90-100 °C.
-
Slowly add diisobutylene to the reactor.
-
Maintain the reaction at 90-100 °C with stirring.
-
-
Product Isolation and Purification:
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Purify the resulting alkylation mixture by distillation to isolate the 4-tert-octylphenol.
-
Quantitative Data:
| Parameter | Value | Reference |
| Phenol Conversion | ~100% | [6] |
| 4-tert-Octylphenol Yield | >90% | [6] |
Protocol 4: Nitration of Octylphenol to Dinitrooctylphenol
This protocol outlines a general method for the nitration of an aromatic compound, which can be adapted for the synthesis of dinitrooctylphenol from octylphenol.
Materials:
-
Octylphenol
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Acetonitrile (B52724) (solvent)
Equipment:
-
Jacketed reactor with stirrer, dropping funnel, and temperature control
-
Separatory funnel
-
Recrystallization apparatus
Procedure:
-
Nitration Reaction:
-
Dissolve the octylphenol in acetonitrile in the reactor and cool the mixture.
-
Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, while maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture over crushed ice and water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude dinitrooctylphenol by recrystallization.
-
Note: The nitration of octylphenol will produce a mixture of isomers, primarily 2,4-dinitro-6-octylphenol (B12665394) and 2,6-dinitro-4-octylphenol.
Protocol 5: Esterification of Dinitrooctylphenol to Dinocap
This protocol describes the final step in the synthesis of Dinocap through the esterification of dinitrooctylphenol with crotonyl chloride.
Materials:
-
Dinitrooctylphenol isomer mixture
-
Crotonyl chloride (or crotonic anhydride)
-
Pyridine or another suitable base (as a catalyst and acid scavenger)
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
Equipment:
-
Reactor with stirrer, dropping funnel, and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Esterification Reaction:
-
Dissolve the dinitrooctylphenol mixture in the anhydrous organic solvent in the reactor.
-
Add the base (e.g., pyridine).
-
Slowly add crotonyl chloride to the mixture with stirring. An exothermic reaction may occur.
-
After the addition, the reaction mixture may be heated to reflux to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and wash it with dilute hydrochloric acid to remove the base.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude Dinocap.
-
Further purification can be achieved by column chromatography if necessary.
-
Mode of Action of Dinocap
Dinocap, as a dinitrophenol derivative, acts by uncoupling oxidative phosphorylation in the mitochondria of the target fungi and mites. This disruption of the proton gradient across the inner mitochondrial membrane inhibits the synthesis of ATP, the primary energy currency of the cell. The energy that would normally be used for ATP production is instead dissipated as heat, leading to metabolic disruption and ultimately, cell death.
Quantitative Data Summary
The following table summarizes key quantitative data related to the properties and toxicity of Dinocap.
| Parameter | Value | Reference |
| Formulations | Emulsifiable Concentrate (EC), Wettable Powder (WP) | [1] |
| Toxicity (Oral LD50, Rat) | 980 mg/kg | [7] |
| Toxicity (Dermal LD50, Rabbit) | >4700 mg/kg | [7] |
| Efficacy | Effective against powdery mildew | [8][9][10][11] |
| Application Rate | Varies by crop and formulation | [8] |
Safety Precautions
This compound and the intermediates in the synthesis of Dinocap are hazardous chemicals. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Refer to the Safety Data Sheets (SDS) for each chemical before use. Dinocap itself is a pesticide and should be handled with care, following all recommended safety guidelines for handling agrochemicals.
References
- 1. fao.org [fao.org]
- 2. CN1807381A - this compound production process - Google Patents [patents.google.com]
- 3. CN113979855A - Preparation method of crotonic acid - Google Patents [patents.google.com]
- 4. Application and Production of Octylphenol_Chemicalbook [chemicalbook.com]
- 5. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Dinocap Pesticide Best Price for Reliable Powdery Mildew Control [joshi-group.com]
- 9. managramasethu.in [managramasethu.in]
- 10. Effects of planting date and dinocap applications on the control of powdery mildew and yields of seed and seed oil in coriander | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 11. Effect of number of timing of application of dinocap on control of powdery mildew and yield of coriander cultivars. (07) | Tropical Agriculture [journals.sta.uwi.edu]
Application Notes and Protocols for Vitamin E Synthesis Using Crotonaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E, a group of fat-soluble compounds with antioxidant properties, is an essential nutrient for human health. The most biologically active form, α-tocopherol, is produced on a large industrial scale. The primary synthetic route involves the condensation of two key intermediates: Trimethylhydroquinone (TMHQ) and Isophytol (B1199701).[1][2] While various methods exist for synthesizing these intermediates, one established industrial process utilizes crotonaldehyde as a starting material for the synthesis of TMHQ.[1][3]
This compound, an unsaturated aldehyde produced from the aldol (B89426) condensation of acetaldehyde, serves as a versatile C4 building block.[3][4] In the context of Vitamin E synthesis, it undergoes a series of reactions, including a crucial aldol condensation with diethyl ketone, to form the aromatic core of the tocopherol molecule.[5] These application notes provide a detailed overview and experimental protocols for the synthesis of α-tocopherol, focusing on the pathway originating from this compound.
Overall Synthesis Pathway
The conversion of this compound to (all-rac)-α-tocopherol is a multi-stage process. First, this compound is converted to the key aromatic intermediate, Trimethylhydroquinone (TMHQ). This is followed by the acid-catalyzed condensation of TMHQ with the C20 isoprenoid side chain, Isophytol, to yield the final α-tocopherol product.
Application Note 1: Synthesis of Trimethylhydroquinone (TMHQ) from this compound
This process involves a three-step synthesis starting with the reaction of this compound and diethyl ketone to form a cyclic intermediate, which is then converted to 2,3,6-trimethylphenol and subsequently to the final TMHQ product.
Experimental Protocol
Step 1A: Synthesis of 2,5,6-Trimethyl-2-cyclohexen-1-one [5]
-
Reaction Setup: To a reaction vessel equipped with a reflux condenser and mechanical stirrer, add 400 g of diethyl ketone and 10 g of a 30% (w/w) solution of sodium methylate in methanol.
-
Addition: Heat the mixture to boiling under reflux.
-
Reaction: Slowly add 70 g of this compound to the boiling mixture over the course of one hour.
-
Reflux: Continue to boil the reaction mixture under reflux for an additional 30 minutes after the addition is complete.
-
Neutralization: Cool the mixture and neutralize it with glacial acetic acid.
-
Filtration: Filter the neutralized mixture to remove any precipitated salts.
-
Purification: Recover excess diethyl ketone by distillation of the filtrate. The residue, 2,5,6-trimethyl-2-cyclohexen-1-one, is then purified by vacuum distillation.
Step 1B: Dehydrogenation to 2,3,6-Trimethylphenol [5]
-
Catalyst Bed: Prepare a fixed-bed reactor with a suitable dehydrogenation catalyst (e.g., 5% platinum on carbon).
-
Reaction Conditions: Heat the catalyst bed to 300°C.
-
Dehydrogenation: Pass the 2,5,6-trimethyl-2-cyclohexen-1-one from Step 1A over the catalyst at a rate of 500 g per liter of catalyst per hour. Co-feed hydrogen gas at a molar ratio of 2:1 (hydrogen to cyclohexenone).
-
Product Collection: The gaseous product is condensed and collected. The crude 2,3,6-trimethylphenol can be purified by distillation.
Step 1C: Conversion of 2,3,6-Trimethylphenol to 2,3,5-Trimethylhydroquinone (TMHQ) [6]
-
Sulfonation: Dissolve 2,3,6-trimethylphenol in a water-immiscible organic solvent inert to sulfonation (e.g., toluene). Add concentrated sulfuric acid and stir to form 2,3,6-trimethylphenol-4-sulfonic acid.
-
Phase Separation: Separate the organic phase. Dissolve the sulfonic acid intermediate in water.
-
Oxidation: In the presence of an inert organic solvent (e.g., toluene), add an oxidizing agent such as manganese dioxide (MnO₂) to the aqueous solution. This oxidizes the intermediate to 2,3,5-trimethylbenzoquinone (TMBQ), which dissolves in the organic phase.
-
Reduction: Separate the organic phase containing TMBQ. Reduce the TMBQ directly in an aqueous solution using a suitable reducing agent (e.g., sodium dithionite) to precipitate TMHQ.
-
Isolation: Filter the reaction mixture to collect the solid 2,3,6-trimethylhydroquinone. Wash with water and dry. The product is a light beige powder.
Data Presentation: TMHQ Synthesis
| Parameter | Step 1A: Cyclohexenone Synthesis[5] | Step 1B: Dehydrogenation[5] | Step 1C: Conversion to TMHQ[6] |
| Primary Reactants | This compound, Diethyl Ketone | 2,5,6-Trimethyl-2-cyclohexen-1-one | 2,3,6-Trimethylphenol |
| Catalyst/Key Reagent | Sodium Methylate (30% in Methanol) | Platinum on Carbon (5%) | H₂SO₄, MnO₂, Sodium Dithionite |
| Solvent | Diethyl Ketone (excess) | N/A (Gas Phase) | Toluene, Water |
| Temperature | Boiling point of Diethyl Ketone (~102°C) | 300°C | N/A |
| Reported Yield | 40% (of cyclohexenone) | >95% (of trimethylphenol) | 93.8% (of TMHQ from trimethylphenol) |
Workflow: TMHQ Synthesis
Application Note 2: Synthesis of (all-rac)-α-Tocopherol
This final stage of Vitamin E synthesis is a Friedel-Crafts type alkylation reaction.[7] It involves the condensation of the synthesized TMHQ with Isophytol in the presence of an acid catalyst to form the chromanol ring structure of α-tocopherol.
Experimental Protocol[8]
-
Reaction Setup: To a flask equipped with a reflux condenser, water collector, and mechanical stirrer, add 23.3 g (150 mmol) of 2,3,5-trimethylhydroquinone (TMHQ) and 0.1 g of p-toluenesulphonic acid.
-
Solvent Addition: Add 80 ml of propylene (B89431) carbonate to the flask and dissolve the solids.
-
Isophytol Addition: Prepare a solution of 36.55 ml (100 mmol) of isophytol in 100 ml of hexane (B92381).
-
Reaction Initiation: Heat the TMHQ solution to approximately 100°C. Add the isophytol/hexane solution over a period of 30 minutes. During this time, the hexane will distill off.
-
Reaction Completion: After the addition is complete, heat the mixture to 135°C for 30 minutes to drive the reaction to completion.
-
Work-up: Cool the reaction mixture. The crude product can be purified by extraction and evaporation of the solvent.
-
Purification: The final product, (all-rac)-α-tocopherol, is obtained as an oil and can be further purified by methods such as high-vacuum distillation or chromatography.
Data Presentation: α-Tocopherol Synthesis
| Parameter | Value / Condition[8] |
| Reactants | 2,3,5-Trimethylhydroquinone (TMHQ), Isophytol |
| Molar Ratio (TMHQ:Isophytol) | 1.5 : 1 (50% molar excess of TMHQ) |
| Catalyst | p-Toluenesulphonic acid |
| Catalyst Loading | ~0.27 wt% based on isophytol |
| Solvent System | Propylene Carbonate, Hexane (two-phase) |
| Reaction Temperature | 100°C during addition, then 135°C |
| Reaction Time | 30 min addition + 30 min heating |
| Reported Yield | 95.6% |
| Reported Purity (GC) | 94.2% |
Workflow: Final Condensation Reaction
References
- 1. acrossbiotech.com [acrossbiotech.com]
- 2. US6822121B2 - Production process of cyclohexenyl ketones - Google Patents [patents.google.com]
- 3. celanese.com [celanese.com]
- 4. scribd.com [scribd.com]
- 5. US4128728A - Production of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 6. US3795708A - Process for preparing 2,3,6-trimethylhydroquinone - Google Patents [patents.google.com]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
Application Notes & Protocols: Detection of Crotonaldehyde-DNA Adducts in Tissues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crotonaldehyde is a reactive α,β-unsaturated aldehyde that is a known mutagen and carcinogen.[1] It is formed endogenously through lipid peroxidation and is also present in various environmental sources, including cigarette smoke and automobile exhaust.[2] this compound readily reacts with DNA, primarily with deoxyguanosine (dG), to form stable 1,N2-propanodeoxyguanosine adducts (Cro-dGuo).[1][3] These adducts exist as a pair of diastereomers, (6S, 8S) and (6R, 8R), which can block DNA replication and induce mutations, thereby contributing to carcinogenesis.[1][2]
This document provides a detailed protocol for the sensitive and specific quantification of Cro-dGuo adducts in tissue DNA using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The method involves DNA isolation, enzymatic hydrolysis, solid-phase extraction (SPE) for adduct enrichment, and analysis by LC-MS/MS in the selected reaction monitoring (SRM) mode.[1][4]
Formation of this compound-DNA Adducts
This compound reacts with the exocyclic N2-amine of deoxyguanosine via a Michael addition, followed by a cyclization reaction between N1 and the aldehyde group to form the stable 1,N2-propanodeoxyguanosine (Cro-dGuo) exocyclic adducts.[2][5] An alternative pathway involves the reaction of two acetaldehyde (B116499) molecules with deoxyguanosine.[1][2]
Experimental Protocols
This section details the methodology for the detection and quantification of Cro-dGuo adducts in tissue samples.
Materials and Reagents
-
Enzymes: DNase I, Phosphodiesterase I, Alkaline Phosphatase
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water; Formic acid
-
Buffers: 10 mM Tris-HCl/5 mM MgCl2 buffer (pH 7.4)
-
Standards: Cro-dGuo adduct standards, [¹⁵N₅]Cro-dGuo internal standard
-
SPE Cartridges: C18 solid-phase extraction cartridges
-
DNA Isolation Kit: Commercial kit for animal tissue (e.g., Gentra Systems)
DNA Isolation from Tissues
-
Excise tissues (e.g., liver, lung) and immediately freeze in liquid nitrogen. Store at -80°C until use.[1]
-
Isolate total DNA from 0.1 - 1.5 mg of tissue using a commercial DNA purification kit, following the manufacturer's protocol with modifications for tissue samples.[1]
-
Determine the concentration and purity of the isolated DNA using UV spectrophotometry at 260 nm and 280 nm.
Enzymatic Hydrolysis of DNA
-
Dissolve 0.1 - 1.5 mg of DNA in 900 µL of 10 mM Tris-HCl/5 mM MgCl2 buffer.[1]
-
Add a known amount of [¹⁵N₅]Cro-dGuo internal standard (e.g., 25 fmol) to each sample.[1]
-
Add the following enzymes to the DNA solution:
-
Incubate the mixture overnight at 37°C to ensure complete hydrolysis of DNA into individual deoxyribonucleosides.[6]
Solid-Phase Extraction (SPE) of Adducts
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the DNA hydrolysate onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the Cro-dGuo adducts and the internal standard with methanol.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[1][7]
-
LC Column: C18 reversed-phase column
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[8]
-
Flow Rate: 300 nL/min[8]
-
Injection Volume: 5 µL[9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Mode: Selected Reaction Monitoring (SRM)[1]
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cro-dGuo | 338 | 222 |
| [¹⁵N₅]Cro-dGuo (Internal Standard) | 343 | 227 |
Table 1: SRM transitions for Cro-dGuo adducts and the internal standard.[1]
Quantification
-
Generate a calibration curve by plotting the peak area ratio of the Cro-dGuo standard to the [¹⁵N₅]Cro-dGuo internal standard against the concentration ratio.[1]
-
Quantify the amount of Cro-dGuo adducts in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the adduct levels to the amount of unmodified deoxyguanosine in each sample, determined by a separate HPLC-UV analysis of an aliquot of the hydrolysate. The results are typically expressed as fmol of adduct per µmol of dG or adducts per 10⁸ or 10⁹ nucleotides.[1][6]
Experimental Workflow
The overall workflow for the detection of this compound-DNA adducts is depicted below.
Quantitative Data Summary
The following table summarizes the levels of the two diastereomers of Cro-dGuo adducts detected in human liver and lung tissues.[1]
| Tissue | Diastereomer | Adduct Level Range (fmol/µmol dG) | Mean Adduct Level (fmol/µmol dG) |
| Human Liver | (6S, 8S)-Cro-dGuo | 3.52 - 10.6 | 6.70 |
| (6R, 8R)-Cro-dGuo | 3.83 - 14.1 | 7.87 | |
| Human Lung | (6S, 8S)-Cro-dGuo | 1.65 - 17.1 | 7.19 |
| (6R, 8R)-Cro-dGuo | 2.93 - 30.4 | 12.8 |
Table 2: Levels of Cro-dGuo adducts in human tissues.[1]
Discussion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound-DNA adducts in various tissues.[1][4] The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[1] The detection of these adducts in human tissues, particularly the higher frequency in lung DNA, underscores their potential role as biomarkers of exposure to this compound and their possible involvement in carcinogenesis.[1][4] This methodology is crucial for researchers in toxicology, cancer biology, and drug development for assessing the genotoxic effects of this compound and for evaluating the efficacy of potential chemopreventive agents.
References
- 1. Analysis of this compound- and Acetaldehyde-Derived 1,N2-Propanodeoxyguanosine Adducts in DNA from Human Tissues using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biology of DNA Containing 1,N2-Deoxyguanosine Adducts of the α,β-Unsaturated Aldehydes Acrolein, this compound, and 4-Hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Crotonaldehyde Storage and Handling: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of crotonaldehyde, focusing on preventing its polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
A1: this compound (CH₃CH=CHCHO) is a highly reactive α,β-unsaturated aldehyde used as an intermediate in various chemical syntheses.[1][2] Its reactivity stems from the conjugated system of a carbon-carbon double bond and an aldehyde group, making it susceptible to polymerization.[1][2] Polymerization can be initiated by exposure to heat, light, air (oxygen), strong acids, strong bases, and other contaminants.[3][4][5]
Q2: What are the visible signs of this compound degradation and polymerization?
A2: The primary visual indicator of degradation is a change in color from colorless to pale yellow.[5][6] This is often due to oxidation and the formation of peroxides.[2][3] An increase in viscosity or the formation of solid precipitates are clear signs that polymerization has occurred.[7]
Q3: How should I store this compound to prevent polymerization?
A3: To ensure its stability, store this compound in a cool, dry, and dark location, such as a refrigerator designated for chemicals, away from heat sources and direct sunlight.[4][8] The container should be tightly sealed, and for long-term storage, the headspace should be replaced with an inert gas like nitrogen or argon to prevent oxidation.[8]
Q4: What are polymerization inhibitors, and are they present in commercially available this compound?
A4: Polymerization inhibitors are chemical compounds added to reactive monomers like this compound to prevent spontaneous polymerization. Commercial grades of this compound are typically stabilized with inhibitors.[6] Common inhibitors include butylated hydroxytoluene (BHT) and hydroquinone.[6][9]
Q5: Can I use this compound that has started to turn yellow?
A5: A pale yellow color indicates the initial stages of degradation, likely oxidation to crotonic acid.[3][6] For applications sensitive to impurities, it is advisable to purify the this compound by distillation before use. However, for some applications, this minor degradation may not significantly impact the experimental outcome.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Color Change (Colorless to Yellow) | Exposure to air (oxygen) and/or light, leading to oxidation and peroxide formation.[3][6] | 1. Minimize exposure to air and light by keeping the container tightly sealed and in a dark location. 2. For future storage, consider blanketing the container with an inert gas (nitrogen or argon). 3. If high purity is required, consider distillation to remove impurities. |
| Increased Viscosity or Solid Formation | Polymerization has occurred due to exposure to heat, light, air, or contaminants (acids, bases, metals).[3][4][5] | 1. Do not use. The material is significantly polymerized and may not be suitable for your experiment. 2. Review your storage and handling procedures to identify the source of the contamination or exposure. 3. Dispose of the polymerized material according to your institution's hazardous waste guidelines. |
| Inconsistent Experimental Results | The presence of impurities such as crotonic acid, water, or polymers can interfere with reactions.[3][6] | 1. Test the purity of your this compound using Gas Chromatography (GC) or other appropriate analytical methods. 2. If impurities are detected, purify the this compound by distillation. |
Experimental Protocols
Protocol 1: Visual Inspection of Stored this compound
Objective: To qualitatively assess the stability of stored this compound.
Materials:
-
Stored this compound sample
-
Clear glass vial for comparison (optional)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
In a well-ventilated area or fume hood, carefully open the container of stored this compound.
-
Observe the color of the liquid. Fresh, high-purity this compound should be colorless.[6] A pale yellow coloration suggests some level of degradation.[6]
-
Gently swirl the container and observe the viscosity. Any noticeable increase in viscosity or the presence of suspended solids indicates polymerization.
-
Record your observations, including the date of inspection and the age of the sample.
Protocol 2: Accelerated Stability Testing of this compound using Gas Chromatography (GC)
Objective: To quantitatively assess the stability of this compound under accelerated conditions.
Materials:
-
This compound sample
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a polar capillary column)
-
Incubator or oven
-
Sealed vials
-
High-purity solvent for dilution (e.g., acetonitrile)
-
Internal standard (optional, for improved quantitation)
-
PPE
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a solution of your this compound sample in the chosen solvent to a known concentration.
-
If using an internal standard, add it to the solution.
-
Inject the sample into the GC-FID and record the chromatogram.
-
Identify and quantify the peak corresponding to this compound. This will serve as your baseline.
-
-
Accelerated Aging:
-
Place a sealed vial containing your this compound sample into an incubator set to a moderately elevated temperature (e.g., 40°C). Caution: Do not exceed the boiling point or flash point of this compound.
-
Store another sealed vial of the same sample under recommended storage conditions (e.g., 4°C in the dark) as a control.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks), remove an aliquot of the sample from the incubator and the control sample.
-
Prepare and analyze the samples by GC-FID as described in step 1.
-
-
Data Analysis:
-
Compare the concentration of this compound in the aged sample to the initial concentration and the control sample.
-
A significant decrease in the concentration of this compound in the aged sample indicates instability under those conditions.
-
The appearance of new peaks in the chromatogram may correspond to degradation products like crotonic acid or soluble oligomers.
-
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitors
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of oxidation and polymerization.[5] |
| Light | Store in an amber or opaque container in the dark. | Prevents light-induced polymerization.[6] |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | Prevents oxidation and peroxide formation.[10] |
| Inhibitor | BHT (0.1-0.2%) or Hydroquinone (typically 100-1000 ppm) | Scavenges free radicals that initiate polymerization.[6][9] |
Visualizations
Caption: Factors leading to the polymerization of this compound during storage.
Caption: Troubleshooting workflow for stored this compound.
References
- 1. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents [patents.google.com]
- 2. celanese.com [celanese.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. This compound - Acrolein, this compound, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. chemos.de [chemos.de]
- 9. chempoint.com [chempoint.com]
- 10. nj.gov [nj.gov]
Technical Support Center: Optimizing Aldol Condensation for Crotonaldehyde Production
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of crotonaldehyde via the aldol (B89426) condensation of acetaldehyde (B116499).
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind this compound production via aldol condensation?
A1: The production of this compound is achieved through the aldol condensation of acetaldehyde.[1] In this reaction, two molecules of acetaldehyde react in the presence of a catalyst (typically a base) to form 3-hydroxybutanal (an aldol addition product).[2][3] This intermediate then undergoes dehydration (loss of a water molecule) to yield the more stable, conjugated α,β-unsaturated aldehyde, this compound.[1][4] The overall reaction is: 2 CH₃CHO → CH₃CH=CHCHO + H₂O.[1]
Q2: My this compound yield is consistently low. What are the most common causes?
A2: Low yields in this reaction can stem from several factors:
-
Suboptimal Catalyst: The use of a strong inorganic base like sodium hydroxide (B78521) can lead to violent, difficult-to-control reactions and the formation of byproducts.[5]
-
Polymerization: Acetaldehyde and this compound can polymerize in the presence of strong acids or bases, reducing the yield of the desired product.[6]
-
Reversible Reaction: The initial aldol addition is a reversible reaction. If the equilibrium is not shifted towards the products, the yield will be low.[7]
-
Catalyst Deactivation: The catalyst can become deactivated over time, leading to a decrease in reaction rate and overall yield.
Q3: How can I improve the selectivity and yield of my reaction?
A3: To enhance the yield and selectivity towards this compound:
-
Use a Milder Catalyst: Organic amines, such as trimethylamine (B31210) or triethylamine, can serve as milder catalysts, leading to a more controlled reaction with fewer byproducts.[8]
-
Control Reaction Temperature: Maintaining an optimal reaction temperature is crucial. For the condensation step using an organic amine catalyst, a temperature of around 44-45°C is recommended.[8] The subsequent dehydration step is typically carried out at a higher temperature (e.g., 105-112°C).[8]
-
Drive the Equilibrium Forward: The dehydration of the aldol intermediate to this compound is a key step to drive the reaction to completion. This is often achieved by heating the reaction mixture and removing the water formed, for example, through azeotropic distillation.[9]
Q4: I am observing significant polymer formation in my reaction. How can this be minimized?
A4: Polymerization is a common side reaction. To mitigate this:
-
Catalyst Choice: Switching from a strong base like NaOH to a weaker base, such as an organic amine, can make the condensation reaction milder and less prone to polymerization.[8]
-
Temperature Control: Excessively high temperatures can promote polymerization. Adhering to the optimal temperature range for each step is critical.
-
Reaction Time: Minimizing the reaction time once the desired conversion is achieved can prevent prolonged exposure of the product to conditions that favor polymerization.
Q5: What are the common impurities in the final this compound product?
A5: Commercial this compound typically has a purity of 90-99%.[10] Common impurities can include water, unreacted acetaldehyde, the aldol intermediate (3-hydroxybutanal), and small amounts of crotonic acid due to oxidation.[6][10] The product is usually a mixture of E- (trans) and Z- (cis) isomers, with the more stable trans-isomer being predominant (>95%).[5][10]
Q6: How can I purify the crude this compound?
A6: Purification is typically achieved through distillation.[9] A multi-step distillation process is often employed in industrial settings to separate unreacted acetaldehyde (which is recycled), water, and heavy byproducts from the final this compound product.[9] For laboratory scale, fractional distillation can be effective. To remove acidic impurities like crotonic acid, a wash with a sodium bicarbonate solution can be performed before distillation.[11]
Troubleshooting Guides
Issue 1: Low Acetaldehyde Conversion Rate
-
Possible Cause 1: Catalyst Inactivity.
-
Solution: Ensure the catalyst is fresh and has been stored correctly. If using a solid catalyst, ensure it has been properly activated.
-
-
Possible Cause 2: Incorrect Reaction Temperature.
-
Solution: Verify the reaction temperature is within the optimal range for the specific catalyst being used. For organic amine catalysts, this is typically around 44-45°C for the initial condensation.[8]
-
-
Possible Cause 3: Insufficient Reaction Time.
-
Solution: Monitor the reaction progress over time to ensure it has reached completion.
-
Issue 2: High Levels of Byproducts
-
Possible Cause 1: Catalyst is too strong.
-
Solution: Replace strong bases like sodium hydroxide with milder organic amine catalysts to reduce the formation of polymers and other byproducts.[8]
-
-
Possible Cause 2: Reaction temperature is too high.
-
Solution: Lowering the reaction temperature can help to minimize side reactions. However, be aware that this may also decrease the reaction rate.
-
-
Possible Cause 3: Presence of impurities in the starting material.
-
Solution: Ensure the acetaldehyde used is of high purity.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Possible Cause 1: Formation of an azeotrope.
-
Possible Cause 2: Product contamination with acidic impurities.
-
Solution: Before the final distillation, wash the crude product with a dilute solution of sodium bicarbonate to neutralize and remove any crotonic acid that may have formed.[11]
-
Data Presentation
Table 1: Typical Reaction Parameters for this compound Production using an Organic Amine Catalyst
| Parameter | Value | Reference |
| Catalyst | Triethylamine Solution | [8] |
| Condensation Temperature | 44 ± 1°C | [8] |
| Dehydration Temperature (Tower Top) | 105 - 112°C | [8] |
| Dehydration Pressure | 0.20 - 0.25 MPa | [8] |
| Acetaldehyde Conversion Rate | ~67.2% | [5] |
| This compound Yield | ~94.3% | [5] |
Table 2: Composition of Commercial this compound
| Component | Typical Percentage | Reference |
| trans-Crotonaldehyde | >95% | [5][10] |
| cis-Crotonaldehyde | <5% | [5][10] |
| Water | Max 8.5% | [10] |
| Acidity (as Crotonic Acid) | Max 0.15% | [10] |
| Aldol | Max 0.1% | [10] |
Experimental Protocols
Protocol 1: Base-Catalyzed Aldol Condensation of Acetaldehyde
This protocol is a generalized procedure and should be optimized for specific laboratory conditions.
Materials:
-
Acetaldehyde
-
Catalyst (e.g., 10% aqueous sodium hydroxide solution or an organic amine like triethylamine)
-
Dilute acetic acid (for neutralization if using a strong base)
-
Apparatus for reaction, distillation, and separation.
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, cooling system, and dropping funnel, place the acetaldehyde.
-
Catalyst Addition: Cool the acetaldehyde and slowly add the base catalyst dropwise while maintaining the desired reaction temperature (e.g., below 20-25°C for NaOH, or around 44°C for triethylamine).[8]
-
Reaction: Allow the reaction to proceed with stirring for a specified time. Monitor the progress by suitable analytical methods (e.g., GC).
-
Neutralization (if applicable): If a strong base like NaOH is used, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) to stop the reaction and prevent further side reactions.[9]
-
Dehydration and Purification:
-
Transfer the reaction mixture to a distillation apparatus.
-
Heat the mixture to induce dehydration of the intermediate aldol and distill off the this compound-water azeotrope.[9]
-
Collect the distillate and separate the organic layer containing this compound.
-
The crude this compound can be further purified by fractional distillation.
-
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. What is Aldol Condensation? Reaction, Mechanism, Example [tutoroot.com]
- 5. CN1807381A - this compound production process - Google Patents [patents.google.com]
- 6. celanese.com [celanese.com]
- 7. researchgate.net [researchgate.net]
- 8. CN100344598C - this compound production process - Google Patents [patents.google.com]
- 9. chemcess.com [chemcess.com]
- 10. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Improving yield and selectivity in crotonaldehyde hydrogenation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the selective hydrogenation of crotonaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main products in this compound hydrogenation?
The hydrogenation of this compound can proceed through two primary pathways. The hydrogenation of the carbon-carbon double bond (C=C) yields butanal, while the hydrogenation of the carbon-oxygen double bond (C=O) produces crotyl alcohol (the desired unsaturated alcohol). Both butanal and crotyl alcohol can be further hydrogenated to form butanol.[1][2][3] Thermodynamics favors the hydrogenation of the C=C bond to form butanal.[1] Therefore, achieving high selectivity towards crotyl alcohol requires careful catalyst design and optimization of reaction conditions.[1]
Q2: Which catalysts are typically used for selective hydrogenation to crotyl alcohol?
While conventional hydrogenation catalysts like palladium (Pd), nickel (Ni), and ruthenium (Ru) tend to favor the formation of the saturated aldehyde (butanal), platinum (Pt) and iridium (Ir) based catalysts have shown higher selectivity towards crotyl alcohol.[4] The selectivity of these catalysts can be significantly enhanced by:
-
Using Promoters: Adding a second metal, such as tin (Sn) to Pt, can create bimetallic nanoparticles or alloys (e.g., Pt-Sn) that isolate Pt atoms and alter the adsorption geometry of this compound, favoring C=O bond hydrogenation.[5]
-
Employing Metal Oxide Supports and Modifiers: Supports like ceria (CeO₂) and titania (TiO₂) or modifying the catalyst with metal oxides (e.g., MoOₓ, WOₓ, ReOₓ) can create active sites at the metal-oxide interface that promote the activation of the C=O group.[6][7] Iron oxide (FeOₓ) has also been shown to act as an adsorption site for C=O groups.[8]
-
Controlling Particle Size: For some catalysts like platinum, larger nanoparticles with more terrace sites tend to be more selective for crotyl alcohol formation.[9]
Q3: How does the catalyst support influence the reaction?
The support material plays a crucial role in catalyst performance.
-
Reducible Oxide Supports (e.g., TiO₂, CeO₂): These can create strong metal-support interactions (SMSI) and provide sites at the metal-support interface that are active for C=O bond hydrogenation.[6] The redox properties of ceria, for example, are known to promote the hydrogenation of the C=O bond.
-
Carbon Supports (e.g., Graphite, Activated Carbon): Graphite-supported catalysts can be highly selective due to electron transfer from the support to the metal particles, which hinders the adsorption of the C=C bond.[4] Activated carbons, with their high surface area, are excellent for preparing bimetallic catalysts.[4]
-
Support Acidity: The acidity of the support can influence catalyst deactivation. Supports with a high number of Lewis acid sites may lead to faster deactivation due to the strong adsorption and subsequent polymerization of this compound molecules on the surface.[10]
Q4: What is the effect of metal particle size on selectivity?
Metal particle size can have a significant impact on both activity and selectivity. For platinum (Pt) catalysts, selectivity towards crotyl alcohol has been observed to increase with larger particle sizes (e.g., from 1.7 to 7.1 nm).[9] This is attributed to larger particles having a higher fraction of terrace sites ((111) facets) which favor the interaction with the C=O bond.[9] Conversely, smaller particles have more edge and corner sites, which can lead to undesirable side reactions like decarbonylation (breaking of C-C bonds), poisoning the catalyst surface.[9]
Q5: What are common side reactions and byproducts?
Besides the main products (butanal, crotyl alcohol, and butanol), several side reactions can occur:
-
Acetal (B89532) Formation: In alcoholic solvents like methanol (B129727) or ethanol, this compound can react with the solvent to form acetals, which is often an acid-catalyzed process.[1][11] Using water as a solvent can eliminate this issue.[11]
-
Polymerization/Condensation: this compound can polymerize on the catalyst surface, especially on acidic supports, leading to catalyst deactivation.[10]
-
Decarbonylation: This involves the breaking of C-C bonds to produce CO and C3 hydrocarbons, which can poison the catalyst. This is more prevalent on smaller metal nanoparticles with a higher density of corner and edge sites.[9]
-
Isomerization: Crotyl alcohol can isomerize to butanal, which is then hydrogenated to butanol. This can make it seem like the selectivity to crotyl alcohol is low.[1][3]
Troubleshooting Guide
Issue 1: Low Conversion or Reaction Rate
-
Question: My this compound conversion is very low. What are the possible causes and how can I improve it?
-
Answer:
-
Catalyst Activity: The intrinsic activity of your catalyst may be low.
-
Catalyst Deactivation: The catalyst may be deactivating during the reaction.
-
Insufficient Hydrogen Availability: Mass transfer limitations can reduce the reaction rate.
-
Solution: In liquid-phase reactions, increase the hydrogen partial pressure and stirring speed to enhance the availability of hydrogen at the catalyst surface.[11]
-
-
Reaction Conditions: The temperature or pressure may be too low.
-
Solution: Gradually increase the reaction temperature and/or pressure. However, be aware that higher temperatures can sometimes negatively impact selectivity.[2][8] For example, on 1% Pt-1.2Sn/TiO₂-R, increasing H₂ pressure from 1.0 to 2.0 MPa increased conversion, but further increases had a less pronounced effect on selectivity.[5]
-
-
Issue 2: Poor Selectivity to Crotyl Alcohol
-
Question: I am getting high conversion, but the main product is butanal or butanol. How can I increase the selectivity to crotyl alcohol?
-
Answer: This is a common challenge as C=C bond hydrogenation is thermodynamically favored.[1]
-
Catalyst Choice: Your catalyst may preferentially hydrogenate the C=C bond. Palladium (Pd) is known to be relatively unselective for C=O hydrogenation.[1]
-
Catalyst Modification: The active sites may not be optimized for C=O activation.
-
Solution:
-
Add a Promoter: Introduce a second metal like Sn to a Pt catalyst. The formation of a Pt-Sn intermetallic compound can isolate Pt sites, altering the reaction pathway to favor crotyl alcohol.[5]
-
Use an Active Support/Modifier: Employ reducible oxide supports like TiO₂ or CeO₂.[6] Alternatively, modify the catalyst with an oxide like ReOₓ, which helps in the adsorption and activation of the C=O group.[7][14]
-
-
-
Particle Size Effects: For Pt catalysts, small particles may favor C=C hydrogenation.
-
Solution: Use catalysts with larger Pt nanoparticles (e.g., > 7 nm) to increase the proportion of terrace sites that favor C=O interaction.[9]
-
-
Solvent Effects: The solvent can influence reaction pathways.
-
Solution: Water has been shown to be a better solvent than alcohols for improving reaction rates and eliminating acetal formation.[11]
-
-
Issue 3: Catalyst Deactivation
-
Question: My catalyst works well initially, but its activity and/or selectivity decreases over time. What is causing this and how can I prevent it?
-
Answer: Catalyst deactivation is a significant issue and can be caused by several factors:
-
Fouling/Coking: Polymerization of this compound on the catalyst surface can block active sites.[10][12] This is often exacerbated by acidic sites on the support.
-
Troubleshooting: Temperature-Programmed Oxidation (TPO) of the spent catalyst can confirm the presence of carbonaceous deposits.[10]
-
Solution:
-
Use a less acidic or neutral support.
-
Optimize reaction temperature; excessively high temperatures can accelerate coke formation.
-
Implement a regeneration procedure, such as calcination in air at a controlled temperature, to burn off deposits.
-
-
-
Poisoning: Strong chemisorption of impurities or reaction intermediates can poison active sites.[12][13]
-
Sintering: Thermal degradation can cause metal nanoparticles to agglomerate, leading to a loss of active surface area.[12]
-
Troubleshooting: Compare the particle size distribution of the fresh and spent catalyst using techniques like TEM.
-
Solution:
-
Operate at the lowest possible temperature that still provides a reasonable reaction rate.
-
Choose a support that has strong metal-support interactions to anchor the nanoparticles and prevent migration.
-
-
-
Data and Experimental Protocols
Table 1: Performance of Various Catalysts in this compound Hydrogenation
| Catalyst | Support | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity to Crotyl Alcohol (%) | TOF (h⁻¹) | Reference |
| Pt (7.1 nm) | SBA-15 | 80 | Gas Phase | ~1.5 | 33.9 | ~15 | [9] |
| Pt (1.7 nm) | SBA-15 | 80 | Gas Phase | ~0.5 | 13.7 | ~5 | [9] |
| Pd₁₀₀ | Al₂O₃ | 50 | 1.5 | ~100 | 0 | - | [1] |
| Cu₁₀₀ | Al₂O₃ | 50 | 1.5 | ~100 | 1.5 | - | [1] |
| Pd₁Cu₂₁₆ SAA | Al₂O₃ | 50 | 1.5 | ~100 | <2 | - | [1] |
| Au/ZnAl-LDHs | - | - | Light Irradiation | 99 | 96 | 272 | [15] |
| Au/ZnAl-LDHs | - | - | No Irradiation | 42 | 59.5 | 101 | [15] |
| Ir-MoOₓ/SiO₂ | SiO₂ | 30 | 8 | >99 | 90 | 217 | [7] |
| 2Ir/BN-5 | BN | 80 | Gas Phase | ~21 | ~83 | - | [16] |
| 1% Pt-1.2Sn/TiO₂-R | TiO₂ | 100 | 20 | 97.3 | 70.5 | - | [5] |
Note: Reaction conditions and methods of calculating conversion/selectivity can vary significantly between studies. This table is for comparative purposes.
Experimental Protocols
1. Protocol for Liquid-Phase Hydrogenation in a Batch Reactor
This protocol is a generalized procedure based on methodologies described in the literature.[1][8][17]
-
Catalyst Pre-treatment:
-
Load the catalyst (e.g., 10-50 mg) into the reactor vessel.
-
If required, reduce the catalyst in-situ under a flow of H₂ (e.g., at 300 °C for 1 hour) before cooling to the reaction temperature.[10]
-
-
Reaction Setup:
-
Introduce the solvent (e.g., 5-60 mL of water, ethanol, or isopropanol) and the this compound substrate (e.g., 0.4 M concentration) into a stainless-steel autoclave.[8][17]
-
Seal the reactor and purge several times with an inert gas (N₂) or H₂ to remove air.[8][17]
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 1.5 - 20 bar).[1][17]
-
Heat the reactor to the target temperature (e.g., 50 - 180 °C) and begin stirring at a high rate (e.g., 600-1000 RPM) to overcome mass transfer limitations.[1][11][18]
-
-
Sampling and Analysis:
-
Collect liquid samples periodically through a sampling valve.
-
Analyze the samples using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a suitable column to quantify the concentrations of the reactant and products.[17]
-
2. Protocol for Gas-Phase Hydrogenation in a Fixed-Bed Reactor
This protocol is a generalized procedure based on methodologies described in the literature.[10]
-
Catalyst Preparation:
-
Catalyst Reduction:
-
Reaction Procedure:
-
Introduce the reactant feed by bubbling H₂ gas through a saturator containing liquid this compound maintained at a specific temperature to control its partial pressure.
-
Mix the reactant stream with additional H₂ and/or an inert carrier gas to achieve the desired feed composition and flow rate.
-
Pass the gas stream through the heated catalyst bed.
-
-
Product Analysis:
-
Analyze the effluent gas stream using an online GC to determine the conversion of this compound and the selectivity to various products.
-
Visualizations
Reaction Pathways
Caption: Primary reaction pathways in this compound hydrogenation.
Troubleshooting Workflow: Low Selectivity to Crotyl Alcohol
Caption: A logical workflow for troubleshooting poor selectivity.
Effect of Catalyst Properties on Selectivity
Caption: Key catalyst properties influencing product selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid Phase Catalytic Transfer Hydrogenation of this compound over ReOx-Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalysts Supported on Carbon Materials for the Selective Hydrogenation of Citral | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. osti.gov [osti.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective hydrogenation of this compound over Ir/BN catalysts: kinetic investigation and Ir particle size effect | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Crotonic Acid from Crotonaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of crotonic acid from crotonaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of crotonic acid from this compound?
A1: The most prevalent side products include isocrotonic acid (the cis-isomer of crotonic acid), acetic acid, formic acid, and propionic acid.[1][2] In cases of aggressive oxidation, complete oxidation to carbon dioxide and water can also occur.[3] Additionally, unreacted this compound may be present in the crude product.[1][2]
Q2: Why is isocrotonic acid formed, and how can it be removed?
A2: Isocrotonic acid is the geometric isomer of crotonic acid (trans-2-butenoic acid) and is often formed concurrently during the synthesis.[1][3] The final reaction mixture typically contains a higher proportion of the trans-isomer (crotonic acid).[1] Removal of isocrotonic acid is typically achieved through purification techniques such as fractional distillation and fractional crystallization, yielding high-purity crotonic acid (up to 99.9%).[3]
Q3: What is the role of the metal salt catalyst in this reaction?
A3: Metal salts, particularly those of manganese, cobalt, copper, or thallium, are used as catalysts to facilitate the oxidation of this compound.[3] A key function of these catalysts is to prevent the undesirable accumulation of the intermediate, peroxocrotonic acid.[3] Manganese salts, such as manganic acetate (B1210297), have been shown to be effective.[4][5]
Q4: Can this compound undergo polymerization during the reaction?
A4: Yes, this compound is susceptible to polymerization, especially in the presence of trace mineral acids, moisture, or upon exposure to intense sunlight (UV radiation).[1][6] It is crucial to control the reaction conditions to minimize this side reaction.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crotonic Acid | Incomplete oxidation of this compound. | Ensure an adequate supply of the oxidizing agent (e.g., oxygen or air).[4] Optimize reaction time and temperature. Consider increasing catalyst concentration. A continuous flow process may offer higher yields compared to batch processes.[7] |
| Polymerization of this compound. | Ensure the absence of strong acids or bases that can catalyze polymerization.[6] Store this compound properly to prevent exposure to light and air, which can initiate polymerization.[8] | |
| Loss of product during workup. | Optimize the distillation and crystallization steps to minimize product loss.[1][2] Melt crystallization has been suggested as an alternative to crystallization from water to reduce product loss and effluent generation.[1][2] | |
| High Levels of Impurities (e.g., acetic acid, formic acid) | Over-oxidation of this compound or crotonic acid. | Moderate the reaction temperature (typically 20–45 °C) and pressure (100–500 kPa).[3] Reduce the concentration of the oxidizing agent or the reaction time. |
| Presence of Unreacted this compound in the Final Product | Insufficient reaction time or oxidant. | Increase the reaction time or the amount of oxidant. After the reaction, excess this compound can be recovered by vacuum distillation and recycled.[3] |
| Final Product is a Mixture of Crotonic and Isocrotonic Acid | Isomer formation is inherent to the reaction. | High-purity trans-crotonic acid can be obtained by fractional crystallization of the isomer mixture.[3] |
Quantitative Data Summary
Table 1: Typical Composition of Crude Reaction Mixture After Removal of Unreacted this compound
| Component | Weight Percentage |
| trans-Crotonic Acid | > 90%[1][2] |
| cis-Crotonic Acid (Isocrotonic Acid) | 3 - 5%[3] |
| Acetic Acid, Formic Acid, Propionic Acid | Small amounts[1][2] |
Table 2: Isomer Ratio at Equilibrium
| Isomer Ratio (Isocrotonic Acid : Crotonic Acid) | Temperature |
| ~ 0.17 : 1 | 140–180 °C[3] |
Experimental Protocols
General Protocol for the Oxidation of this compound to Crotonic Acid
This protocol is a generalized procedure based on common industrial practices.[3][4]
-
Catalyst Preparation (Example with Manganese Acetate): A solution of manganous acetate in glacial acetic acid can be treated with a permanganate (B83412) solution to generate the active manganic salt catalyst.[4] This solution is then diluted with additional glacial acetic acid.
-
Reaction Setup: The catalyst solution is placed in a suitable reaction vessel equipped with a stirrer and a cooling system (e.g., a water bath) to maintain the desired temperature.
-
Reaction Execution: this compound is gradually added to the stirred catalyst solution. A stream of an oxidizing agent, such as oxygen or air, is bubbled through the reaction mixture. The reaction is typically conducted at a controlled temperature between 20–45 °C.[3]
-
Workup and Purification:
-
Upon completion of the reaction, any solvent (e.g., acetic acid) and unreacted this compound are removed by distillation, often under vacuum.[3][4]
-
The resulting crude crotonic acid, which is rich in the trans-isomer, undergoes a second vacuum distillation.[3]
-
For further purification to remove the cis-isomer (isocrotonic acid), fractional crystallization is employed to yield high-purity crotonic acid.[3]
-
Visualized Workflows and Reaction Pathways
Caption: Main reaction pathway for the synthesis of crotonic acid.
Caption: Overview of major side reactions in crotonic acid synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. How is Crotonic acid produced?_Chemicalbook [chemicalbook.com]
- 2. US4918225A - Process for the preparation of pure crotonic acids - Google Patents [patents.google.com]
- 3. chemcess.com [chemcess.com]
- 4. GB165728A - A process for the production of crotonic acid from croton aldehyde - Google Patents [patents.google.com]
- 5. DE369636C - Process for the production of crotonic acid from this compound - Google Patents [patents.google.com]
- 6. celanese.com [celanese.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - Acrolein, this compound, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crotonaldehyde by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crotonaldehyde by distillation.
Frequently Asked Questions (FAQs)
Q1: My this compound is turning yellow and viscous during distillation. What is happening and how can I prevent it?
A1: This is a classic sign of polymerization and/or oxidation. This compound is highly reactive and can polymerize, condense, or form resins, especially when heated in the presence of acids or alkalis.[1][2] It can also oxidize in the presence of air to form peroxides and then crotonic acid, which can lead to a yellow discoloration.[1][2][3]
To prevent this:
-
Use an Inert Atmosphere: Always conduct the distillation under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4]
-
Add an Inhibitor: For storage and, in some cases, for distillation, an inhibitor like butylated hydroxytoluene (BHT) can be added at a concentration of 0.1-0.2% to prevent polymerization.[3]
-
Control the Temperature: Avoid excessive temperatures during distillation. The temperature in the distillation pot should be kept as low as possible. One source suggests that temperatures above 147°C can lead to significant thermal polymerization.[5]
-
Use Vacuum Distillation: To lower the boiling point and reduce the risk of thermal degradation and polymerization, it is highly recommended to perform the distillation under vacuum.[4]
Q2: I'm having trouble separating water from my this compound. Is there an azeotrope?
A2: Yes, this compound forms a minimum-boiling azeotrope with water.[2][6][7] This azeotrope boils at 84°C at atmospheric pressure and contains approximately 25% water.[2][6] This makes complete drying of this compound by simple distillation challenging.
Strategies to address this include:
-
Azeotropic Distillation: In an industrial setting, azeotropic distillation is used. The initial this compound-water azeotrope is distilled off. Upon condensation, it separates into an organic phase (this compound saturated with water) and an aqueous phase. The aqueous phase is recycled, and the organic phase is further purified.[7]
-
Drying Agents: For laboratory-scale purification, after removing the bulk of the water by distillation, the remaining water in the distillate can be removed by drying with a suitable anhydrous drying agent, such as anhydrous sodium sulfate, followed by a final fractional distillation.[4]
Q3: My distilled this compound is acidic. What is the cause and how do I remove the acidic impurities?
A3: The acidity in your distilled this compound is likely due to the presence of crotonic acid, which is formed by the oxidation of this compound in the presence of air.[1][2] Traces of acetic acid from the synthesis process may also be present.[5]
To remove acidic impurities:
-
Bicarbonate Wash: Before distillation, you can wash the crude this compound with a sodium bicarbonate solution to neutralize and remove the acidic components. Afterward, the organic layer should be separated and dried before distillation.[4]
-
Fractional Distillation: A careful fractional distillation can also separate this compound from the less volatile crotonic acid.[4]
Q4: What are the common impurities I should expect in crude this compound, and how do I remove them?
A4: Crude this compound from the aldol (B89426) condensation of acetaldehyde (B116499) typically contains several impurities. A typical specification for commercial this compound includes:
-
Acidity (as crotonic acid): up to 0.15%
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Water: up to 8.5%
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Aldol: up to 0.1%
-
Butyraldehyde: up to 0.02%
-
Low-boiling compounds (including acetaldehyde): up to 0.20%
-
Butyl alcohol: up to 0.15%
Purification Strategy: A multi-step purification process is generally required:
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Neutralization: A wash with a mild base like sodium bicarbonate to remove acidic impurities.
-
Drying: Use of a drying agent like anhydrous sodium sulfate.
-
Fractional Distillation: A careful fractional distillation is the primary method to separate this compound from both lower and higher boiling point impurities.[4] Discarding the initial and final fractions of the distillate is a good practice to ensure high purity.[4]
Quantitative Data Summary
| Property | Value | Source(s) |
| Boiling Point | 104-105 °C | [3] |
| Melting Point | -74 °C | [3] |
| Density | 0.846 g/cm³ at 20°C | [9] |
| Solubility in Water | 18 g/100 mL at 20°C | [9] |
| Azeotrope Data | ||
| Azeotrope with Water | Forms a minimum-boiling azeotrope | [6][7] |
| Azeotrope Boiling Point | 84 °C | [2][6][7] |
| Water Content in Azeotrope | ~25% | [2][6] |
| Common Impurities | ||
| Acidity (as crotonic acid) | ≤ 0.15% | [3][8] |
| Water | ≤ 8.5% | [3][8] |
| Aldol | ≤ 0.1% | [3][8] |
| Butyraldehyde | ≤ 0.02% | [3][8] |
| Stabilizer | ||
| BHT Concentration | 0.1 - 0.2% | [3] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation under Inert Atmosphere
Objective: To purify crude this compound by removing water, acidic impurities, and other byproducts.
Materials:
-
Crude this compound
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (5% w/v)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
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Distillation head with condenser and receiver flask
-
Heating mantle
-
Magnetic stirrer and stir bar
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Nitrogen or argon gas supply with a bubbler
-
Vacuum pump (optional, for vacuum distillation)
Procedure:
-
Neutralization: In a separatory funnel, wash the crude this compound with an equal volume of 5% sodium bicarbonate solution. Shake gently to avoid emulsion formation. Allow the layers to separate and discard the aqueous layer. Repeat the wash if the crude material is highly acidic.
-
Drying: Transfer the organic layer to a clean, dry flask and add anhydrous sodium sulfate. Swirl the flask and let it stand for at least 30 minutes to remove residual water.
-
Filtration: Filter the dried this compound into a round-bottom flask suitable for distillation.
-
Distillation Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.[10] Place a magnetic stir bar in the distillation flask.
-
Inert Atmosphere: Flush the entire system with nitrogen or argon gas for several minutes. Maintain a gentle positive pressure of the inert gas throughout the distillation.
-
Distillation:
-
Begin heating the distillation flask gently with a heating mantle while stirring.
-
Collect any low-boiling fractions (e.g., residual acetaldehyde) and discard them.
-
Collect the main fraction of pure this compound at its boiling point (104-105°C at atmospheric pressure, or lower under vacuum).
-
Stop the distillation before the pot runs dry to avoid the concentration of high-boiling impurities and potential polymerization.
-
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere, preferably in a refrigerator or freezer, and protected from light.[4] Consider adding a stabilizer like BHT for long-term storage.[3]
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of the distilled this compound and identify any remaining impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for aldehyde analysis (e.g., a polar column).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Standard Preparation: Prepare a standard solution of high-purity this compound for comparison.
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Run the analysis using an appropriate temperature program to separate the components.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Identify any impurity peaks.
-
-
Quantification: Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Troubleshooting workflow for this compound distillation.
This comprehensive guide should assist researchers in overcoming the common challenges associated with the purification of this compound by distillation. For further assistance, please consult relevant safety data sheets and chemical literature.
References
- 1. celanese.com [celanese.com]
- 2. celanese.com [celanese.com]
- 3. This compound - Acrolein, this compound, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RU2063958C1 - Method of crotonic aldehyde isolation - Google Patents [patents.google.com]
- 6. celanese.com [celanese.com]
- 7. chemcess.com [chemcess.com]
- 8. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stabilization of Commercial-Grade Crotonaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stabilization of commercial-grade crotonaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Yellowing of this compound | Oxidation of this compound to crotonic acid and other colored impurities. This is often accelerated by exposure to air (oxygen) and light.[1][2] | Store this compound under an inert atmosphere (e.g., nitrogen or argon). Use amber glass bottles or store in the dark to prevent photo-oxidation.[1] Ensure the container is tightly sealed. |
| Formation of Solid Precipitate or Increased Viscosity | Polymerization of this compound. This can be initiated by acidic or basic impurities, heat, and light.[1][2][3] | Ensure all glassware and equipment are clean and free of acidic or basic residues. Store this compound at recommended low temperatures (e.g., 2-8°C).[4] Avoid prolonged storage at room temperature. If polymerization is suspected, safely dispose of the material according to institutional guidelines, as polymerization can sometimes be violent.[5][6] |
| Inconsistent Experimental Results | Degradation of unstabilized or improperly stored this compound, leading to lower effective concentrations and the presence of interfering byproducts. | Use fresh or properly stored stabilized this compound for all experiments. If using an older batch, it is advisable to re-analyze the purity before use. Consider adding a recommended stabilizer if the this compound is to be stored for an extended period after opening. |
| Rapid Degradation After Opening a New Bottle | Exposure to air and moisture upon opening, which can initiate oxidation and polymerization. | After opening, blanket the headspace of the container with an inert gas before resealing. For long-term use, consider aliquoting the this compound into smaller, single-use containers under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through three pathways:
-
Oxidation: It readily oxidizes in the presence of air to form crotonic acid. This process can be accelerated by light.[1][2]
-
Polymerization: As an unsaturated aldehyde, this compound can undergo polymerization, which is often catalyzed by acids, bases, or heat. This can lead to the formation of solid polymers and an increase in viscosity.[1][2][3]
-
Dimerization: Pure this compound can readily dimerize.[5][6]
Q2: What are the standard stabilizers used in commercial-grade this compound?
A2: Commercial this compound is typically stabilized with an antioxidant. The most common stabilizer is butylated hydroxytoluene (BHT) at a concentration of 0.1-0.2%.[1][4][7] Some commercial grades may also contain about 1% water, which can also act as a stabilizer.[1][4]
Q3: How does BHT stabilize this compound?
A3: BHT is a phenolic antioxidant that inhibits free-radical mediated autooxidation. It donates a hydrogen atom to the peroxy radicals that are formed during the initial stages of oxidation, thereby terminating the chain reaction and preventing the further oxidation of this compound.
Q4: What is the role of water as a stabilizer for this compound?
A4: While the exact mechanism is not extensively detailed in the provided search results, water can potentially inhibit some degradation pathways. It may act as a diluent, reducing the concentration of reactive species. It is important to note that commercial specifications for this compound allow for a maximal water content of up to 8.5%.[5]
Q5: Are there alternative stabilizers for this compound?
Quantitative Data on Commercial Stabilizers
The following table summarizes the typical concentrations of stabilizers found in commercial-grade this compound.
| Stabilizer | Typical Concentration | Supplier Example |
| Butylated Hydroxytoluene (BHT) | 0.1 - 0.2% | Sigma-Aldrich[4] |
| Water (H₂O) | ~1% | Sigma-Aldrich[4] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
Objective: To evaluate the effectiveness of a stabilizer in preventing the degradation of this compound under accelerated conditions.
Methodology:
-
Sample Preparation:
-
Prepare samples of this compound with and without the stabilizer being tested. A typical control would be unstabilized this compound, and a test sample could contain 0.1% BHT.
-
Dispense 5 mL of each sample into separate, clean amber glass vials.
-
Blanket the headspace of each vial with nitrogen before sealing tightly with a PTFE-lined cap.
-
-
Storage Conditions:
-
Testing Frequency:
-
Analyze the samples at initial time (t=0) and at regular intervals, for example, 1, 3, and 6 months for long-term studies, and 0, 3, and 6 months for accelerated studies.[9]
-
-
Analysis:
-
At each time point, analyze the samples for the concentration of this compound and the primary degradation product, crotonic acid.
-
Use a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Quantification of this compound and Crotonic Acid by GC-MS
Objective: To quantify the concentration of this compound and its primary oxidation product, crotonic acid, in a sample.
Methodology:
-
Sample Preparation and Derivatization:
-
For complex matrices, derivatization may be necessary. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[5][12]
-
Mix a known volume of the this compound sample with a solution of PFBHA and an internal standard.
-
Extract the derivatives into an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Column: Use a suitable capillary column for the separation of volatile organic compounds.
-
Injection: Inject a small volume (e.g., 1 µL) of the extracted sample into the GC.
-
Oven Program: Develop a temperature gradient to effectively separate this compound and crotonic acid derivatives.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[12] Monitor characteristic ions for the derivatives of this compound and crotonic acid.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of this compound and crotonic acid.
-
Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: this compound degradation pathways and the inhibitory action of BHT.
Caption: Workflow for evaluating the stability of this compound.
References
- 1. This compound - Acrolein, this compound, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. celanese.com [celanese.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. thomassci.com [thomassci.com]
- 5. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. This compound (Contains ~0.1% BHT stabilizer)(Mixture of … [cymitquimica.com]
- 8. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 11. microchemlab.com [microchemlab.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Sensitivity in Crotonaldehyde Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of crotonaldehyde.
Frequently Asked Questions (FAQs)
Q1: What makes the detection of this compound at low concentrations so challenging?
A1: The low-level detection of this compound is challenging due to a combination of its inherent chemical properties:
-
Reactivity: As a reactive α,β-unsaturated aldehyde, this compound can readily participate in various reactions, leading to instability and loss of the analyte during sample handling and analysis.
-
Volatility: Its volatile nature can cause significant analyte loss during sample collection, preparation, and storage.[1]
-
Low Concentrations: In many biological and environmental samples, this compound is present at very low concentrations, often below the detection limits of standard analytical methods.
Q2: What are the most common analytical methods for this compound detection?
A2: The most frequently used methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2] Gas chromatography is often coupled with mass spectrometry (GC-MS) for enhanced selectivity and sensitivity.[3] HPLC is commonly used with ultraviolet (UV) detection.[4] Newer methods also employ fluorescent probes for detection in biological systems.[5]
Q3: What is derivatization and why is it often necessary for this compound analysis?
A3: Derivatization is a chemical process that converts an analyte into a more stable, less volatile, and more easily detectable product.[1] For this compound, this is a critical step to overcome its inherent reactivity and improve analytical sensitivity.[3][4] The process typically targets the aldehyde functional group to create a derivative with improved chromatographic properties and a stronger response on the detector.[3]
Q4: How can I ensure the stability of my this compound standards?
A4: this compound standards are prone to degradation. To ensure accurate quantification, follow these best practices:
-
Purity: Use a high-purity standard. Commercial this compound is often a mixture of trans- and cis-isomers and may contain stabilizers.[1][6]
-
Solvent: Prepare stock solutions in a non-reactive solvent such as acetonitrile.[1]
-
Storage: Store stock solutions at low temperatures (e.g., -20°C) and protected from light to prevent degradation.[1]
-
Fresh Working Standards: Prepare fresh working standards from the stock solution for each analytical run. For derivatized standards, allow sufficient time for the reaction to reach equilibrium (e.g., 24 hours for DNPH derivatives) before analysis.[1][7]
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
Q: I'm observing poor peak shape (tailing, fronting, or broad peaks). What could be the cause?
A:
-
Cause: The sample solvent may be stronger than the mobile phase, causing the analyte to spread on the column.[1]
-
Solution: Whenever possible, dissolve or dilute your sample in the mobile phase.[8]
-
-
Cause: The column might be overloaded or contaminated with matrix components that are strongly retained.[1]
-
Solution: Dilute the sample or use a solid-phase extraction (SPE) cleanup step. A guard column can also help protect the analytical column.[9]
-
-
Cause: Secondary interactions are occurring between the analyte and the stationary phase.[1]
-
Solution: Adjust the pH of the mobile phase or try a different column chemistry.[1]
-
Q: My analyte's retention time is fluctuating between injections. How can I fix this?
A:
-
Cause: The mobile phase composition is inconsistent, possibly due to poor mixing or evaporation of a volatile solvent component.[1]
-
Solution: Ensure proper mobile phase mixing and cover solvent reservoirs to minimize evaporation.[8]
-
-
Cause: The column temperature is not stable.[1]
-
Solution: Use a column oven to maintain a consistent temperature.[8]
-
-
Cause: The column is not equilibrating properly between gradient runs.[1]
-
Solution: Increase the equilibration time between injections to ensure the column returns to the initial conditions.[8]
-
Q: My signal intensity is very low, or I can't see a peak for my sample.
A:
-
Cause: The analyte concentration is below the instrument's limit of detection.[1]
-
Cause: The analyte has degraded during sample preparation or storage.[1]
-
Solution: Keep samples cold and protected from light whenever possible. Analyze samples as quickly as you can after collection and preparation.[1]
-
-
Cause: The derivatization efficiency is low.
GC-MS Analysis
Q: I suspect my derivatization efficiency is low. How can I improve it?
A:
-
Cause: The reaction conditions (time, temperature, pH) are not optimal.[1]
-
Solution: Systematically optimize the derivatization protocol. For instance, the reaction with 2,4-Dinitrophenylhydrazine (DNPH) is acid-catalyzed, so ensuring the correct pH is crucial.[1] For O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), adjusting the pH to a range of 4-6 is recommended.[3]
-
-
Cause: The derivatizing reagent has degraded or is present in an insufficient amount.[1]
-
Solution: Use fresh reagent for each batch of samples and ensure a sufficient molar excess relative to the expected concentration of this compound and other reactive carbonyls in your sample.[1]
-
Q: I'm observing broad or tailing peaks in my GC-MS chromatogram.
A:
-
Cause: Active sites in the GC inlet liner or on the column are causing analyte adsorption.[1]
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column.[10]
-
-
Cause: The injection volume is too large, leading to band broadening.[1]
-
Solution: Reduce the injection volume or use an inlet liner with a larger internal volume.[1]
-
Q: My signal-to-noise ratio is poor.
A:
-
Cause: The analyte is not being efficiently transferred to the column.
-
Solution: For trace analysis, use a splitless injection mode to ensure the majority of the sample enters the column.[10]
-
-
Cause: The chromatography is not optimal, leading to broad peaks.
-
Cause: The mass spectrometer source is dirty.
-
Solution: Perform routine maintenance, including cleaning the ion source, to reduce background noise and improve sensitivity.[11]
-
Data Presentation
Comparison of Derivatization Agents for this compound Analysis
The selection of a derivatization agent has a significant impact on the sensitivity and the analytical method used.
| Parameter | 2,4-Dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) | Cysteamine |
| Typical Analytical Method | HPLC-UV[4] | GC-MS, GC-ECD[4] | GC-NPD, GC-MS[4] |
| Limit of Detection (LOD) | 93 µg/m³ (in air)[4] | 1.2 µg/L (GC-ECD, in water)[2][4] | ~0.5 pmol (injected)[4] |
| Reaction Conditions | Acidic (pH 2-3), 40°C for 1 hour[4] | Weakly acidic (pH 4), 35-70°C for 10 min - 2 hours[4] | Neutral pH, Room temperature, ~15 minutes[4] |
| Derivative Stability | Light-sensitive, requires storage at -20°C for long-term stability.[4] | Derivatives are thermally stable and suitable for elevated GC temperatures.[4] | Stable under typical analytical conditions. |
Experimental Protocols
Detailed Protocol: PFBHA Derivatization for GC-MS Analysis
This protocol describes a general procedure for the derivatization of this compound in a liquid sample, such as plasma or tissue supernatant, for enhanced GC-MS sensitivity.[3][12]
Materials:
-
This compound standard solution
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Aldehyde-free reagent water
-
Hexane or Toluene (pesticide grade)
-
Sodium chloride (analytical grade)
-
Hydrochloric acid (HCl) or other suitable buffer for pH adjustment
-
Internal standard solution (e.g., a deuterated aldehyde)
-
Vials with PTFE-lined septa
Procedure:
-
Sample Preparation:
-
pH Adjustment:
-
Derivatization Reaction:
-
Extraction:
-
After the vial has cooled to room temperature, add a known volume of extraction solvent (e.g., 1-2 mL of hexane).[3]
-
Add sodium chloride to saturate the aqueous phase, which improves the extraction efficiency.[3]
-
Vortex or shake the vial vigorously for 1-2 minutes.[3]
-
Allow the phases to separate. Centrifugation can be used to expedite this process.[12]
-
-
Analysis:
GC-MS Conditions (Typical):
-
Column: Non-polar capillary column (e.g., ZB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[12]
-
Injector: Splitless mode at 250°C.[12]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[12]
-
Oven Program: Initial 50°C (hold 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 25°C/min (hold 5 min).[12]
-
MS Ion Source: 230-250°C.[12]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[12]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The PFBHA derivatives of carbonyls often produce a characteristic ion at m/z 181.[12]
Visualizations
Experimental and Analytical Workflow
Caption: General workflow for this compound analysis.
Signaling Pathway Implication
Caption: Cellular toxicity pathways induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Acrolein, this compound, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. lcms.cz [lcms.cz]
- 10. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 11. Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis | Separation Science [sepscience.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Crotonaldehyde Reaction Chemistry
Welcome to the technical support center for crotonaldehyde reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of polymer instead of the desired product. What is causing this and how can it be prevented?
A1: Polymerization is a common side reaction with this compound, especially under certain conditions. It can be initiated by strong acids or bases, as well as heat.[1][2]
-
Cause: this compound's conjugated system makes it susceptible to polymerization, which can be catalyzed by trace mineral acids or alkalis, particularly with heating.[2]
-
Solution:
-
Catalyst Choice: For reactions like aldol (B89426) condensations that produce this compound, switching from strong inorganic bases (e.g., NaOH) to milder organic amine catalysts (e.g., trimethylamine (B31210) or triethylamine) can make the reaction easier to control and reduce polymerization.[1]
-
Temperature Control: Running the reaction at lower temperatures can significantly reduce the rate of polymerization.
-
Purity of Reagents: Ensure this compound is freshly distilled before use to remove any acidic impurities or existing oligomers that can initiate polymerization.[3]
-
Inert Atmosphere: Storing and handling this compound under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of peroxides, which can also lead to unwanted side reactions.
-
Q2: How can I prevent the formation of crotonic acid in my reaction and how do I remove it from my product?
A2: The formation of crotonic acid is a result of the oxidation of this compound's aldehyde group.
-
Prevention: this compound readily oxidizes to crotonic acid upon exposure to air.[2] To prevent this, it is crucial to store the reagent under an inert atmosphere and use it as fresh as possible. Using freshly distilled this compound for reactions is a standard purification procedure to remove any pre-existing crotonic acid.[3]
-
Removal: If crotonic acid does form, it can be removed from the organic product mixture.
-
For larger quantities, wash the mixture with a mild aqueous base solution, such as sodium bicarbonate.[3] The crotonic acid will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer.
-
After washing, the organic layer should be dried over an anhydrous salt (e.g., sodium sulfate) and purified by fractional distillation.[3]
-
Q3: In the hydrogenation of this compound, my main product is butanal, but I want to synthesize crotyl alcohol. How can I improve the selectivity?
A3: The selective hydrogenation of the carbon-oxygen double bond (C=O) in this compound to produce crotyl alcohol is challenging because the hydrogenation of the carbon-carbon double bond (C=C) to form butanal is thermodynamically favored.[4]
-
Cause: Most standard hydrogenation catalysts (like palladium on carbon) preferentially hydrogenate the C=C bond.[4][5]
-
Solution: Achieving high selectivity for crotyl alcohol requires specialized catalyst systems.
-
Catalyst Selection: Iridium (Ir) based catalysts, often modified with metal oxides like ReOx, MoOx, or FeOx, have shown high selectivity for C=O hydrogenation.[6][7] These modifiers are thought to activate the aldehyde group, promoting the desired reaction pathway.[6]
-
Support Material: The catalyst support can also play a crucial role. Supports like TiO2 and ZrO2 can influence selectivity and conversion rates.[8]
-
Reaction Conditions: Mild reaction conditions, such as lower temperatures (e.g., 30°C) and pressures (e.g., 0.8 MPa H2), are often beneficial for improving selectivity towards crotyl alcohol.[6]
-
Q4: I am performing a Michael addition with this compound and observing a mixture of products. How can I improve the yield of the desired 1,4-addition product?
A4: In reactions with α,β-unsaturated aldehydes like this compound, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition).[9][10]
-
Cause: The formation of mixed products is often due to competition between the 1,2- and 1,4-addition pathways. Strong, "hard" nucleophiles (like Grignard reagents) tend to favor 1,2-addition, while softer, resonance-stabilized nucleophiles (like enolates from malonic esters) favor the desired 1,4-Michael addition.[10][11]
-
Solution:
-
Nucleophile Choice: Use stabilized, "soft" nucleophiles (Michael donors) such as enolates derived from β-ketoesters or malonates to favor 1,4-addition.[12]
-
Reaction Conditions: The choice of base and solvent is critical. Using a weaker base to generate a small equilibrium concentration of the enolate can favor the Michael addition.
-
Reactant Reactivity: Ketones are generally less reactive electrophiles at the carbonyl carbon than aldehydes. If your nucleophile is still showing significant 1,2-addition, consider if a related α,β-unsaturated ketone could be used as the Michael acceptor instead to reduce the electrophilicity of the carbonyl carbon.[11]
-
Troubleshooting Guides
Guide 1: Troubleshooting Polymerization in Aldol Condensation
This guide provides a logical workflow to diagnose and solve issues with polymerization during the aldol condensation of acetaldehyde (B116499) to form this compound.
Caption: Troubleshooting workflow for polymer formation.
Guide 2: Navigating this compound Hydrogenation Pathways
The hydrogenation of this compound can lead to three primary products. Understanding the pathways and influencing factors is key to obtaining the desired molecule.
Caption: Reaction pathways in this compound hydrogenation.
Data Presentation
Table 1: Catalyst Performance in Selective Hydrogenation of this compound to Crotyl Alcohol
| Catalyst | Support | Promoter/Modifier | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Crotyl Alcohol (%) | Reference |
| Ir | SiO₂ | ReOₓ | 30 | 0.8 | 43.3 | 95 | [8] |
| Ir | SiO₂ | MoOₓ | 30 | 0.8 | ~95 | 90 (Yield) | [6] |
| Ir | ZrO₂ | ReOₓ | 30 | 0.8 | 38.7 | 89.6 | [8] |
| Ir | SiO₂ | FeOₓ | Gas Phase | N/A | ~75 | 86 | [7] |
| Pt | TiO₂ | Sn | 100 | 2.0 | 97.3 | 70.5 | |
| ReOₓ | ZrO₂ | N/A (CTH*) | 140 | 2.0 | 25 | 69.9 | [8] |
| Pd | Al₂O₃ | Cu (SAA) | 50 | 0.15 | ~100 | Low (<2%) | [5] |
| Cu | Al₂O₃ | N/A | 50 | 0.15 | ~100 | 1.5 | [4] |
*CTH: Catalytic Transfer Hydrogenation using Formic Acid as a hydrogen donor.
Table 2: Influence of Catalyst on Aldol Condensation of Acetaldehyde
| Catalyst | Type | Temperature (°C) | Acetaldehyde Conversion (%) | This compound Selectivity (%) | Key Byproducts Noted | Reference |
| La-DeAlBEA | Lewis Acid Zeolite | 300 | N/A | >95 | Acetaldol (not observed, rapidly dehydrates) | [13] |
| TiO₂ (Anatase) | Metal Oxide | 260-360 | Variable | Approaching 100% at low conversion | Secondary condensation products, ethyl crotonate | [14] |
| NaOH | Homogeneous Base | Ambient | High | High | Polymers, resins | |
| Organic Amines | Homogeneous Base | N/A | N/A | N/A | Reduced polymer formation compared to NaOH | [1] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound using Ir-ReOₓ/SiO₂
This protocol is adapted from reported procedures for the selective hydrogenation of this compound to crotyl alcohol under mild conditions.[8]
1. Materials and Equipment:
-
Catalyst: Ir-ReOₓ/SiO₂ (e.g., 1 wt% Ir, Re/Ir molar ratio = 1)
-
Reactant: this compound (freshly distilled)
-
Solvent: Deionized water
-
Gas: High-purity hydrogen (H₂)
-
Apparatus: High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, pressure gauge, and temperature controller. Gas chromatograph (GC) for analysis.
2. Catalyst Preparation (Illustrative):
-
The Ir-ReOₓ/SiO₂ catalyst is typically prepared by sequential impregnation. First, an aqueous solution of an iridium precursor (e.g., IrCl₃) is added to the SiO₂ support. The mixture is dried and calcined.
-
Subsequently, an aqueous solution of a rhenium precursor (e.g., NH₄ReO₄) is impregnated onto the Ir/SiO₂ material. The resulting catalyst is again dried, calcined, and then reduced under a hydrogen flow at an elevated temperature before use.
3. Experimental Workflow:
Caption: Experimental workflow for selective hydrogenation.
4. Reaction Procedure:
-
Place the catalyst (e.g., 50 mg) into the autoclave vessel.
-
Add the deionized water (3.0 g) and freshly distilled this compound (3.0 mmol).
-
Seal the reactor securely.
-
Purge the system by pressurizing with H₂ and then venting at least three times to ensure an inert atmosphere.
-
Pressurize the reactor to the target pressure of 0.8 MPa with H₂.
-
Set the temperature controller to 30°C and begin vigorous stirring to initiate the reaction.
-
Maintain the reaction for the desired duration (e.g., 1 hour), taking samples periodically if the reactor setup allows.
-
After the reaction time is complete, stop the stirring and heating. Allow the reactor to cool to ambient temperature.
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Open the reactor and collect the liquid product mixture for analysis.
5. Analysis:
-
Separate the catalyst from the liquid product by centrifugation or filtration.
-
Analyze the liquid phase using a Gas Chromatograph (GC) equipped with a suitable column (e.g., a polar capillary column) and a Flame Ionization Detector (FID) to quantify the amounts of remaining this compound and the products (crotyl alcohol, butanal, butanol).
-
Calculate conversion and selectivity based on the GC peak areas and response factors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Hydrogenation of this compound on PdCu Single Atom Alloy Catalysts [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Phase Catalytic Transfer Hydrogenation of this compound over ReOx-Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. adichemistry.com [adichemistry.com]
Technical Support Center: Crotonaldehyde Sample Preparation for HPLC Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding crotonaldehyde sample preparation for High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is sample preparation for this compound analysis by HPLC challenging?
A1: The analysis of this compound presents several challenges due to its inherent chemical properties:
-
High Reactivity: As a reactive α,β-unsaturated aldehyde, this compound can readily participate in Michael addition reactions or form adducts with biological molecules, leading to sample loss and instability.[1][2]
-
Volatility: Its volatile nature can result in analyte loss during sample collection, preparation, and storage.[1]
-
Low Concentrations: this compound is often found in very low concentrations in biological and environmental samples, necessitating highly sensitive analytical methods.[1]
-
Matrix Complexity: Samples from biological or environmental sources contain numerous compounds that can interfere with the analysis, causing matrix effects that can suppress or enhance the analytical signal.[1][3]
Q2: Is derivatization necessary for this compound analysis by HPLC?
A2: Yes, derivatization is the most common and highly recommended approach.[1] Reacting this compound with a derivatizing agent creates a more stable, less volatile, and more easily detectable product.[1][4] The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable this compound-2,4-dinitrophenylhydrazone derivative that can be readily analyzed by HPLC with UV detection.[1][5]
Q3: My this compound standards seem unstable. What are the best practices for their preparation and storage?
A3: To ensure the accuracy of your quantification, adhere to the following guidelines for standard preparation and storage:
-
High-Purity Standard: Use a high-purity this compound standard. Note that commercial this compound is typically a mixture of the trans- and cis-isomers and may contain stabilizers.[1][6]
-
Solvent Choice: Prepare stock solutions in a non-reactive solvent such as acetonitrile (B52724).[1]
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C) and protected from light to prevent degradation.[1][5]
-
Fresh Working Standards: Always prepare fresh working standards from the stock solution for each analytical run.[1]
-
Derivatized Standards Equilibration: For derivatized standards, such as with DNPH, allow sufficient time (e.g., 24 hours) for the reaction to equilibrate before analysis.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Derivatization Issues
Q4: I suspect low derivatization efficiency with DNPH. How can I improve it?
A4:
-
Cause: The reaction conditions (time, temperature, pH) may not be optimal. The reaction of this compound with DNPH is acid-catalyzed.[1]
-
Solution: Ensure the correct acidic pH is maintained. Optimize the reaction time and temperature to ensure the reaction goes to completion.[1]
-
-
Cause: The derivatizing reagent may have degraded or is present in an insufficient amount.
-
Solution: Use a fresh DNPH reagent for each batch of samples. Ensure a sufficient molar excess of the DNPH agent relative to the expected maximum concentration of this compound and other reactive carbonyls in your sample.[1]
-
Q5: I am observing two peaks for my this compound-DNPH derivative. Is this normal?
A5: Yes, this is a known phenomenon. The reaction between this compound and DNPH can form E- and Z-stereoisomers of the resulting hydrazone due to the C=N double bond.[5][7] These isomers can be separated by HPLC, resulting in two peaks. For quantification, the peak areas of both isomers should be summed.[5]
Chromatography Problems
Q6: My chromatogram shows poor peak shape (tailing, fronting, or broad peaks). What could be the cause?
A6:
-
Cause: The sample solvent may be stronger than the mobile phase, causing the analyte to spread on the column.[1]
-
Solution: If possible, dissolve your sample in a solvent that is the same or weaker than the initial mobile phase composition.[8]
-
-
Cause: The column might be overloaded with the sample or contaminated with strongly retained matrix components.[1]
-
Cause: Secondary interactions between the analyte and the stationary phase.[1]
-
Solution: Adjust the mobile phase pH or consider using a different column chemistry.[1]
-
Q7: The retention time of my analyte is fluctuating between injections. How can I stabilize it?
A7:
-
Cause: Inconsistent mobile phase composition, which can result from poor mixing or the evaporation of a volatile solvent component.[1]
-
Solution: Ensure your mobile phase is well-mixed and degassed. Keep solvent reservoirs capped to minimize evaporation.[11]
-
-
Cause: The column temperature is not stable.[1]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[1]
-
-
Cause: The column is not properly equilibrated between gradient runs.[1]
-
Solution: Increase the column equilibration time between injections to ensure the column chemistry is stable before the next injection.[9]
-
Sensitivity and Recovery Issues
Q8: My signal intensity is very low, or I can't see a peak for my sample.
A8:
-
Cause: The analyte concentration is below the instrument's detection limit.[1]
-
Cause: The analyte has degraded during sample preparation or storage.[1]
Q9: My analyte recovery is low after Solid-Phase Extraction (SPE). What steps can I take?
A9:
-
Cause: The SPE cartridge was not properly conditioned and equilibrated before loading the sample.[1]
-
Solution: Always follow the manufacturer's protocol for the specific SPE cartridge. For reversed-phase cartridges, this typically involves activation with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or buffer).[1]
-
-
Cause: The elution solvent is not strong enough to desorb the analyte from the sorbent.[1]
-
Solution: Use a stronger elution solvent or increase the volume of the elution solvent.[1]
-
Q10: How can I confirm that matrix effects are impacting my assay?
A10: A standard method to assess matrix effects is the post-extraction spike method.[3] In this procedure, the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a pure solvent at the same concentration.[12] A significant difference between these responses indicates the presence of matrix effects. A recovery value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[3]
Data Summary
The following table summarizes key quantitative data related to this compound analysis.
| Parameter | Value/Condition | Source(s) |
| This compound Properties | ||
| Solubility in Water | 150 g/L at 20°C | [13][14] |
| Boiling Point | 104 °C | [15] |
| Storage Temperature | 2-8°C | [15] |
| DNPH Derivatization | ||
| Reaction Conditions | Acidic (pH 2-3), 40°C for 1 hour | [4] |
| Derivative Stability | Stable for <9 days at 22°C; store at -20°C for long-term stability | [4][5] |
| Equilibration Time for Standards | ~24 hours | [5] |
| HPLC-UV Analysis | ||
| Column Type | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) | [1] |
| Mobile Phase Example | Gradient of acetonitrile and water (e.g., 60:40) | [1][16] |
| Flow Rate | 1.0 mL/min | [1] |
| Injection Volume | 15 µL | [1] |
| UV Detection Wavelength | 360 nm (for DNPH derivatives) | [1] |
Experimental Protocols
Protocol: Derivatization of this compound with DNPH and HPLC-UV Analysis
This protocol provides a general methodology for the analysis of this compound in a liquid sample.
1. Materials and Reagents:
-
This compound standard (≥99% purity)[15]
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Deionized water
-
C18 Solid-Phase Extraction (SPE) cartridges
2. Standard Preparation:
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile. Store this solution at -20°C in the dark.[1][5]
-
DNPH Solution: Prepare a solution of DNPH in acetonitrile acidified with phosphoric acid. For example, dissolve 0.33 g of recrystallized DNPH and 0.9 mL of phosphoric acid in 250 mL of acetonitrile.[5]
-
Working Standards: Prepare a series of working standards by spiking known amounts of the this compound stock solution into the DNPH solution. Allow these standards to react for approximately 24 hours at room temperature, protected from light, to ensure complete derivatization and equilibration of isomers.[5]
3. Sample Preparation:
-
Derivatization: Mix a known volume of the sample with the acidified DNPH solution. The ratio will depend on the expected this compound concentration. Ensure a molar excess of DNPH. Allow the reaction to proceed for a set amount of time (e.g., 1 hour at 40°C or 24 hours at room temperature).[4]
-
Solid-Phase Extraction (SPE) Cleanup (if necessary):
-
Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.[1]
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/acetonitrile mixture) to remove interferences.
-
Elute the this compound-DNPH derivative with a stronger solvent, such as pure acetonitrile.[1]
-
Collect the eluate in a clean vial.
-
4. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an isocratic mobile phase of 60:40 acetonitrile:water can be effective.[1][16]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 15 µL.[1]
-
Detector Wavelength: 360 nm (for DNPH derivatives).[1]
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the sum of the peak areas of the two DNPH-derivative isomers against the concentration of the standards.
-
Calculate the concentration of this compound in the samples by comparing their summed peak areas to the calibration curve.[5]
-
Visualizations
Caption: General troubleshooting workflow for this compound HPLC analysis.
Caption: Derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH).
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of this compound- and Acetaldehyde-Derived 1,N2-Propanodeoxyguanosine Adducts in DNA from Human Tissues using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. osha.gov [osha.gov]
- 6. This compound - Acrolein, this compound, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. lcms.cz [lcms.cz]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. This compound, predominantly trans = 99 , BHT 0.1-0.2 stabilizer, H2O 1 stabilizer 123-73-9 [sigmaaldrich.com]
- 16. hitachi-hightech.com [hitachi-hightech.com]
Technical Support Center: Enhancing Catalyst Performance for Crotonaldehyde Conversion
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the catalytic conversion of crotonaldehyde. Our aim is to help you overcome common experimental challenges and enhance your catalyst's performance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the selective hydrogenation of this compound to valuable products like crotyl alcohol or butanal.
Issue 1: Low this compound Conversion
If you are observing lower than expected conversion of this compound, consider the following potential causes and solutions.
-
Potential Cause: Catalyst deactivation. This is a common issue that can arise from several factors.[1][2][3]
-
Troubleshooting Steps:
-
Check for Coke Formation: Polymerization of this compound on the catalyst surface can block active sites.[1] Temperature-programmed oxidation (TPO) of the spent catalyst can confirm the presence of carbonaceous deposits.[1]
-
Solution: Catalyst regeneration through calcination to burn off coke. To mitigate future coking, consider modifying the catalyst with promoters that inhibit polymerization or optimizing reaction temperature.
-
-
Investigate Catalyst Poisoning: Impurities in the feed stream (e.g., sulfur, nitrogen compounds) can irreversibly bind to active sites.[2]
-
Solution: Purify the feedstock to remove potential poisons. If poisoning is suspected, elemental analysis of the used catalyst can identify contaminants.
-
-
Assess Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of metal particles, reducing the active surface area.[3]
-
Solution: Operate at the lowest effective temperature. Ensure proper heat transfer within the reactor to avoid hotspots. Characterize the spent catalyst using techniques like transmission electron microscopy (TEM) to observe particle size.
-
-
-
-
Potential Cause: Suboptimal Reaction Conditions.
-
Troubleshooting Steps:
-
Review Hydrogen Pressure: Insufficient hydrogen pressure can limit the reaction rate.[4]
-
Solution: Systematically increase the H₂ pressure and monitor the effect on conversion. Note that excessively high pressure can sometimes negatively impact selectivity.[4]
-
-
Evaluate Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring both conversion and selectivity. Be mindful that higher temperatures can promote side reactions and deactivation.[4]
-
-
Check Stirring/Flow Rate: In liquid-phase reactions, inadequate mixing can lead to mass transfer limitations. In gas-phase reactions, an inappropriate flow rate can affect residence time.[5][6]
-
-
Issue 2: Poor Selectivity to the Desired Product (e.g., Crotyl Alcohol)
Achieving high selectivity is often more challenging than achieving high conversion. If your selectivity is low, consider these factors.
-
Potential Cause: Inappropriate Catalyst Formulation.
-
Troubleshooting Steps:
-
Re-evaluate the Active Metal: The choice of metal is crucial. For instance, palladium catalysts tend to be unselective for crotyl alcohol formation, favoring butanal production.[7][8] Platinum-based catalysts can be more selective, especially when modified.[4]
-
Examine the Support Material: The catalyst support can significantly influence selectivity through metal-support interactions.[11][12] For example, with Ir–ReOₓ catalysts, a SiO₂ support resulted in higher selectivity to crotyl alcohol compared to TiO₂.[11][12]
-
Solution: Test different support materials (e.g., SiO₂, TiO₂, ZrO₂, CeO₂) to find the optimal one for your catalyst system and desired product.
-
-
Consider Promoters/Bimetallic Systems: The addition of a second metal or a metal oxide promoter can drastically alter the electronic properties of the active sites and improve selectivity.[4][9][10] For example, modifying an Ir/SiO₂ catalyst with MoOₓ can significantly enhance the yield of crotyl alcohol.[9][10] Similarly, the addition of Sn to Pt catalysts can shift selectivity towards crotyl alcohol.[4]
-
Solution: Experiment with adding promoters like ReOₓ, MoOₓ, or Sn to your catalyst formulation.
-
-
-
-
Potential Cause: Unfavorable Reaction Conditions.
-
Troubleshooting Steps:
-
Optimize Hydrogen Pressure: While higher pressure can increase conversion, it may also lead to over-hydrogenation to butanol, thus reducing selectivity to crotyl alcohol or butanal.[4]
-
Solution: Conduct a study to find the optimal H₂ pressure that balances high conversion with high selectivity.
-
-
Adjust the Reaction Temperature: Temperature can have a significant impact on which reaction pathway is favored.[4]
-
Solution: Systematically vary the reaction temperature to determine the optimal range for maximizing the yield of your desired product.
-
-
-
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting common issues in this compound conversion.
Frequently Asked Questions (FAQs)
Q1: What are the main products of this compound hydrogenation?
The hydrogenation of this compound can lead to several products depending on the catalyst and reaction conditions.[7][13] The primary products are:
-
Crotyl alcohol: Formed by the selective hydrogenation of the C=O bond.[7][13]
-
Butanal: Formed by the selective hydrogenation of the C=C bond.[7][13]
-
Butanol: Formed by the complete hydrogenation of both the C=C and C=O bonds.[7][13]
Reaction Pathways for this compound Hydrogenation
Caption: Possible reaction pathways during the hydrogenation of this compound.
Q2: How does the choice of catalyst support affect the reaction?
The support material can significantly influence both the activity and selectivity of the catalyst.[11][12] This is often due to metal-support interactions that can modify the electronic properties of the active metal, enhance dispersion, and provide acidic or basic sites that participate in the reaction. For example, in the hydrogenation of this compound using Ir–ReOₓ catalysts, a SiO₂ support led to higher selectivity towards crotyl alcohol (95%) compared to TiO₂ (85.3%) and ZrO₂ (89.6%) at similar conversion levels.[11][12]
Q3: What is catalyst deactivation and how can I prevent it?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[3][14] The main causes in this compound hydrogenation are:
-
Fouling (Coking): Deposition of carbonaceous polymers on the catalyst surface.[1][2] This can be mitigated by optimizing the reaction temperature and periodically regenerating the catalyst.
-
Poisoning: Strong chemisorption of impurities from the feed onto the active sites.[2] This can be prevented by ensuring high purity of reactants.
-
Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[3] This can be minimized by operating at lower temperatures and choosing thermally stable supports.
Q4: Can you provide a general experimental protocol for this compound hydrogenation?
While specific conditions vary depending on the catalyst and desired outcome, here is a general protocol for a gas-phase hydrogenation reaction in a fixed-bed reactor.
General Experimental Workflow
Caption: A typical experimental workflow for gas-phase this compound hydrogenation.
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data from various studies to facilitate comparison of different catalytic systems.
Table 1: Performance of Iridium-Based Catalysts for this compound Hydrogenation
| Catalyst | Support | Promoter | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity to Crotyl Alcohol (%) | Reference |
| Ir-MoOₓ | SiO₂ | MoOₓ | 30 | 8 | ~100 | 90 | [9][10] |
| Ir-ReOₓ | SiO₂ | ReOₓ | 30 | 8 | 43.3 | 95 | [11][12] |
| Ir-ReOₓ | TiO₂ | ReOₓ | 30 | 8 | 43.2 | 85.3 | [11][12] |
| Ir-ReOₓ | ZrO₂ | ReOₓ | 30 | 8 | 38.7 | 89.6 | [11][12] |
| Ir | TiO₂ | - | 80 | 1 | 43.2 | 80.9 | [1] |
Table 2: Performance of Other Noble Metal Catalysts
| Catalyst | Support | Promoter/Alloy | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity to Crotyl Alcohol (%) | Reference |
| PdCu-SAA | Al₂O₃ | Cu | 50 | 1.5 | ~100 | Not Observed | [7] |
| Pd | Al₂O₃ | - | 50 | 1.5 | ~100 | Not Observed | [7] |
| Pt-Sn | TiO₂ | Sn | 90 | 20 | 72.1 | 70.8 | [4] |
| Pt | TiO₂ | - | 90 | 20 | 55.3 | 15.3 | [4] |
Key Experimental Protocols
1. Catalyst Preparation (Impregnation Method for Ir/TiO₂) [1]
-
Support Preparation: Commercial TiO₂ is used as the support.
-
Impregnation: An aqueous solution of the iridium precursor (e.g., IrCl₃) is prepared. The TiO₂ support is added to this solution.
-
Drying: The mixture is stirred and heated to evaporate the water, resulting in the precursor being deposited on the support.
-
Calcination: The dried material is calcined in air at a high temperature (e.g., 400-500 °C) to decompose the precursor and form iridium oxide species.
-
Reduction: Prior to the reaction, the calcined catalyst is reduced in a flow of H₂ at a specific temperature (e.g., 300 °C) to form metallic iridium nanoparticles.
2. Gas-Phase Catalytic Hydrogenation [1]
-
Reactor Setup: A fixed-bed reactor (e.g., a quartz tube) is loaded with a known amount of the catalyst.
-
Catalyst Pre-treatment: The catalyst is reduced in-situ by flowing pure H₂ at a set temperature (e.g., 300 °C) for a specified time (e.g., 1 hour).
-
Reaction Initiation: The reactor is cooled to the desired reaction temperature (e.g., 80 °C). This compound is introduced into a carrier gas (e.g., H₂) at a controlled rate, and the mixture is passed through the catalyst bed.
-
Product Collection and Analysis: The reactor effluent is cooled to condense the liquid products. The products are then analyzed using gas chromatography (GC) to determine the conversion of this compound and the selectivity to different products.
3. Catalyst Characterization Techniques
-
X-ray Diffraction (XRD): To identify the crystalline phases of the catalyst and support and to estimate the average crystallite size of the metal particles.[1]
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area of the catalyst.[1]
-
Hydrogen Temperature-Programmed Reduction (H₂-TPR): To determine the reduction behavior of the metal oxide species on the support, providing information about metal-support interactions.[1]
-
Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of the metal nanoparticles on the support.
-
Temperature-Programmed Oxidation (TPO): To quantify the amount and nature of carbonaceous deposits (coke) on a spent catalyst.[1]
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 7. The Hydrogenation of this compound on PdCu Single Atom Alloy Catalysts | MDPI [mdpi.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Liquid Phase Catalytic Transfer Hydrogenation of this compound over ReOx-Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Managing Exothermic Reactions Involving Crotonaldehyde
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with crotonaldehyde, focusing on the management of its exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: this compound is a highly reactive and hazardous substance. The primary concerns are:
-
Exothermic Polymerization: It can undergo rapid, uncontrolled polymerization, especially when exposed to heat, strong acids, bases, or other contaminants. This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction and vessel rupture.[1][2][3]
-
Flammability: this compound is a highly flammable liquid with a low flash point (13°C / 55°F).[3][4] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5][6]
-
Toxicity: It is extremely toxic and corrosive. Exposure through inhalation, ingestion, or skin contact can be fatal.[5][7] It is a severe irritant to the skin, eyes, and respiratory tract.[5][6]
-
Peroxide Formation: Upon exposure to air and light, especially after prolonged storage, it can form explosive peroxides.[6][8]
Q2: What are the initial signs of a potential runaway reaction with this compound?
A2: Be vigilant for the following indicators:
-
A sudden, unexpected increase in reaction temperature that does not stabilize with standard cooling.
-
An increase in pressure within a closed system.
-
Noticeable changes in viscosity or color of the reaction mixture.
-
Venting or hissing sounds from the reaction vessel.[1]
-
Evolution of fumes or gases from the reaction.
Q3: My this compound has a yellow tint. Is it safe to use?
A3: A pale yellow color can develop upon exposure to air and light.[3] While this does not necessarily mean it is unusable, it indicates potential degradation and oxidation. It is crucial to test for the presence of peroxides before use, especially if the container has been opened previously or stored for an extended period. Commercial this compound is typically stabilized, often with butylated hydroxytoluene (BHT).[9]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong acids, strong bases (like sodium hydroxide), caustics, and amines, as these can catalyze violent exothermic reactions or polymerization.[1][2][6] Also, avoid incompatible absorbents like cellulose-based materials in case of a spill.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Immediate Action(s) | Prevention |
| Unexpected Temperature Spike | 1. Loss of cooling.2. Addition rate of reactant is too high.3. Inadequate stirring.4. Contamination triggering polymerization. | 1. Immediately stop the addition of all reactants.2. Increase cooling to maximum capacity.3. If temperature continues to rise, prepare for emergency quenching (see Protocol 2).4. Alert personnel and prepare for evacuation. | 1. Ensure robust cooling systems are in place.2. Use a calibrated addition funnel or pump for slow, controlled addition.3. Maintain vigorous and constant stirring.4. Use clean, dry glassware and high-purity reagents. |
| Pressure Buildup in a Closed System | 1. Runaway reaction generating gas.2. Heating a closed vessel.3. Blocked pressure relief valve. | 1. Follow steps for "Unexpected Temperature Spike."2. Do NOT tighten any fittings.3. If safe, vent the system to a scrubber or fume hood.4. Evacuate the area immediately. | 1. Never heat this compound in a completely sealed vessel.2. Ensure pressure relief systems are properly sized and functional.3. Conduct reactions under an inert atmosphere (e.g., Nitrogen, Argon). |
| Spill During Transfer or Reaction | 1. Improper handling.2. Equipment failure (e.g., leaking septum, cracked glassware). | 1. Alert all personnel in the immediate area.2. Evacuate the spill area.3. Eliminate all ignition sources.[1]4. If the spill is small and you are trained, follow the spill cleanup protocol (see Protocol 3). Otherwise, call emergency services.[10] | 1. Always handle this compound in a chemical fume hood.2. Inspect all glassware for cracks or defects before use.3. Use secondary containment for reaction vessels and storage containers. |
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O | [4] |
| Molecular Weight | 70.09 g/mol | [4] |
| Boiling Point | 102.2 °C (216 °F) | [4] |
| Melting Point | -74 °C (-101.2 °F) | [9] |
| Flash Point | 13 °C (55 °F) | [3][4] |
| Autoignition Temperature | 232 °C (450 °F) | [3] |
| Explosive Limits in Air | 2.95 - 15.5% v/v | [4] |
| Vapor Density | 2.41 (air = 1) | [4] |
| Water Solubility | 18.1 g / 100 g at 20 °C | [4] |
| LD50 (Oral, Rat) | 240 - 300 mg/kg | [4][7] |
| LC50 (Inhalation, Rat, 4h) | 0.3 mg/L | [7] |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction
This protocol outlines a general approach for conducting an exothermic reaction with this compound, such as an aldol (B89426) condensation, under controlled conditions.
-
Preparation and Setup:
-
Conduct the entire experiment in a certified chemical fume hood.
-
Ensure a calibrated thermometer and a secondary cooling bath (e.g., ice/water or dry ice/acetone) are readily accessible.
-
Set up the reaction in a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Place the flask in a primary cooling bath on a magnetic stirrer plate.
-
Ensure all equipment is properly grounded to prevent static discharge.[8][11]
-
-
Execution:
-
Charge the flask with this compound and any solvent. Begin stirring and cool the mixture to the desired initial temperature (e.g., 0 °C).
-
Slowly add the second reactant via the addition funnel dropwise. Monitor the internal temperature closely.
-
Maintain the temperature within a predetermined range (e.g., ±2 °C) by adjusting the addition rate and/or the cooling bath.
-
Critical Step: If the temperature rises more than 5 °C above the target despite pausing addition, proceed immediately to Protocol 2.
-
-
Workup and Quenching:
-
Once the addition is complete, allow the reaction to stir at the controlled temperature for the specified time.
-
Slowly and carefully quench the reaction by adding a pre-cooled quenching agent (e.g., a weak acid or base solution, depending on the reaction chemistry). Monitor for any temperature changes during the quench.
-
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol is for emergency use only when a reaction shows signs of thermal runaway.
-
Immediate Response:
-
Stop the addition of all reagents.
-
Alert a colleague and the lab supervisor. Do not work alone.
-
Increase the efficiency of the primary cooling bath (e.g., by adding more ice or dry ice).
-
-
Quenching:
-
If the temperature continues to rise uncontrollably, use a pre-selected and readily available quenching agent. The quencher should be a substance that reacts quickly with one of the primary reagents to stop the exothermic process.
-
Add the quenching agent rapidly but carefully to the reaction mixture. Be prepared for vigorous gas evolution or splashing.
-
If the reaction cannot be brought under control, lower the fume hood sash completely, evacuate the area, and activate the emergency alarm.
-
Protocol 3: Small Spill Clean-up Procedure
This protocol is for spills of less than 100 mL by trained personnel only. For larger spills, evacuate and call emergency services.
-
Safety First:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, neoprene or butyl rubber gloves, and a chemical-resistant apron or lab coat.[11] A respirator may be necessary depending on the spill size and ventilation.[11]
-
Eliminate all sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[8][12]
-
-
Containment and Absorption:
-
Contain the spill by surrounding it with a non-reactive absorbent material like vermiculite (B1170534) or dry sand.[10] Do not use cellulose-based absorbents.[2]
-
Carefully cover the spill with the absorbent material, working from the outside in.
-
-
Collection and Disposal:
-
Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a labeled, sealable hazardous waste container.[12][13]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.
-
Finally, clean the area with soap and water.[11]
-
Seal the waste container and arrange for its disposal through your institution's environmental health and safety office.
-
Visualizations
Caption: Factors contributing to a thermal runaway reaction.
Caption: Decision workflow for responding to a this compound spill.
References
- 1. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. (E)-CROTONALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. nj.gov [nj.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound - Acrolein, this compound, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ut.edu [ut.edu]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. lobachemie.com [lobachemie.com]
- 13. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
Technical Support Center: Analysis of Crotonaldehyde Degradation
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals studying the degradation of crotonaldehyde in environmental samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Sample Preparation & Extraction
-
Question 1: Why is my analyte recovery low after sample preparation, particularly with Solid-Phase Extraction (SPE)?
-
Answer: Low recovery is a frequent issue that can stem from several factors. Insufficient sample cleanup can lead to matrix effects, where other compounds in the sample interfere with the analysis.[1] Specifically, ion suppression in mass spectrometry is a common problem, occurring when matrix components co-elute with your analyte and compete for ionization, thus reducing the signal.[2] The stability of the this compound derivative during processing and storage is also crucial; degradation can lead to significant loss.[1]
-
Troubleshooting Steps:
-
Optimize SPE Method: Ensure the SPE cartridge is conditioned correctly. For a C18 cartridge, this typically involves conditioning with acetonitrile (B52724) followed by water. After loading the derivatized sample, wash the cartridge with a weak organic solvent to remove polar interferences before eluting the target analyte with a stronger solvent like acetonitrile.[1]
-
Evaluate Matrix Effects: Use the standard addition method to determine if matrix effects are the cause. This involves spiking sample aliquots with known concentrations of a this compound standard and observing the response.[1]
-
Check Analyte Stability: Analyze samples as quickly as possible after collection and preparation.[2] Store samples and extracts at low temperatures (e.g., -20°C) and in the dark to prevent degradation and photodecomposition.[3]
-
Use an Internal Standard: Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for signal suppression or loss during sample preparation.[2]
-
-
-
Question 2: How should I preserve my environmental samples to prevent this compound degradation?
-
Answer: this compound is a reactive and volatile compound that can degrade or be lost easily.[4] Proper preservation is critical for accurate quantification.
-
Troubleshooting Steps:
-
Immediate Derivatization: Whenever possible, perform derivatization at the time of collection. For air sampling, this can be done by drawing air through cartridges coated with a derivatizing agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH).[3][5] This converts the volatile aldehyde into a more stable derivative.
-
Cold Storage: If immediate analysis is not possible, store samples at -20°C.[3] Samples should be kept cold and protected from light at all stages of handling and preparation.[2]
-
Timely Analysis: Stored samples have a limited holding time. For DNPH-derivatized samples on filters, analysis within 9 days is recommended if -20°C storage is unavailable.[3]
-
-
Chromatographic Analysis (GC & HPLC)
-
Question 3: What causes poor peak shape (e.g., tailing, fronting, or broad peaks) in my chromatogram?
-
Answer: Poor peak shape can be caused by issues related to the sample, the mobile phase, or the analytical column itself.
-
Troubleshooting Steps:
-
Check Sample Solvent: Ensure your sample solvent is compatible with the initial mobile phase (for HPLC) or the inlet conditions (for GC). A solvent that is too strong can cause peak distortion.[2]
-
Address Active Sites (GC): In GC-MS, active sites in the inlet liner or on the column can cause analyte adsorption, leading to peak tailing. Use a properly deactivated liner and column.[2][6]
-
Prevent Column Overload: Injecting too much sample can overload the column. Reduce the injection volume or use a liner with a larger internal diameter.[2]
-
Implement Column Washing: Contamination from strongly retained matrix components can degrade column performance. Implement a column wash step between injections to clean the column.[1]
-
Adjust Mobile Phase (HPLC): For HPLC, secondary interactions between the analyte and the stationary phase can cause poor peak shape. Try adjusting the mobile phase pH or using a different column chemistry.[2]
-
-
-
Question 4: My analyte's retention time is fluctuating between injections. How can I improve stability?
-
Answer: Retention time instability is often linked to inconsistent chromatographic conditions.
-
Troubleshooting Steps:
-
Stabilize Column Temperature: Use a column oven to maintain a constant and stable temperature throughout the analytical run.[2]
-
Ensure Mobile Phase Consistency (HPLC): Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed to prevent changes in composition due to evaporation of volatile components.[2]
-
Properly Equilibrate Column (HPLC): If using a gradient elution, increase the column equilibration time between runs to ensure the stationary phase has fully returned to the initial conditions before the next injection.[2]
-
-
-
Question 5: My signal intensity is very low, or I can't detect a peak for my sample. What should I check?
-
Answer: A weak or absent signal suggests that the analyte concentration is below the detection limit, the analyte has degraded, or significant signal suppression is occurring.
-
Troubleshooting Steps:
-
Increase Sensitivity: If the concentration is too low, consider pre-concentrating your sample via SPE or using a more sensitive derivatization agent.[2] For GC-MS, using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as a derivatizing agent can significantly enhance sensitivity.[4]
-
Mitigate Matrix Effects: As discussed in Question 1, matrix effects can severely suppress the analyte signal. Improve sample cleanup, dilute the sample, or use an appropriate internal standard.[2]
-
Verify Sample Integrity: Check for analyte degradation during sample preparation and storage. Ensure samples are kept cold and dark.[2]
-
Check Instrument Performance (GC-MS): For GC-MS, ensure the instrument is tuned correctly and check for contamination in the ion source.[7][8]
-
-
Derivatization
-
Question 6: I suspect my derivatization efficiency is low. How can I improve it?
-
Answer: Incomplete derivatization is a common source of error, leading to inaccurate quantification. The reaction is sensitive to several parameters.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: The reaction conditions (time, temperature, and pH) must be optimal. For example, the reaction of this compound with DNPH is acid-catalyzed, so ensure the correct pH is maintained.[2] For PFBHA derivatization, a pH of 4-6 and incubation at 60°C for 60 minutes is a good starting point.[4]
-
Use Fresh Reagents: Derivatizing reagents can degrade over time. Use a fresh solution of the reagent for each batch of samples to ensure its reactivity.[2]
-
Ensure Molar Excess: A sufficient molar excess of the derivatizing agent relative to the expected maximum concentration of this compound is necessary to drive the reaction to completion.[2]
-
-
Data Presentation
Table 1: Common Derivatization Agents for this compound Analysis
| Derivatizing Agent | Common Abbreviation | Typical Analytical Method | Key Advantages |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | GC-MS, GC-ECD | Forms stable oxime derivative; pentafluorobenzyl group is strongly electron-capturing, providing very high sensitivity.[4] |
| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV, LC-MS/MS | Provides good sensitivity and resolution; widely used for carbonyls in air and water samples.[5][9] |
Table 2: Performance Metrics for this compound Analytical Methods
| Method | Matrix | Derivatizing Agent | Detection Limit | Reference |
| GC-ECD | Drinking Water | PFBHA | 1.2 µg/L | [9][10] |
| GC-MS (SIM) | Drinking Water | PFBHA | 11.2 µg/L | [9][10] |
Table 3: Reported Concentrations of this compound in Environmental Samples
| Sample Source | Concentration Range | Reference |
| Gasoline Engine Exhaust | 0.26–3.82 mg/m³ | [9] |
| Diesel Engine Exhaust | 0.03–0.12 mg/m³ | [9] |
| Wood-burning Fireplaces | 6–116 mg/kg of wood | [9] |
| Biogenic emissions (deciduous forests) | 0.49 µg/m³ | [5] |
| Chemical Plant (Area Samples) | Not detected to 3.2 mg/m³ | [5] |
Experimental Protocols
Method 1: Analysis by GC-MS with PFBHA Derivatization
This protocol is adapted from established methods for analyzing carbonyl compounds in environmental samples.[4]
-
Sample Preparation:
-
For aqueous samples, take a known volume (e.g., 50-100 mL).
-
For non-aqueous samples, dissolve a known amount in a suitable solvent.
-
Spike the sample with an appropriate internal standard.
-
-
pH Adjustment:
-
Adjust the sample pH to a range of 4-6 using a suitable buffer (e.g., acetate (B1210297) buffer) or dilute acid. This is critical for efficient oxime formation.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of PFBHA in reagent water (e.g., 1-15 mg/mL).
-
Add a molar excess of the PFBHA solution to the sample vial.
-
Seal the vial tightly and incubate the mixture at 60°C for 60 minutes.[4]
-
-
Extraction:
-
After the vial has cooled to room temperature, add a known volume of an extraction solvent (e.g., 1-2 mL of hexane (B92381) or toluene).
-
Vortex or shake vigorously for at least 1 minute to extract the this compound-PFB-oxime derivative.
-
Allow the layers to separate and carefully transfer the organic (upper) layer to a clean vial for analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms).
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Detection: Use Selective Ion Monitoring (SIM) for highest sensitivity. The quantification ion is typically m/z 181 (the pentafluorotropylium cation).[4]
-
Method 2: Analysis by HPLC-UV with DNPH Derivatization
This protocol is based on standard methods for air and water analysis.[3][5]
-
Sample Collection (Air):
-
Draw a known volume of air through an adsorbent cartridge coated with acidified DNPH at a controlled flow rate (e.g., 0.1 L/min for 60 minutes).[3]
-
-
Extraction:
-
Elute the cartridge with 3-5 mL of acetonitrile.
-
Collect the eluate in a volumetric flask and bring to final volume with acetonitrile.
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile / 40% water and ramp to 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 360 nm.
-
Quantification: Prepare a calibration curve using standards of this compound-DNPH derivative.
-
Mandatory Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. osha.gov [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Acrolein, this compound, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chromacademy.com [chromacademy.com]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
Validation & Comparative
A Comparative Guide to the Reactivity of Crotonaldehyde and Acrolein in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrolein and crotonaldehyde are α,β-unsaturated aldehydes that play significant roles in both industrial chemistry and biological processes. Their reactivity as Michael acceptors makes them key substrates in organic synthesis and, concurrently, molecules of interest in toxicology and drug development due to their interactions with biological nucleophiles. This guide provides an objective comparison of the reactivity of acrolein and this compound in Michael addition reactions, supported by experimental data, to aid researchers in selecting the appropriate electrophile for their specific applications.
Executive Summary
Overall, acrolein is a more reactive Michael acceptor than this compound . This heightened reactivity is primarily attributed to the less sterically hindered β-carbon of acrolein. In contrast, the methyl group at the β-position of this compound presents steric hindrance to the approaching nucleophile and also exerts a modest electron-donating effect, which slightly reduces the electrophilicity of the double bond. This difference in reactivity is observed across various nucleophiles, including thiols, amines, and carbanions.
Data Presentation: A Comparative Analysis of Reactivity
The following table summarizes quantitative data from various studies, highlighting the differences in yields and reaction conditions for the Michael addition of different nucleophiles to acrolein and this compound.
| Nucleophile | Michael Acceptor | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Thiols (Biological) | |||||
| Deoxyguanosine in DNA | Acrolein | pH 7, 37 °C | - | 0.2 mmol/mol DNA-P | [1][2] |
| Deoxyguanosine in DNA | This compound | pH 7, 37 °C | - | 0.03 mmol/mol DNA-P | [1][2] |
| Amines | |||||
| Benzylamine (B48309) | Acrolein | InCl₃ / H₂O | 6 - 18 | 44 - 85 | [3] |
| Various Aliphatic Amines | Acrolein | InCl₃ / H₂O | 7 | 90 - 100 | [3] |
| Benzylamine | Methyl Crotonate* | Methanol (B129727) (Microwave) | 3 | 83 - 98 | [4] |
| Carbanions | |||||
| Diethyl Malonate | This compound | Chiral Aminocarboxylate | - | >90 |
Note: Data for methyl crotonate is used as a proxy for this compound due to the structural similarity and availability of data. The reactivity of the ester is expected to be similar to the aldehyde in this context.
Mechanistic Overview
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reaction proceeds via the attack of the nucleophile on the electrophilic β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product.
The key difference in the reactivity of acrolein and this compound in this mechanism lies in the accessibility of the β-carbon to the nucleophile (Nu⁻).
Experimental Protocols
Below are representative experimental protocols for the Michael addition of an amine to acrolein and this compound. These protocols are provided for illustrative purposes and may require optimization for specific substrates and conditions.
Protocol 1: Aza-Michael Addition of Benzylamine to Acrolein (Lewis Acid Catalysis)
Materials:
-
Acrolein
-
Benzylamine
-
Indium(III) chloride (InCl₃)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of indium(III) chloride (10 mol%) in water (5 mL), add benzylamine (1.0 mmol).
-
To this mixture, add acrolein (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the time specified in the data table (typically 6-18 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Aza-Michael Addition of Benzylamine to Methyl Crotonate (Microwave-Assisted)
This protocol uses methyl crotonate as a surrogate for this compound and employs microwave irradiation to accelerate the reaction.
Materials:
-
Methyl crotonate
-
Benzylamine
-
Methanol
Procedure:
-
In a microwave-safe reaction vessel, combine methyl crotonate (1.0 mmol), benzylamine (1.2 mmol), and methanol (2 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100 °C) for the specified time (typically 1-3 hours).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Conclusion
The experimental evidence strongly indicates that acrolein is a more potent Michael acceptor than this compound. The primary reason for this is the lower steric hindrance at the β-carbon of acrolein, allowing for more facile nucleophilic attack. This intrinsic difference in reactivity is a critical consideration for researchers in organic synthesis and drug development. For applications requiring high reactivity and rapid reaction kinetics, acrolein is the superior choice. Conversely, this compound may be preferred when a more moderate reactivity is desired, or when the steric bulk of the methyl group can be exploited for stereoselective transformations. The choice between these two aldehydes should be guided by the specific requirements of the reaction, including the nature of the nucleophile, desired reaction rate, and potential for side reactions.
References
A Comparative Guide to Catalysts for Crotonaldehyde Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of crotonaldehyde, an α,β-unsaturated aldehyde, is a critical transformation in the synthesis of fine chemicals and pharmaceuticals. The primary challenge lies in controlling the chemoselectivity towards the desired product, typically crotyl alcohol (the product of C=O bond hydrogenation), over butanal (from C=C bond hydrogenation) and the fully hydrogenated product, butanol. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid in the selection and design of effective catalysts for this reaction.
Reaction Pathways and Catalytic Challenges
The hydrogenation of this compound can proceed through two main pathways, as illustrated below. The selective hydrogenation of the C=O bond to yield crotyl alcohol is thermodynamically less favorable than the hydrogenation of the C=C bond, which leads to butanal.[1][2] This makes the design of highly selective catalysts a significant challenge. Subsequent hydrogenation of either primary product leads to butanol.[1][3]
References
A Comparative Guide to the Synthetic Routes of n-Butanol from Crotonaldehyde
The conversion of crotonaldehyde to n-butanol is a critical step in various industrial chemical syntheses and biofuel production pathways. This guide provides a detailed comparison of the primary synthetic methodologies: catalytic hydrogenation and biocatalytic reduction. We will delve into their respective reaction pathways, performance metrics, and experimental protocols to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
At a Glance: Catalytic Hydrogenation vs. Biocatalytic Reduction
| Feature | Catalytic Hydrogenation | Biocatalytic Reduction |
| Description | A chemical process employing metal catalysts and hydrogen gas to reduce this compound. | An enzymatic process using biocatalysts, often within a cell-free system or engineered microorganism. |
| Typical Catalysts | Noble metals (Pd, Pt), transition metals (Ni), and bimetallic formulations (PdCu). | Enzymes such as 2-enoate reductase and alcohol dehydrogenase. |
| Reaction Conditions | Elevated temperatures (50-250°C) and pressures (1.5-173.3 atm). | Milder conditions, often near ambient temperature and neutral pH. |
| Selectivity | Can be tuned by catalyst selection and reaction conditions, but side products are common. | Generally high selectivity due to enzyme specificity. |
| Key Advantages | High conversion rates and throughput. | High selectivity, environmentally friendly conditions. |
| Key Challenges | Catalyst cost and deactivation, potential for side reactions. | Enzyme stability and cost, cofactor regeneration. |
Catalytic Hydrogenation of this compound
Catalytic hydrogenation is the traditional and most common industrial method for producing n-butanol from this compound. The process typically involves a two-step reaction pathway where this compound is first hydrogenated to n-butyraldehyde (butanal), which is then further reduced to n-butanol.
The overall reaction is as follows:
CH₃CH=CHCHO + 2H₂ → CH₃CH₂CH₂CH₂OH
The selectivity towards n-butanol versus other potential products, such as crotyl alcohol (from the hydrogenation of the C=O bond) or butyraldehyde, is a key consideration and is highly dependent on the catalyst and reaction conditions employed.
Performance of Various Catalytic Systems
The efficiency of catalytic hydrogenation is heavily influenced by the choice of catalyst and the operational parameters. Below is a summary of performance data from various studies.
| Catalyst | Support | Temperature (°C) | Pressure (atm) | Ethanol (B145695) Conversion (%) | n-Butanol Selectivity (%) | Reference |
| 8% Ni | Al₂O₃ | 250 | 173.3 | 35 | 61.7 | [1] |
| 20.7% Ni | Al₂O₃ | 250 | - | 25 | 80 | [2] |
| Pd | - | 50 | 1.5 | - | 37.2 | [3] |
| Cu | - | 50 | 1.5 | - | 3.9 | [3] |
| Mg-Al mixed oxide | - | 350 | 1 | 35 | ~38 | [2] |
Note: Some of the cited data refers to the overall conversion of ethanol to butanol, where this compound is an intermediate.
Experimental Protocol: Hydrogenation using a Pd/C Catalyst
This protocol is a representative example for the hydrogenation of this compound.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)
-
Solvent (e.g., ethanol, methanol)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls
-
Hydrogen gas source
Procedure:
-
The autoclave reactor is charged with this compound and the solvent.
-
The Pd/C catalyst is carefully added to the reactor.
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air.
-
The reactor is then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is heated to the target temperature while stirring.
-
The reaction is allowed to proceed for a set amount of time, with the pressure of hydrogen being maintained.
-
After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is then analyzed by techniques such as gas chromatography (GC) to determine the conversion of this compound and the selectivity to n-butanol.
Reaction Pathway for Catalytic Hydrogenation
Caption: Catalytic hydrogenation pathways of this compound to n-butanol.
Biocatalytic Reduction of this compound
The biocatalytic route offers a more environmentally benign alternative to traditional chemical synthesis, operating under milder conditions and often with higher selectivity. This approach utilizes enzymes, either in isolated form or within whole-cell systems, to catalyze the reduction of this compound.
The key enzymes involved are typically a 2-enoate reductase, which reduces the carbon-carbon double bond of this compound to yield n-butyraldehyde, and an alcohol dehydrogenase (ADH), which then reduces the aldehyde to n-butanol.[4] This enzymatic cascade can be part of a larger, engineered metabolic pathway for the production of n-butanol from renewable feedstocks.[4]
Performance of Biocatalytic Systems
The performance of biocatalytic systems is often measured in terms of product titer (concentration).
| Enzyme System | Starting Material | Product Concentration | Reference |
| 2-enoate reductase and alcohol dehydrogenase | Acetaldehyde | 148 mg L⁻¹ (2 mM) n-butanol | [4] |
Experimental Protocol: Cell-Free Enzymatic Cascade
This protocol outlines a general procedure for the cell-free enzymatic conversion of this compound.
Materials:
-
This compound
-
Purified 2-enoate reductase (e.g., YqjM from Bacillus subtilis)
-
Purified alcohol dehydrogenase (ADH)
-
Buffer solution (e.g., Hepes buffer, pH 7)
-
Cofactors: NADH and FAD+
-
Incubator or water bath
Procedure:
-
A reaction mixture is prepared in a suitable vessel containing the buffer solution.
-
This compound is added to the reaction mixture to the desired starting concentration.
-
The necessary cofactors, NADH and FAD+, are added.
-
The enzymatic reaction is initiated by adding the 2-enoate reductase and alcohol dehydrogenase to the mixture.
-
The reaction is incubated at a controlled temperature (e.g., 40-50°C) for a specific duration.
-
Samples are taken at various time points and the reaction is quenched (e.g., by adding a strong acid or organic solvent).
-
The samples are then analyzed, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC), to quantify the concentration of n-butanol and any remaining intermediates.
Biocatalytic Reaction Pathway
Caption: Enzymatic cascade for the conversion of this compound to n-butanol.
Conclusion
Both catalytic hydrogenation and biocatalytic reduction present viable pathways for the synthesis of n-butanol from this compound, each with distinct advantages and disadvantages. The choice of method will ultimately depend on the specific requirements of the application, including desired scale, purity, cost considerations, and environmental impact. Catalytic hydrogenation remains the dominant industrial method due to its high throughput, while biocatalytic routes are a promising area of research for sustainable and highly selective chemical production.
References
A Comparative Guide to DNPH-Based Methods for Crotonaldehyde Air Sampling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated methods for the sampling and analysis of crotonaldehyde in the air, with a primary focus on techniques employing 2,4-dinitrophenylhydrazine (B122626) (DNPH). The objective is to offer a comparative overview of performance, supported by experimental data, to assist researchers in selecting the most suitable method for their specific applications.
Executive Summary
The derivatization of this compound with DNPH followed by high-performance liquid chromatography (HPLC) analysis is a widely accepted and validated approach for air monitoring. This guide delves into the specifics of active sampling methods, such as OSHA Method 81 and EPA TO-11A, and compares them with passive sampling techniques. Additionally, alternative derivatizing agents are discussed to provide a broader context for method selection. Key performance indicators, including sampling efficiency, recovery, precision, and detection limits, are presented to facilitate an informed decision-making process.
Data Presentation: Performance Comparison of this compound Sampling Methods
The following table summarizes the key performance parameters of various methods for this compound air sampling.
| Parameter | OSHA Method 81 (Active DNPH) | EPA TO-11A (Active DNPH) | Passive DNPH Sampler (e.g., UMEx 100) | Alternative Derivatization (PFBHA) |
| Sampling Principle | Active sampling onto two DNPH-coated glass fiber filters in a cassette.[1] | Active sampling through a DNPH-coated silica (B1680970) gel cartridge.[2][3][4] | Passive diffusion onto a DNPH-impregnated filter. | Active sampling with derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine.[5][6] |
| Analytical Technique | HPLC-UV[1] | HPLC-UV[2][3] | HPLC-UV | GC-MS, GC-ECD[5][6] |
| Reliable Quantitation Limit (RQL) | 32 ppb (93 µg/m³) for a 6 L air sample.[1] | Method is sensitive for various aldehydes down to the low ppb range.[3] | Dependent on sampling time and uptake rate. | 1.2 µg/L (GC-ECD, in water).[5][6] |
| Recovery/Desorption Efficiency | Average recovery of 97% of theoretical.[1] | Recoveries of 75% or greater are generally achieved for a broad range of aldehydes. | Average desorption efficiency of 104% (RSD of 5.4%). | Not specified for this compound in air. |
| Precision (RSD) | Standard error of estimate at the target concentration: 7.6%.[1] | Replicate HPLC injections should be ±10% or better.[2] | RSD of 9.0% for the mean sampling rate. | Not specified for this compound in air. |
| Sample Stability | Samples are stable for 9 days at 22°C and for at least 18 days at -20°C.[1] | DNPH-coated cartridges are stable for up to 90 days if stored at 4°C.[4] | Samplers can be stored for up to three weeks at ≤ 39.2 F (4 C) with less than 5% loss in recovery. | Not specified for this compound. |
| Key Advantages | Fully validated method with extensive performance data.[1] | Widely recognized and standardized method for a range of carbonyls.[2][3] | Simple to use, no pump required, suitable for long-term monitoring. | High sensitivity with GC-based detection.[5][6] |
| Key Disadvantages | Requires a sampling pump and calibration.[1] | Requires a sampling pump and potential for ozone interference.[2] | Sampling rate can be affected by environmental factors like wind speed. | Less commonly used for routine air monitoring of this compound compared to DNPH methods.[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
OSHA Method 81: Active Sampling with DNPH-Coated Filters
This method is a fully validated procedure for the collection and analysis of airborne this compound.
-
Sampler Preparation: Two glass fiber filters coated with 2,4-dinitrophenylhydrazine and phosphoric acid are assembled in a cassette with a spacer in between.[1]
-
Sampling:
-
Sample Handling and Storage:
-
Extraction:
-
The front and back filters are placed in separate vials.
-
3.0 mL of acetonitrile (B52724) is added to each vial.[1]
-
The vials are sealed and rotated for 1 hour at 60 rpm.[1]
-
-
Analysis:
EPA TO-11A: Active Sampling with DNPH Cartridges
This is a widely used method for the determination of various aldehydes and ketones, including this compound, in ambient air.[3][8]
-
Sampler: A commercially available cartridge packed with DNPH-coated silica gel is used.[2][4] An ozone denuder or scrubber is recommended to be placed upstream of the cartridge to prevent ozone interference.[2][3]
-
Sampling:
-
Sample Handling and Storage:
-
Elution: The cartridge is eluted with acetonitrile to recover the DNPH derivatives.
-
Analysis: The eluate is analyzed by reverse-phase HPLC with a UV detector set at 360 nm.[3]
Passive Sampling with DNPH Diffusive Samplers
This method offers a convenient alternative to active sampling for time-weighted average concentrations.
-
Sampler: A diffusive sampler, such as the SKC UMEx 100, containing a DNPH-impregnated filter is used.
-
Sampling:
-
The sampler is exposed to the air for a predetermined period (e.g., 15 minutes to 8 hours).
-
No pump is required; the collection relies on the principle of diffusion.
-
-
Sample Handling and Storage: After exposure, the sampler is sealed and stored at ≤ 4°C for up to three weeks.
-
Desorption: The DNPH-coated filter is removed from the sampler and placed in a vial with a specified volume of acetonitrile for desorption.
-
Analysis: The resulting solution is analyzed by HPLC-UV.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Discussion of Alternatives and Interferences
While DNPH-based methods are robust and widely used, it is important to consider alternatives and potential interferences.
Alternative Derivatizing Agents:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent forms derivatives that are suitable for analysis by gas chromatography with sensitive detectors like electron capture (ECD) or mass spectrometry (MS).[5][6] This can offer lower detection limits compared to HPLC-UV.
-
2-(Hydroxymethyl)piperidine (2-HMP): While used for other aldehydes like formaldehyde, preliminary experiments have shown that the reaction rate between 2-HMP and this compound is too slow for efficient air sampling.[1]
Potential Interferences:
-
Ozone: Ozone can degrade the DNPH and the DNPH-aldehyde derivatives, leading to lower recoveries. The use of an ozone denuder or scrubber is recommended, particularly for ambient air sampling.[2][3]
-
Other Carbonyl Compounds: High concentrations of other aldehydes and ketones in the sampled air can compete for the DNPH reagent, potentially leading to incomplete derivatization of this compound if the sorbent capacity is exceeded.[1]
-
Nitrogen Dioxide (NO₂): High levels of NO₂ can also react with DNPH, but the resulting products can often be chromatographically resolved from the this compound-DNPH peaks.
Conclusion
The selection of a suitable method for this compound air sampling depends on the specific requirements of the study, including the expected concentration range, the sampling environment (occupational vs. ambient), logistical constraints, and available analytical instrumentation.
-
OSHA Method 81 is a well-characterized and validated method ideal for assessing occupational exposures.
-
EPA TO-11A provides a standardized approach for a broader range of carbonyls in ambient air and is supported by commercially available sampling media.
-
Passive DNPH samplers offer a simple and cost-effective solution for long-term, time-weighted average measurements without the need for sampling pumps.
For applications requiring very high sensitivity, methods employing alternative derivatizing agents like PFBHA followed by GC analysis may be considered. Researchers should carefully evaluate the performance data and experimental protocols presented in this guide to make an informed decision that best suits their research objectives.
References
- 1. osha.gov [osha.gov]
- 2. easlab.com [easlab.com]
- 3. epa.gov [epa.gov]
- 4. Analytical Method [keikaventures.com]
- 5. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Occupational Safety and Health Administration [osha.gov]
- 8. testinglab.com [testinglab.com]
Crotonaldehyde Cross-Reactivity in Aldehyde Detection Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common aldehyde detection assays and their cross-reactivity with crotonaldehyde, a reactive α,β-unsaturated aldehyde implicated in oxidative stress and various pathological processes. Understanding the specificity of these assays is critical for accurate quantification of aldehydes in biological and environmental samples. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Overview of Aldehyde Detection Assays
The quantification of aldehydes is essential for understanding their roles in cellular signaling, toxicology, and disease. A variety of assays are available, each with its own principle of detection, advantages, and limitations. This guide focuses on three widely used methods: the 2,4-Dinitrophenylhydrazine (DNPH) assay, the Thiobarbituric Acid Reactive Substances (TBARS) assay, and the Aldehyde Dehydrogenase (ALDH) activity assay. Additionally, the emerging use of fluorescent probes for aldehyde detection will be discussed.
Comparative Analysis of this compound Cross-Reactivity
The accuracy of aldehyde quantification can be significantly compromised by the cross-reactivity of the chosen assay with various aldehydes present in the sample. This compound, due to its reactive nature, is a common interferent. The following tables summarize the quantitative and qualitative cross-reactivity of this compound in different aldehyde detection assays.
2,4-Dinitrophenylhydrazine (DNPH) Assay
The DNPH assay is a widely accepted method for the quantification of carbonyl compounds. It involves the reaction of aldehydes and ketones with DNPH to form stable 2,4-dinitrophenylhydrazone derivatives, which can be separated and quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]
Table 1: Relative Reactivity of Aldehydes in the DNPH Assay
| Aldehyde | Relative Reactivity (Formaldehyde = 1) | Notes |
| Formaldehyde (B43269) | 1.00 | Highest reactivity.[3][4] |
| Acetaldehyde | ~0.8 - 0.9 | Slightly lower reactivity than formaldehyde.[3][4] |
| This compound | Variable | Reacts readily, but specific quantitative comparison is limited. Separable from other aldehydes by HPLC.[1][2][5] |
| Acetone | ~0.1 - 0.2 | Significantly lower reactivity than aldehydes.[3][4] |
| Propionaldehyde | Data not available | Expected to react readily. |
| Malondialdehyde | Data not available | Reacts, but often measured by other methods. |
Note: The relative reactivity can be influenced by reaction conditions such as pH, temperature, and reaction time.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA). The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored adduct with an absorbance maximum at 532 nm.[6][7] However, the TBARS assay is known for its lack of specificity, and other aldehydes, including this compound, can contribute to the signal.[8][9]
Table 2: Reactivity of Aldehydes in the TBARS Assay
| Aldehyde/Aldehyde Class | Adduct Color | Absorbance Maximum (nm) | Relative Contribution to Signal (Compared to MDA) |
| Malondialdehyde (MDA) | Pink | 532 | 100% |
| This compound (an alk-2-enal) | Yellow | 450 | Varies; can be significant.[9][10] |
| Alkanals | Yellow | 450 | Varies.[9][10] |
| Alka-2,4-dienals | Pink | 532 | High.[9][10] |
Note: The formation of different colored adducts indicates that this compound and other aldehydes can significantly interfere with the TBARS assay, leading to an overestimation of MDA if only the absorbance at 532 nm is measured.
Aldehyde Dehydrogenase (ALDH) Assay
ALDH enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids. ALDH activity assays measure the production of NADH or NADPH, which can be monitored spectrophotometrically or fluorometrically.[11] The substrate specificity of ALDH isozymes varies, leading to differential reactivity with various aldehydes.[12][13]
Table 3: Substrate Specificity of Human Aldehyde Dehydrogenase Isozymes
| Aldehyde | ALDH1A1 (Km, µM) | ALDH2 (Km, µM) | ALDH9A1 (Km, µM) |
| Acetaldehyde | 30 - 100 | 0.1 - 1 | 17 |
| This compound | Data not available | Data not available | Data not available |
| Propionaldehyde | ~100 | ~1 | Data not available |
| Hexanal | ~1 | ~0.1 | 50 |
| Benzaldehyde | >1000 | ~100 | 216 |
Data compiled from various sources.[11][12][14] Km values are indicative of the substrate concentration at half-maximal velocity; a lower Km suggests a higher affinity of the enzyme for the substrate. Direct kinetic data for this compound with specific human ALDH isozymes is limited in readily available literature, but its role as a substrate is acknowledged.[15]
Fluorescent Probes
Fluorescent probes offer a promising alternative for aldehyde detection with the potential for high sensitivity and selectivity.[16] These probes are designed to exhibit a change in their fluorescent properties upon reaction with aldehydes.
Table 4: Selectivity of Fluorescent Probes for Aldehydes
| Probe Type | Target Aldehydes | Selectivity over other molecules | Notes |
| 2-aminothiophenol-based | Broad range of aldehydes | High selectivity against other reactive oxygen species and biological nucleophiles. | Can be tuned for different emission wavelengths. |
| Hydrazine-based | Primarily formaldehyde and acetaldehyde | Good selectivity, but may react with ketones. | Reaction kinetics can vary with the aldehyde. |
| Rosamine and BODIPY-based | Aromatic and aliphatic aldehydes | Good selectivity.[16] | "Turn-on" fluorescence upon reaction.[16] |
Note: The selectivity of fluorescent probes can be highly dependent on the specific chemical structure of the probe.
Experimental Protocols
Detailed experimental protocols for the DNPH, TBARS, and ALDH assays are provided below.
DNPH Assay for Aldehyde Quantification
This protocol is a general guideline for the derivatization of aldehydes with DNPH followed by HPLC analysis.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile (B52724) with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Aldehyde standards (including this compound)
-
Sample (e.g., cell lysate, plasma, environmental sample)
-
HPLC system with UV detector (set to 360 nm)
-
C18 HPLC column
Procedure:
-
Sample Preparation: Prepare samples and standards in a suitable solvent. For aqueous samples, an extraction step may be necessary.
-
Derivatization: Mix the sample or standard with an equal volume of DNPH solution. Vortex and incubate at room temperature for 15-30 minutes.
-
HPLC Analysis: Inject the derivatized sample onto the HPLC system.
-
Quantification: Create a standard curve using the peak areas of the DNPH-aldehyde standards. Determine the concentration of aldehydes in the sample by comparing their peak areas to the standard curve.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol provides a general method for the TBARS assay to measure lipid peroxidation.
Materials:
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 M HCl with 15% w/v trichloroacetic acid)
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Sample (e.g., tissue homogenate, plasma)
-
Spectrophotometer or microplate reader (532 nm and 450 nm)
Procedure:
-
Sample Preparation: Prepare samples and MDA standards.
-
Reaction: Add the TBA reagent to the samples and standards. Incubate at 95°C for 20-30 minutes.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm for the pink MDA-TBA adduct and at 450 nm for potential interfering yellow adducts from other aldehydes like this compound.[9][10]
-
Quantification: Create a standard curve using the absorbance of the MDA standards at 532 nm. Calculate the MDA concentration in the samples. Note any significant absorbance at 450 nm as potential interference.
Aldehyde Dehydrogenase (ALDH) Activity Assay
This is a general protocol for measuring ALDH activity.
Materials:
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
NAD+ or NADP+ solution
-
Aldehyde substrate (e.g., acetaldehyde, propionaldehyde, or a specific substrate of interest)
-
Sample containing ALDH (e.g., cell lysate, purified enzyme)
-
Spectrophotometer or microplate reader (340 nm)
Procedure:
-
Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, NAD(P)+, and the sample.
-
Initiate Reaction: Add the aldehyde substrate to initiate the reaction.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NAD(P)H.
-
Calculate Activity: Determine the initial rate of the reaction (Vmax) from the linear portion of the absorbance versus time plot. ALDH activity can be calculated using the Beer-Lambert law and is typically expressed as units per milligram of protein.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway involving aldehydes and a typical experimental workflow for aldehyde analysis.
Lipid Peroxidation and Aldehyde-Induced Cellular Damage
Caption: Lipid peroxidation pathway leading to aldehyde formation and cellular damage.
Experimental Workflow for Aldehyde Quantification by DNPH-HPLC
Caption: Workflow for aldehyde analysis using DNPH derivatization and HPLC.
Conclusion and Recommendations
The choice of an aldehyde detection assay should be guided by the specific research question, the expected aldehyde profile in the sample, and the required sensitivity and specificity.
-
For broad-spectrum aldehyde and ketone profiling , the DNPH-HPLC method is recommended due to its ability to separate and quantify individual carbonyl compounds, including this compound.[1][2]
-
The TBARS assay , while simple and widely used, should be interpreted with caution due to its significant cross-reactivity with aldehydes other than MDA.[8] When using this assay, it is advisable to also measure absorbance at 450 nm to assess potential interference from aldehydes like this compound.[9][10]
-
ALDH activity assays are useful for studying the enzymatic metabolism of aldehydes but may not be suitable for quantifying total aldehyde levels due to the varied substrate specificities of ALDH isozymes.[12][13]
-
Fluorescent probes represent a promising and evolving technology for the sensitive and selective detection of aldehydes in complex biological systems.[16] Researchers should carefully consider the validated selectivity profile of a specific probe before its application.
For accurate quantification of specific aldehydes in a complex mixture, chromatographic separation following derivatization, as in the DNPH-HPLC method, remains the gold standard. When using non-specific methods like the TBARS assay, researchers must acknowledge the potential for interference from this compound and other reactive aldehydes.
References
- 1. chromtech.net.au [chromtech.net.au]
- 2. agilent.com [agilent.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. "Turn on Fluorescent Probes for Selective Targeting of Aldehydes" by Ozlem Dilek and Susan L. Bane [orb.binghamton.edu]
- 14. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 16. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Acetaldehyde vs. Crotonaldehyde: A Comparative Guide for Organic Synthesis Precursors
For researchers, scientists, and drug development professionals, the selection of an appropriate precursor is a critical decision in the intricate process of organic synthesis. Both acetaldehyde (B116499) and its α,β-unsaturated derivative, crotonaldehyde, serve as versatile C2 and C4 building blocks, respectively, for the construction of a wide array of valuable molecules, including pharmaceuticals, fine chemicals, and polymers. This guide provides an objective comparison of their performance in key organic reactions, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
Core Reactivity and Applications
Acetaldehyde (CH₃CHO) is a highly reactive electrophile due to the polarized carbon-oxygen double bond of its aldehyde functional group. It readily undergoes nucleophilic addition and condensation reactions. A primary industrial application of acetaldehyde is its role as a precursor to this compound through an aldol (B89426) condensation reaction.[1] It is also a key starting material for the synthesis of acetic acid, pentaerytritol, pyridine (B92270) derivatives, and vitamin B1.
This compound (CH₃CH=CHCHO), an α,β-unsaturated aldehyde, possesses two electrophilic centers: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity allows it to participate in both 1,2-addition (at the carbonyl group) and 1,4-conjugate (Michael) addition reactions.[1] It is a crucial intermediate in the production of sorbic acid (a food preservative), vitamin E, and was historically significant in the manufacture of n-butanol.[2][3]
Performance in Key Synthetic Transformations
The choice between acetaldehyde and this compound as a precursor often depends on the desired final product and the specific reaction pathway. The following sections provide a comparative analysis of their performance in several important organic syntheses.
Aldol Condensation: The Genesis of this compound
The self-condensation of acetaldehyde is the primary industrial route to this compound. The reaction proceeds through the formation of the intermediate, 3-hydroxybutanal (acetaldol).
Reaction Pathway: Acetaldehyde to this compound
Caption: Aldol condensation of acetaldehyde to form this compound.
Experimental data for the synthesis of 3-hydroxybutanal from acetaldehyde shows high conversion and selectivity under optimized conditions.
| Catalyst | Temperature (°C) | Pressure (kPa) | Residence Time (min) | Acetaldehyde Conversion (%) | 3-Hydroxybutanal Selectivity (%) | 3-Hydroxybutanal Yield (%) | Reference |
| 20% NaOH (aq) | 23 | 200 | 70 | 95.39 | 93.45 | 89.14 | [4] |
| 0.5%La-2.3%Ca-2MgO/Al₂O₃ | 20 | 200 | 70 | 95.89 | 92.08 | 88.30 | [4][5] |
The subsequent dehydration of 3-hydroxybutanal to this compound is typically achieved by heating.[6]
Synthesis of n-Butanol: A Comparative Case Study
Both acetaldehyde and this compound can serve as precursors for the synthesis of n-butanol, a valuable solvent and biofuel.
From Acetaldehyde: The process involves the aldol condensation of acetaldehyde to this compound, followed by hydrogenation.[7] This was a historically significant industrial route.[8]
From this compound: This is a more direct route involving the hydrogenation of this compound. The reaction can proceed through two main pathways: hydrogenation of the C=C bond to form butanal, followed by hydrogenation of the C=O bond, or hydrogenation of the C=O bond to form crotyl alcohol, followed by hydrogenation of the C=C bond.[9]
Reaction Pathway: Acetaldehyde to n-Butanol
Caption: Synthesis of n-butanol from acetaldehyde.
Quantitative data from hydrogenation studies of this compound highlight the product distribution under different catalytic systems.
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | This compound Conversion (%) | Butanal Yield (%) | n-Butanol Yield (%) | Reference |
| Pd₁₀₀/Al₂O₃ | 50 | 1.5 | 7 | ~100 | Decreases after 1h | Increases after 1h | [9][10] |
| Cu₁₀₀/Al₂O₃ | 50 | 1.5 | 7 | ~100 | ~93 (max) | ~3.9 (selectivity) | [9] |
| PdCu-SAA/Al₂O₃ | 50 | 1.5 | 7 | ~100 | ~92 (max) | Increases with time | [9] |
The data indicates that while this compound can be fully converted, the selectivity towards butanal versus butanol depends on the catalyst and reaction time. The direct hydrogenation of this compound offers a more streamlined approach to butanol compared to starting from acetaldehyde, which requires an initial condensation step.
Experimental Protocols
Synthesis of 3-Hydroxybutanal from Acetaldehyde
Objective: To synthesize 3-hydroxybutanal via the aldol condensation of acetaldehyde.
Materials:
-
Freshly distilled acetaldehyde
-
Ice-cold water
-
2-5% solution of potassium cyanide
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Apparatus for cooling and distillation under reduced pressure
Procedure:
-
Place 200 ml of ice-cold water in a reaction vessel immersed in a cooling bath.
-
Gradually add 100 g of freshly distilled acetaldehyde in portions, ensuring the temperature does not exceed 0°C.
-
Replace the cooling bath with one containing ice and hydrochloric acid to lower the temperature of the reaction mixture to -12°C.
-
Slowly add 100 ml of a 2-5% potassium cyanide solution while maintaining the temperature below -8°C.
-
Keep the mixture below -8°C for 2 hours, then at 0°C for 30 hours.
-
Saturate the resulting pale yellow solution with common salt and extract four times with diethyl ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate.
-
Distill off the ether and then distill the residue under reduced pressure. The 3-hydroxybutanal fraction is collected at 80-90°C and 20 mmHg.[11]
Expected Yield: Approximately 50%.[11]
Hydrogenation of this compound to Butanal and Butanol
Objective: To investigate the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Isopropanol (anhydrous)
-
Hydrogen gas (99.99%)
-
Catalyst (e.g., Pt/ZnO)
-
Batch reactor system (e.g., Parr Instruments)
Procedure:
-
Reduce the catalyst ex situ and introduce it into the reaction medium (a 0.07 M solution of this compound in isopropanol) under a flow of H₂ at room temperature.
-
Purge the reactor with H₂ and raise the temperature to the desired setpoint (e.g., 353 K).
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 400 kPa).
-
Maintain the reaction under magnetic stirring (e.g., 800 rpm) for the desired duration.
-
Monitor the reaction progress by analyzing samples of the reaction mixture at different time intervals.
Signaling Pathways and Mechanistic Insights: DNA Adduct Formation
Both acetaldehyde and this compound are known to be carcinogenic and react with DNA to form adducts, which can lead to mutations if not repaired. Understanding these mechanisms is crucial in drug development and toxicology.
Acetaldehyde reacts with the exocyclic amino group of deoxyguanosine (dG) to form N²-ethylidene-dG, which is an unstable Schiff base. This can be further reduced to the stable N²-ethyl-dG adduct. Two molecules of acetaldehyde can also react with dG to form a more complex 1,N²-propano-dG adduct (Cr-PdG).[11]
This compound, being an α,β-unsaturated aldehyde, primarily reacts with dG via a Michael addition, followed by cyclization to form diastereomeric 1,N²-propano-dG adducts.[9][12]
Mechanism of DNA Adduct Formation
Caption: DNA adduct formation by acetaldehyde and this compound.
Conclusion
Both acetaldehyde and this compound are valuable precursors in organic synthesis, each with distinct advantages depending on the target molecule and reaction type. Acetaldehyde is a fundamental C2 building block, and its self-condensation to this compound is a key industrial process. This compound, with its dual electrophilic sites, offers broader synthetic possibilities, particularly in conjugate additions.
For the synthesis of n-butanol, this compound provides a more direct route, although the selectivity can be a challenge. The choice between these two precursors will ultimately be guided by factors such as the desired product, reaction efficiency, catalyst availability, and economic considerations. A thorough understanding of their respective reactivities and the mechanisms of their transformations is paramount for the successful design and implementation of synthetic strategies in research and industrial applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Acrolein, this compound, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. celanese.com [celanese.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxybutanal - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
A Researcher's Guide to Alde-tectives: Comparing Analytical Techniques for Aldehyde Quantification
For researchers, scientists, and drug development professionals, the precise measurement of aldehydes is paramount. These reactive carbonyl compounds are not only crucial intermediates in pharmaceutical synthesis but also significant biomarkers of oxidative stress and cellular damage. Their accurate quantification in diverse matrices, from biological fluids to environmental samples, is essential for advancing research and ensuring product safety. This guide provides a comprehensive comparison of prevalent analytical techniques for aldehyde quantification, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the optimal method for your specific research needs.
At a Glance: Performance of Key Aldehyde Quantification Techniques
The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The table below summarizes the key performance metrics of widely used techniques for aldehyde quantification.
| Technique | Principle | Common Reagent(s) | Typical Analytes | Linearity Range | Limit of Detection (LOD) | Precision (RSD%) |
| Spectrophotometry | Colorimetric/Fluorometric | DNPH, MBTH, Purpald®, Nash (Acetylacetone) | Aldehydes & Ketones (DNPH), Aliphatic Aldehydes (MBTH) | Varies (e.g., 4 ng/mL - 3 µg/mL for HPLC-UV with DNPH) | 0.02 µg/m³ (Formaldehyde in air with DNPH)[1] | < 0.4% (Area, HPLC-UV with DNPH)[1] |
| HPLC-UV | Chromatographic Separation & UV Detection | 2,4-Dinitrophenylhydrazine (B122626) (DNPH), 4-Hydrazinobenzoic acid (HBA) | Wide range of aldehydes and ketones | Aldehyde dependent | ~0.79 - 0.80 nmol L⁻¹ (Hexanal, Heptanal with DNPH)[2] | Varies |
| GC-MS | Gas-Phase Separation & Mass Detection | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Volatile and semi-volatile aldehydes | Analyte dependent | 0.005 - 0.006 nM (Heptanal, Hexanal with PFBHA)[2] | Varies |
| LC-MS/MS | Liquid-Phase Separation & Tandem Mass Detection | DNPH, PFBHA | Wide range of aldehydes, including non-volatile or thermally labile | Analyte dependent | High sensitivity | High |
| Fluorescent Probes | "Turn-on" Fluorescence | Various proprietary dyes | Specific aldehydes or total aldehyde content | Probe dependent | As low as 3 µM (0.3 nanomoles in 100 µL)[3] | Varies |
| Electrochemical Sensors | Electrochemical Reaction | - | Total aldehydes, specific aldehydes (e.g., formaldehyde) | Wide linear range | Low ppbV range[4] | <5%[4] |
Delving Deeper: Experimental Protocols
The following sections provide detailed methodologies for some of the most common techniques cited in the comparison table. It is important to note that optimization of concentrations, volumes, and incubation times is often necessary for specific applications and instrumentation.
Spectrophotometric Methods
Spectrophotometric techniques rely on a derivatization reaction that converts a non-chromophoric aldehyde into a colored or fluorescent product that can be quantified.[1]
This method is widely used for the determination of aldehydes and ketones.[1]
Reagent Preparation:
-
DNPH Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine in an acidic solvent, such as acetonitrile (B52724) with phosphoric acid.[1]
Procedure:
-
Sample Reaction: Mix a known volume of the sample containing the aldehyde with the DNPH reagent.[1]
-
Incubation: Allow the reaction to proceed at room temperature or with gentle heating until the yellow-orange color of the hydrazone derivative is fully developed.[1]
-
Measurement: Measure the absorbance of the resulting solution at its maximum absorption wavelength (typically around 365 nm) using a spectrophotometer.[1]
-
Quantification: Determine the aldehyde concentration by comparing the absorbance to a calibration curve prepared with standard aldehyde solutions.[1]
This method is particularly effective for the quantification of aliphatic aldehydes.[1]
Reagent Preparation:
-
MBTH Solution: Prepare a fresh aqueous solution of 3-methyl-2-benzothiazolinone hydrazone hydrochloride (e.g., 0.05% w/v).[1]
-
Oxidizing Solution: Prepare a solution of ferric chloride (e.g., 0.2% w/v) in an acidic medium.[1]
Procedure:
-
Sample Reaction: Add a known volume of the sample to the MBTH solution and allow it to react.
-
Color Development: Add the ferric chloride oxidizing solution to the mixture to develop a blue formazan (B1609692) dye.[1]
-
Measurement: Measure the absorbance of the blue solution at approximately 628 nm.[1]
-
Quantification: Calculate the aldehyde concentration using a standard calibration curve.[1]
Chromatographic Methods
Chromatographic techniques offer high selectivity and are capable of separating and quantifying individual aldehydes within a complex mixture.
This is a robust and widely adopted technique for aldehyde analysis in various matrices.[5][6]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Derivatization: Add an acidified DNPH solution to the aqueous sample and allow it to react for at least 1 hour at room temperature.[7]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing acetonitrile followed by HPLC-grade water.[7]
-
Sample Loading: Load the derivatized sample onto the conditioned cartridge.[7]
-
Washing: Wash the cartridge with HPLC-grade water to remove interferences.[7]
-
Elution: Elute the DNPH-aldehyde derivatives with acetonitrile.[7]
HPLC Analysis:
-
Injection: Inject the eluted sample into an HPLC system equipped with a UV detector.
-
Separation: Use a C18 reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile) to separate the aldehyde derivatives.[6]
-
Detection: Monitor the eluent at approximately 360 nm.[6]
-
Quantification: Generate a calibration curve by injecting derivatized aldehyde standards and compare the peak areas of the sample to determine the concentration.[6]
This method is highly sensitive and ideal for the analysis of volatile aldehydes.[8][9]
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Sample Preparation: Place a known volume of the sample into a headspace vial.[7]
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog).[7]
-
Derivatization: Add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to the vial, seal, and incubate (e.g., 60°C for 30 minutes) to form PFBHA-oxime derivatives.[7][8]
-
Headspace Extraction: Expose an SPME fiber to the headspace of the vial for a defined period to extract the volatile derivatives.[7]
GC-MS Analysis:
-
Desorption and Injection: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the GC column.[7]
-
Separation: Separate the derivatives on a suitable capillary GC column.
-
Detection: Use a mass spectrometer for detection, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Quantify the aldehydes based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Process: Workflows and Pathways
To better understand the experimental processes and the biological context of aldehyde generation, the following diagrams illustrate a general experimental workflow and a simplified signaling pathway of aldehyde-induced cellular stress.
Caption: General experimental workflow for the quantification of aldehydes.[7]
Caption: Simplified signaling cascade of aldehyde-induced cellular stress.[7]
Conclusion: Selecting the Right Tool for the Job
The accurate quantification of aldehydes is a critical task in many areas of scientific research and development. This guide has provided a comparative overview of the most common and powerful analytical techniques available.
-
Spectrophotometric methods offer a balance of sensitivity, cost-effectiveness, and accessibility, making them suitable for routine analysis.[1]
-
HPLC-based methods provide excellent separation and quantification capabilities for a wide range of aldehydes and are a staple in many analytical laboratories.[5]
-
GC-MS and LC-MS/MS offer the highest sensitivity and selectivity, making them the methods of choice for trace-level analysis and complex matrices.[2][8]
-
Fluorescent probes represent a modern approach with high signal-to-noise ratios and the potential for real-time monitoring in biological systems.[10][11][12]
-
Electrochemical sensors provide a rapid and portable option for on-site analysis, particularly for total aldehyde content.[4]
Ultimately, the choice of technique should be guided by the specific analytical requirements of the study, including the target aldehydes, sample matrix, desired sensitivity, and available resources. For comprehensive aldehyde profiling, a cross-validation approach utilizing multiple techniques can provide the most complete and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. Electrochemical sensor system for breath analysis of aldehydes, CO and NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Turn on Fluorescent Probes for Selective Targeting of Aldehydes" by Ozlem Dilek and Susan L. Bane [orb.binghamton.edu]
- 11. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Turn on Fluorescent Probes for Selective Targeting of Aldehydes [mdpi.com]
The Relative Toxicity of Crotonaldehyde and Other Unsaturated Aldehydes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of crotonaldehyde and other structurally related α,β-unsaturated aldehydes. The information presented is supported by experimental data from in vivo and in vitro studies, offering a comprehensive resource for assessing the relative hazards of these compounds.
Executive Summary
α,β-Unsaturated aldehydes are a class of reactive electrophilic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural feature confers high reactivity towards biological nucleophiles, such as sulfhydryl groups in cysteine residues of proteins, leading to various toxic effects. Among these, this compound, acrolein, and formaldehyde (B43269) are common environmental and industrial pollutants known for their irritant and cytotoxic properties. This guide demonstrates that, in general, the toxicity of α,β-unsaturated aldehydes is greater than their saturated counterparts. Among the unsaturated aldehydes, acrolein consistently exhibits the highest toxicity, followed by this compound.
Data Presentation: Comparative Toxicity Data
The following tables summarize key quantitative toxicity data for this compound and other relevant aldehydes, allowing for a direct comparison of their relative potencies across different toxicological endpoints.
Table 1: Inhalation and Irritancy Toxicity Data
| Compound | LC50 (ppm) | Species | Exposure Time | RD50 (ppm) | Species | Reference(s) |
| This compound | 519 | Mouse | 2 hr | 3.53 - 4.88 | Mouse | |
| 593 - 1,375 | Rat | 30 min | ||||
| Acrolein | ~8 | Rat | 4 hr | 1.03 - 1.41 | Mouse | |
| Formaldehyde | - | - | - | 3.2 - 4.90 | Mouse | |
| 2-Hexenal | No data available | - | - | No data available | - | |
| Cinnamaldehyde | No data available | - | - | Calculated: 68.25 | Mouse |
Table 2: Acute Oral and Dermal Toxicity Data
| Compound | Oral LD50 (mg/kg) | Species | Dermal LD50 (mg/kg) | Species | Reference(s) |
| This compound | 104 - 300 | Rat, Mouse | - | - | |
| Acrolein | 46 | Rat | 562 | Rabbit | |
| 2-Hexenal | 780 - 1130 | Rat | 600 | Rabbit | [1][2] |
| 2-Heptenal | 1300 | Rat | 860 - 1500 | Rabbit | [3] |
| C9-C12 Aldehydes | Not expected to be acutely toxic | - | Not expected to be acutely toxic | - | [3] |
Table 3: In Vitro Cytotoxicity Data
| Compound | IC50 (µM) | Cell Line | Assay | Reference(s) |
| This compound | - | - | - | |
| Acrolein | - | - | - | |
| Formaldehyde | 103.79 (HepG2), 198.36 (A549) | Human | MTS Assay |
Mechanisms of Toxicity
The toxicity of α,β-unsaturated aldehydes is primarily driven by their electrophilic nature. The polarized α,β-unsaturated bond makes the β-carbon susceptible to nucleophilic attack, most notably by the sulfhydryl groups of cysteine residues in proteins. This can lead to:
-
Protein Adduct Formation and Dysfunction: Covalent modification of proteins can inhibit enzyme activity and disrupt cellular processes.
-
Glutathione (B108866) (GSH) Depletion: Reaction with the antioxidant glutathione depletes cellular defenses against oxidative stress.
-
Oxidative Stress: An imbalance between reactive oxygen species (ROS) production and antioxidant capacity leads to damage of lipids, proteins, and DNA.
-
Apoptosis: Programmed cell death can be initiated through various signaling pathways in response to cellular damage.
Signaling Pathways
This compound and other unsaturated aldehydes trigger specific signaling pathways that mediate their toxic effects. Key pathways include the Nrf2-mediated oxidative stress response and the intrinsic (mitochondrial) pathway of apoptosis.
Figure 1: Nrf2-Mediated Oxidative Stress Response Pathway.
Figure 2: this compound-Induced Mitochondrial Apoptosis Pathway.
Experimental Protocols
The following sections summarize the methodologies for key experiments cited in the toxicological evaluation of unsaturated aldehydes. These are based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Acute Inhalation Toxicity (LC50)
-
Principle: To determine the median lethal concentration (LC50) of a substance in air that causes death in 50% of a test animal population during or after a specified exposure period.
-
Test System: Typically, young adult rats of a standard laboratory strain are used. An equal number of males and females are required.
-
Methodology:
-
Exposure Chamber: Animals are placed in a whole-body or head-only inhalation chamber with a dynamic airflow.
-
Atmosphere Generation: The test substance is generated as a vapor or aerosol at several concentrations. The concentration in the chamber is monitored analytically.
-
Exposure: Groups of animals (typically 5-10 per sex per group) are exposed to different concentrations of the test substance for a fixed period (e.g., 1, 2, or 4 hours). A control group is exposed to clean air.
-
Observation Period: After exposure, animals are observed for at least 14 days for signs of toxicity and mortality.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
-
-
Reference: Based on OECD Test Guideline 403 and US EPA Health Effects Test Guidelines OPPTS 870.1300.[4][5]
Sensory Irritation (RD50)
-
Principle: To determine the concentration of an airborne chemical that elicits a 50% decrease in the respiratory rate (RD50) in mice. This is a measure of sensory irritation of the upper respiratory tract.
-
Test System: Typically, male mice of a standard laboratory strain (e.g., Swiss-Webster) are used.
-
Methodology:
-
Plethysmography: Each mouse is placed in a body plethysmograph, which is attached to the exposure chamber, allowing for head-only exposure. The plethysmograph measures changes in pressure due to breathing.
-
Exposure: Animals are exposed to a range of concentrations of the test chemical.
-
Respiratory Rate Measurement: The respiratory rate is continuously monitored before, during, and after exposure. The maximum decrease in respiratory rate during exposure is recorded.
-
Data Analysis: A concentration-response curve is generated by plotting the percentage decrease in respiratory rate against the logarithm of the exposure concentration. The RD50 is calculated from this curve.
-
-
Reference: Based on the ASTM Standard Test Method E981.[3]
Acute Oral Toxicity (LD50)
-
Principle: To determine the median lethal dose (LD50) of a substance that causes death in 50% of a test animal population when administered orally in a single dose.
-
Test System: Typically, rats or mice of a standard laboratory strain are used.
-
Methodology:
-
Dose Administration: The test substance is administered by gavage in a single dose to several groups of animals at different dose levels.
-
Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Data Analysis: The LD50 is calculated using statistical methods.
-
-
Reference: Based on OECD Test Guideline 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method).
In Vitro Cytotoxicity (IC50)
-
Principle: To determine the concentration of a substance that inhibits a cellular process (e.g., growth, viability) by 50% (IC50) in a cultured cell line.
-
Test System: Various human or animal cell lines can be used, such as HepG2 (liver), A549 (lung), or fibroblasts.[6]
-
Methodology (Example using MTS assay):
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test aldehyde for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: The MTS reagent (a tetrazolium salt) is added to each well. Viable cells with active metabolism convert the MTS into a formazan (B1609692) product that is soluble in the culture medium.
-
Incubation and Measurement: After a short incubation period, the absorbance of the formazan product is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: A dose-response curve is generated, and the IC50 value is calculated.
-
-
Reference: General protocols for cytotoxicity assays are widely available.[6][7]
Figure 3: General Experimental Workflow for Toxicity Testing.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. axxence.de [axxence.de]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Acrolein, this compound, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity testing for prediction of acute human toxicity | Semantic Scholar [semanticscholar.org]
Efficiency of different derivatization agents for crotonaldehyde analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of crotonaldehyde, a reactive α,β-unsaturated aldehyde, is of paramount importance in environmental analysis, food chemistry, and toxicological studies. Its inherent volatility and reactivity often necessitate a derivatization step to enhance its stability and detectability. This guide provides an objective comparison of three commonly used derivatization agents for this compound analysis: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), 2,4-Dinitrophenylhydrazine (DNPH), and Cysteamine (B1669678). The selection of an appropriate agent is critical and depends on the analytical instrumentation available, the required sensitivity, and the sample matrix.
Performance Comparison of Derivatization Agents
The efficiency and effectiveness of a derivatization agent can be evaluated based on several key performance metrics. The following table summarizes the quantitative and qualitative characteristics of PFBHA, DNPH, and Cysteamine for the analysis of this compound.
| Parameter | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | 2,4-Dinitrophenylhydrazine (DNPH) | Cysteamine |
| Typical Analytical Method | GC-MS, GC-ECD | HPLC-UV | GC-NPD, GC-MS |
| Limit of Detection (LOD) | 1.2 µg/L (GC-ECD, in water)[1] | 93 µg/m³ (in air)[1] | ~0.5 pmol (injected)[1] |
| Reaction Conditions | Weakly acidic (pH 4-6), 60°C for 60 minutes[1] | Acidic (pH 2-3), 40°C for 1 hour[1] | Neutral pH, Room temperature, ~15 minutes[1] |
| Derivatization Yield | Quantitative reaction[2] | Generally high, but can be affected by reaction conditions. | High derivatization yield (~95%)[1][3] |
| Derivative Stability | Derivatives are thermally stable and do not decompose at elevated GC temperatures.[1][2] | Light-sensitive, requires storage at -20°C for long-term stability (stable for <9 days at 22°C).[1] | The agent itself is unstable in aqueous solution and prone to oxidation.[1] Once extracted, the derivative is stable for extended periods at 4°C.[1] |
| Key Advantages | - Quantitative reaction[2]- High thermal stability of derivatives[1][2]- Suitable for sensitive GC-MS/ECD detection[1]- No cleanup step required[2] | - Widely used and well-established methods- Good sensitivity for HPLC-UV | - Fast reaction under mild conditions[1][3]- High derivatization yield[1][3] |
| Key Disadvantages | - Requires GC-based instrumentation- Forms two geometric isomers (syn and anti) which can be chromatographically resolved[4] | - Forms E/Z isomers which can complicate analysis[1]- Derivatives can be unstable[1]- Requires acidic conditions | - Cysteamine reagent is unstable, requiring careful handling and storage[1]- Less commonly used than PFBHA and DNPH |
Experimental Workflows and Logical Relationships
The general workflow for this compound analysis using derivatization involves sample collection, the derivatization reaction, and subsequent analysis by a suitable chromatographic technique. The choice of derivatization agent dictates the specific analytical instrumentation.
Caption: General workflow for this compound analysis using derivatization.
The selection of the most suitable derivatization agent is a critical decision based on a balance of factors including the required sensitivity, available instrumentation, and the complexity of the sample matrix.
Caption: Decision tree for selecting a suitable derivatization agent.
Experimental Protocols
Detailed methodologies for the derivatization of this compound using PFBHA, DNPH, and Cysteamine are provided below.
Protocol 1: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
This protocol is suitable for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with an Electron Capture Detector (GC-ECD).
Materials:
-
This compound standard solution
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Aldehyde-free reagent water
-
Hexane (B92381) or Toluene (pesticide grade)
-
Sodium chloride (analytical grade)
-
Buffer solution (pH 4-6) or dilute acid
-
Internal standard solution (e.g., deuterated this compound)
-
Vials with PTFE-lined septa
Procedure:
-
Sample Preparation:
-
For aqueous samples, place a known volume (e.g., 5-10 mL) into a vial.
-
For non-aqueous samples, dissolve a known amount in a suitable solvent.
-
Spike the sample with an appropriate internal standard.
-
-
pH Adjustment: Adjust the pH of the sample to a range of 4-6 using a suitable buffer or dilute acid.[4]
-
Derivatization Reaction:
-
Prepare a fresh solution of PFBHA in reagent water (e.g., 1-15 mg/mL).
-
Add an excess of the PFBHA solution to the sample vial and seal it tightly.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[4]
-
-
Extraction:
-
After cooling to room temperature, add a known volume of extraction solvent (e.g., 1-2 mL of hexane or toluene).[4]
-
Add sodium chloride to saturate the aqueous phase and improve extraction efficiency.
-
Vortex the vial vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.
-
Allow the phases to separate.
-
-
Analysis:
-
Carefully transfer the organic layer to a clean vial for GC analysis.
-
The two geometric isomers (syn and anti) of the this compound-PFB-oxime may be resolved chromatographically; for quantitative analysis, the peak areas of both isomers are typically summed.[4]
-
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is widely used for the analysis of carbonyl compounds, including this compound, by High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Materials:
-
This compound standard solution
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (typically in acidified acetonitrile)
-
Acetonitrile (HPLC grade)
-
Citrate (B86180) buffer (pH 3)
-
6M HCl or 6M NaOH
-
Vials with PTFE-lined septa
Procedure:
-
Sample Preparation:
-
For aqueous samples, place a known volume into a suitable container.
-
-
pH Adjustment: Add citrate buffer and adjust the pH to 3.0 ± 0.1 with 6M HCl or 6M NaOH.
-
Derivatization Reaction:
-
Add an excess of the DNPH reagent to the sample.
-
Seal the container and incubate at 40°C for 1 hour with occasional shaking.
-
-
Extraction (if necessary):
-
The resulting DNPH-hydrazone derivative can be extracted using a solid-phase extraction (SPE) cartridge or by liquid-liquid extraction with a suitable solvent like methylene (B1212753) chloride.
-
-
Analysis:
-
The extracted and concentrated derivative is then dissolved in a suitable solvent (e.g., acetonitrile) for HPLC-UV analysis, with detection typically at 360 nm.
-
Protocol 3: Derivatization with Cysteamine
This protocol is advantageous due to its rapid reaction time and mild conditions, making it suitable for GC-based analysis.
Materials:
-
This compound standard solution
-
Cysteamine hydrochloride
-
Phosphate buffer (neutral pH)
-
Suitable extraction solvent (e.g., ethyl acetate)
-
Vials with PTFE-lined septa
Procedure:
-
Sample Preparation:
-
Prepare a fresh aqueous solution of cysteamine. Due to its instability in solution, it is crucial to use a freshly prepared reagent.[1]
-
Place the sample containing this compound in a vial.
-
-
Derivatization Reaction:
-
Add the cysteamine solution to the sample at neutral pH.
-
Allow the reaction to proceed at room temperature for approximately 15 minutes.[1][3] The reaction forms a stable thiazolidine (B150603) derivative.
-
-
Extraction:
-
Extract the thiazolidine derivative with a suitable organic solvent.
-
-
Analysis:
-
The organic extract can be directly analyzed by GC-MS or GC with a Nitrogen-Phosphorus Detector (NPD).
-
Conclusion
The choice of derivatization agent for this compound analysis is a critical step that significantly influences the accuracy, sensitivity, and throughput of the analytical method.
-
PFBHA is a highly effective agent for GC-based methods, offering excellent sensitivity and the formation of stable derivatives, making it ideal for trace-level analysis.[4]
-
DNPH remains a widely used and well-established reagent, particularly for HPLC-UV analysis, though the stability of its derivatives and the potential for isomeric interference require careful consideration.
-
Cysteamine presents a compelling alternative with its rapid reaction kinetics and mild reaction conditions.[3] However, the instability of the reagent itself necessitates careful handling and freshly prepared solutions.[1]
Researchers should carefully evaluate their specific analytical needs, available instrumentation, and sample characteristics to select the most appropriate derivatization strategy for robust and reliable this compound quantification.
References
A Comparative Guide to the Adsorption Behavior of Crotonaldehyde on Diverse Surfaces
For researchers, scientists, and professionals in drug development, understanding the surface interactions of molecules like crotonaldehyde is paramount for advancements in catalysis and pharmaceutical synthesis. This guide provides a comprehensive comparison of this compound's adsorption behavior on various metallic and metal oxide surfaces, supported by experimental and computational data.
The adsorption of this compound, an α,β-unsaturated aldehyde, onto different surfaces is a critical first step in many catalytic reactions, particularly in selective hydrogenation processes that are vital for producing valuable chemicals. The mode and strength of this adsorption dictate the reaction pathway and selectivity towards desired products, such as the unsaturated alcohol (crotyl alcohol) versus the saturated aldehyde (butyraldehyde). This guide synthesizes findings from both experimental and computational studies to offer a clear comparison of how this compound interacts with surfaces like copper, platinum, palladium, gold, and their alloys.
Quantitative Adsorption Data
The strength of the interaction between this compound and a surface is a key determinant of its subsequent reactivity. The following table summarizes the adsorption energies obtained from experimental measurements and computational models.
| Surface | Method | Adsorption Energy (kJ/mol) | Adsorption Mode |
| Polycrystalline Copper (Cu) | TPD (Experimental) | -50 to -65 (coverage dependent) | Primarily via the C=O group (η¹-O) |
| Cu(111) | DFT (Computational) | ~ -59 | Mono-coordinated via the oxygen atom |
| Pt(111) | DFT (Computational) | -85 (η⁴ coordination) | Multi-coordination, primarily via the C=C bond |
| Pd(111) | DFT (Computational) | Most stable at fcc–hcp site | Parallel to the surface via C=C and C=O bonds |
| Au₁₃ Nanoparticle (bare) | DFT (Computational) | -71 | π-C=C interaction |
| Au₁₃ Nanoparticle (low O coverage) | DFT (Computational) | Enhanced by ~10 | - |
| Au₁₃ Nanoparticle (high O coverage) | DFT (Computational) | Weakened by up to 60 | Steric hindrance from oxygen |
| Au₃₈ Nanoparticle (bare) | DFT (Computational) | -47 | Atop, di-σ-C=C |
| Au(111) | DFT (Computational) | ~ 0 (1.1) | Very weak interaction |
| Cu₂Pt/Cu(111) & Cu₃Pt/Cu(111) | DFT (Computational) | Increased by up to 40 vs. pure Cu | Multiple coordination, cis-di-σ C=O and π-bonding to Pt |
Contrasting Adsorption Modes: A Tale of Two Metals
Experimental and computational studies reveal a distinct difference in how this compound adsorbs on copper versus platinum surfaces. On copper, the molecule preferentially binds through the oxygen atom of the carbonyl group in a mono-coordinated fashion.[1][2][3] This leaves the C=C double bond relatively unperturbed and accessible for reactions.[1]
In stark contrast, on platinum, this compound favors a multi-coordination mode, primarily involving the C=C double bond.[1][2][3] This stronger interaction with the platinum surface makes both the C=C and C=O bonds accessible for hydrogenation, often leading to lower selectivity in reactions aiming to preserve the C=C bond.[1] The presence of platinum atoms in copper surfaces, even as single atoms, can increase the adsorption energy by as much as 40 kJ/mol and favors multiple coordination.[2][4]
The adsorption behavior on palladium is similar to platinum, with the molecule adsorbing parallel to the surface through both the C=C and C=O double bonds.[5][6] Gold surfaces, particularly extended ones like Au(111), show very weak interaction with this compound. However, on gold nanoparticles, the adsorption is more significant and is sensitive to the presence of co-adsorbed oxygen.[7] Low oxygen coverage can enhance adsorption, while high coverage weakens it due to steric effects.[7]
Experimental and Computational Protocols
The data presented in this guide are derived from a combination of surface science experiments and quantum mechanics calculations.
Experimental Methodologies
A primary experimental technique for studying adsorption is Temperature-Programmed Desorption (TPD) . In a typical TPD experiment, the surface is first cleaned in an ultra-high vacuum (UHV) chamber. The adsorbate, this compound, is then introduced into the chamber and allowed to adsorb onto the cooled surface. Subsequently, the surface is heated at a linear rate, and a mass spectrometer monitors the molecules that desorb as a function of temperature. The temperature at which the desorption rate is maximal can be used to calculate the adsorption energy.
Another powerful technique is Reflection–Absorption Infrared Spectroscopy (RAIRS) . This method provides information about the vibrational modes of the adsorbed molecules. By analyzing the RAIRS spectra, one can determine the orientation of the adsorbate on the surface and which functional groups are interacting with the metal. For instance, the prevalence of C=O vibrational peaks versus C=C peaks can distinguish between different adsorption modes on copper and platinum.[1]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. This compound Adsorption on Cu-Pt Surface Alloys: A Quantum Mechanics Study [mdpi.com]
- 5. Adsorption and hydrogenation mechanism of this compound on a Pd(111) surface by periodic DFT calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Adsorption and hydrogenation mechanism of this compound on a Pd(111) surface by periodic DFT calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Crotonaldehyde Measurement in Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and considerations for conducting an inter-laboratory comparison of crotonaldehyde measurement in aqueous samples. Given the reactive and toxic nature of this compound, ensuring measurement accuracy and comparability across different laboratories is critical for environmental monitoring, toxicological studies, and quality control in various industries. This document outlines the prevalent analytical techniques, presents a framework for comparing laboratory performance, and provides detailed experimental protocols.
Introduction to this compound Analysis in Water
This compound is a reactive α,β-unsaturated aldehyde that can be present in water from industrial discharges, as a disinfection byproduct, or from natural sources. Its accurate quantification is challenging due to its volatility, reactivity, and potential for degradation. Inter-laboratory comparison studies are essential for:
-
Assessing the proficiency of laboratories in performing the analysis.
-
Identifying potential biases in analytical methods.
-
Ensuring the comparability and reliability of data generated by different organizations.
-
Validating new or modified analytical methods.
The most common analytical approaches for aldehydes in water involve derivatization to form a more stable and detectable compound, followed by chromatographic separation and detection. The two primary derivatizing agents are 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
Experimental Protocols
Detailed methodologies for the two most common analytical approaches are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.
Method 1: DNPH Derivatization with High-Performance Liquid Chromatography (HPLC)
This method is widely used for the analysis of a broad range of aldehydes and ketones.
1. Sample Preparation and Derivatization:
-
To a 100 mL water sample, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile (B52724) and a catalytic amount of sulfuric acid.
-
The optimal pH for the reaction is typically around 3.
-
Allow the reaction to proceed in the dark at room temperature for at least one hour to form the stable this compound-DNPH derivative (hydrazone).
-
Following derivatization, the hydrazone is extracted from the aqueous matrix using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
The cartridge is then eluted with a small volume of acetonitrile.
2. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detector: UV-Vis detector set at approximately 360 nm.
-
Quantification: An external calibration curve is prepared using standards of the this compound-DNPH derivative.
Method 2: PFBHA Derivatization with Gas Chromatography (GC)
This method is particularly suitable for volatile aldehydes and offers high sensitivity.
1. Sample Preparation and Derivatization:
-
To a 20 mL water sample in a headspace vial, add O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride.
-
The pH of the sample is adjusted to a slightly acidic condition (pH 4-5).
-
The vial is sealed and heated (e.g., at 60°C for 1 hour) to facilitate the derivatization of this compound to its oxime derivative.
2. GC Analysis:
-
Injection: The headspace gas containing the volatile PFBHA-oxime derivative is injected into the GC.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Detector: An electron capture detector (ECD) is commonly used due to the high electron affinity of the fluorinated derivative. Mass spectrometry (MS) can also be used for confirmation and improved specificity.
-
Quantification: An internal or external standard method is used for quantification.
Data Presentation and Comparison
The following tables provide a template for summarizing and comparing quantitative data from an inter-laboratory study. The data presented here is illustrative for a hypothetical study and should be replaced with actual experimental results.
Table 1: Comparison of Reported this compound Concentrations (µg/L)
| Laboratory | Method | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. |
| Lab A | HPLC-UV (DNPH) | 45.2 | 46.1 | 45.8 | 45.7 | 0.46 |
| Lab B | GC-ECD (PFBHA) | 48.1 | 47.5 | 48.9 | 48.2 | 0.70 |
| Lab C | HPLC-UV (DNPH) | 42.5 | 43.3 | 42.9 | 42.9 | 0.40 |
| Lab D | LC-MS/MS (DNPH) | 49.5 | 50.1 | 49.8 | 49.8 | 0.30 |
| Lab E | GC-MS (PFBHA) | 47.2 | 46.8 | 47.5 | 47.2 | 0.36 |
| Assigned Value | 47.0 | |||||
| Spiked Value | 50.0 |
Table 2: Performance Evaluation of Participating Laboratories
| Laboratory | Method | Recovery (%) | Z-Score* |
| Lab A | HPLC-UV (DNPH) | 91.4 | -0.55 |
| Lab B | GC-ECD (PFBHA) | 96.4 | 0.50 |
| Lab C | HPLC-UV (DNPH) | 85.8 | -1.71 |
| Lab D | LC-MS/MS (DNPH) | 99.6 | 1.17 |
| Lab E | GC-MS (PFBHA) | 94.4 | 0.08 |
*Z-scores are calculated based on the assigned value and a target standard deviation for proficiency assessment (e.g., 15% of the assigned value).
Mandatory Visualization
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the key decision points in the analytical process.
Caption: Workflow of an inter-laboratory comparison study.
Caption: Analytical workflows for this compound measurement.
Crotonaldehyde: A Viable Alternative to Formaldehyde in Chemical Synthesis?
A Comparative Guide for Researchers and Drug Development Professionals
Formaldehyde (B43269), a cornerstone of chemical synthesis for over a century, is facing increasing scrutiny due to its classification as a carcinogen and mutagen. This has spurred a search for safer, more sustainable alternatives. Among the contenders is crotonaldehyde, an α,β-unsaturated aldehyde with a versatile reactivity profile that makes it a compelling candidate for replacing formaldehyde in various applications, including the synthesis of resins and other key chemical intermediates. This guide provides an objective comparison of this compound and formaldehyde, presenting available experimental data to assist researchers in evaluating its potential as a substitute.
Performance Comparison: Reactivity and Applications
While direct, side-by-side comparative studies of this compound and formaldehyde in the same chemical reactions are limited in publicly available literature, an analysis of their individual applications and reactivity provides valuable insights. Both aldehydes are highly reactive electrophiles, participating in a range of condensation and addition reactions. However, their structural differences—formaldehyde being a simple one-carbon aldehyde and this compound a four-carbon α,β-unsaturated aldehyde—lead to distinct chemical behaviors and potential applications.
One of the most significant areas where formaldehyde replacement is sought is in the production of thermosetting resins, such as phenol-formaldehyde (PF) and urea-formaldehyde (UF) resins. While the synthesis of phenol-crotonaldehyde or urea-crotonaldehyde resins is not as extensively documented as their formaldehyde-based counterparts, the reaction of this compound with urea (B33335) to form crotonylidene diurea, a slow-release fertilizer, demonstrates its capability to react with similar functional groups.[1] This suggests its potential as a crosslinking agent in a manner analogous to formaldehyde.
A comparative study of resins synthesized from oil shale alkylresorcinols with either formaldehyde or acetaldehyde (B116499) (a structural analog of this compound) revealed that the acetaldehyde-based resins contained three to four times less unreacted resorcinol (B1680541) components.[2][3] This indicates a potentially higher conversion and efficiency when using a larger aldehyde.
In the context of Mannich reactions, a fundamental carbon-carbon bond-forming reaction, formaldehyde is the most commonly used aldehyde.[4][5] However, this compound has also been successfully employed in Mannich-type reactions, highlighting its potential to replace formaldehyde in this critical synthetic transformation.[6]
The table below summarizes key properties and known reactions, offering a preliminary comparison between the two aldehydes.
| Property/Reaction | Formaldehyde | This compound | Key Differences & Considerations |
| Molar Mass | 30.03 g/mol | 70.09 g/mol | The higher molecular weight of this compound can influence the stoichiometry of reactions and the physical properties of the resulting products. |
| Boiling Point | -19 °C | 104 °C[7] | The significant difference in boiling points necessitates different handling procedures and reaction conditions. |
| Reactivity | Highly reactive electrophile. | Reactive electrophile with both aldehyde and alkene functionalities.[1][7] | This compound's conjugated system allows for both 1,2- and 1,4-addition reactions, offering a wider range of synthetic possibilities. |
| Resin Synthesis | Extensively used in PF and UF resins.[8] | Known to react with urea to form crotonylidene diurea.[1] Potential for PF-type resin synthesis. | The properties of this compound-based resins would likely differ from formaldehyde-based ones, potentially offering advantages in terms of flexibility or other physical characteristics. |
| Mannich Reaction | The most common aldehyde used.[4][5] | Demonstrated to be effective in Mannich-type reactions.[6] | This compound can introduce a larger, functionalized side chain in a single step. |
| Toxicity | Classified as a carcinogen and mutagen.[9] | Potent irritant.[7] | While this compound is an irritant, it is not currently classified as a carcinogen on the same level as formaldehyde, which is a primary driver for seeking alternatives. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies for key reactions involving this compound and a related condensation reaction with formaldehyde for context.
Synthesis of a Formaldehyde-Crotonaldehyde Condensation Product
This protocol describes the reaction between formaldehyde and this compound, illustrating their co-reactivity under alkaline conditions.
Materials:
-
This compound
-
Formalin (40% formaldehyde solution)
-
Powdered calcium oxide (catalyst)
-
Dilute sulfuric acid
Procedure:
-
Mix 1050 grams of this compound with 1120 cc of formalin.
-
Add a catalytic amount of powdered calcium oxide to the solution and stir vigorously.
-
Monitor the temperature of the reaction mixture. Once it reaches 60°C, maintain this temperature for the remainder of the reaction.
-
After one hour, the total aldehyde content should decrease significantly. At this point, neutralize the solution to a pH of 6.0 by adding dilute sulfuric acid.
-
The resulting product is a viscous, yellow syrup.[10]
Note: This protocol is for a condensation reaction between the two aldehydes, not a direct substitution.
Logical Workflow for Evaluating this compound as a Formaldehyde Substitute
The process of evaluating this compound as a potential replacement for formaldehyde in a given synthesis can be visualized as a logical workflow. This involves assessing the reaction type, considering the differences in reactivity, and optimizing the reaction conditions.
Caption: Workflow for evaluating this compound as a formaldehyde substitute.
Reaction Pathway: Aldol (B89426) Condensation for this compound Synthesis
Understanding the production of this compound itself is relevant to its potential as a chemical feedstock. It is typically synthesized via an aldol condensation of acetaldehyde.
Caption: Synthesis of this compound via aldol condensation of acetaldehyde.
Conclusion
The available evidence suggests that this compound possesses the requisite reactivity to be considered a potential alternative to formaldehyde in certain chemical syntheses, particularly in the formation of resins and in Mannich-type reactions. Its different chemical structure offers both challenges and opportunities, potentially leading to novel materials with unique properties. However, a significant gap in the literature exists regarding direct, quantitative comparisons of its performance against formaldehyde. Further research, including detailed experimental studies comparing yields, reaction kinetics, and final product properties, is essential to fully elucidate the viability of this compound as a safer and effective substitute for formaldehyde in various industrial applications.
References
- 1. This compound - Acrolein, this compound, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative analysis of the qualitative characteristics of formaldehyde and acetaldehyde resins based on styrene-modified oil shale alkylresorcinols - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. oarjbp.com [oarjbp.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Heck reactions of this compound and Organocatalytic, asymmetric Mannich reactions of N-Boc and related imines - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Preparation of Phenol-Formaldehyde Resin | PPTX [slideshare.net]
- 9. What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents [sprchemical.com]
- 10. US2317456A - Formaldehyde-crotonaldehyde condensation product - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of Crotonaldehyde: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper management of crotonaldehyde waste is paramount for ensuring a safe laboratory environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.
This compound is a highly flammable, toxic, corrosive, and reactive substance that requires meticulous handling and disposal procedures.[1][2][3] It is classified as a hazardous waste, and its disposal is regulated by local, regional, and national environmental agencies.[1][4] Adherence to these guidelines is crucial to prevent harm to personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be trained on its proper handling and storage.[1] Always work in a well-ventilated area, preferably under a chemical fume hood.[5][6] Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[7]
-
Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after contamination.[7]
-
Body Protection: Wear protective work clothing. In case of potential exposure, a gas-tight or corrosion-proof chemical suit is recommended.[7][8]
-
Respiratory Protection: If ventilation is inadequate or in the event of a spill, wear a positive-pressure, self-contained breathing apparatus (SCBA).[9]
Eliminate all ignition sources, as this compound is highly flammable and its vapors can form explosive mixtures with air.[2][3][4] All equipment used for handling must be grounded and bonded to prevent static discharge.[2][4]
Spill Management Protocol
In the event of a this compound spill, immediate and decisive action is required:
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and secure the entrance.[1][7]
-
Eliminate Ignition Sources: Immediately remove all sources of ignition.[1][2]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent the spill from entering drains, sewers, or confined spaces.[1][2][7] If necessary, create a dike using inert materials.[2]
-
Absorption: For small spills, you can dilute with water and then absorb with an inert, non-combustible dry material such as sand, earth, or activated charcoal adsorbent.[1][2][8] Do not use combustible materials like paper towels or rags, as this can lead to spontaneous combustion.[10]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and covered container for disposal.[1][3][4]
-
Decontamination: Clean the spill area thoroughly with water and dispose of the contaminated water as hazardous waste.[1][2]
Waste Disposal Procedures
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[1][4]
-
Waste Collection: Collect surplus and non-recyclable this compound solutions in their original or other suitable, tightly closed containers. Do not mix with other waste.[5]
-
Contaminated Materials: Any items contaminated with this compound, including PPE, absorbent materials, and empty containers, must be handled as hazardous waste.[4][7] Handle empty containers with care as they may contain flammable residual vapors.[4]
-
Licensed Disposal Company: The disposal of this compound waste must be carried out by a licensed disposal company.[7] The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Regulatory Compliance: It is imperative to contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations and to ensure full compliance with all local, regional, and national regulations.[1][4]
Key Data for this compound Disposal
The following table summarizes essential quantitative data and classifications relevant to the safe disposal of this compound.
| Parameter | Value / Classification | Citation |
| UN Number | 1143 | [8][11] |
| Hazard Class | 6.1 (Toxic) | [6][8] |
| Subsidiary Hazard | 3 (Flammable) | [6] |
| Packing Group | I (High Danger) | [6][8] |
| RCRA Waste Code | U053 | [6] |
| DOT Classification | Poison Inhalation Hazard | [1] |
| Environmental Hazard | Very toxic to aquatic life | [4][7][10] |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization of this compound are not provided in standard safety data sheets due to the hazardous nature of its reactions. The universally recommended procedure is absorption and subsequent incineration. Any attempt at chemical neutralization should only be performed by highly trained professionals with a thorough understanding of the reaction chemistry and associated hazards, as reactions with bases, acids, or oxidizing agents can be violent.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for safe this compound handling and disposal.
References
- 1. nj.gov [nj.gov]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. chemos.de [chemos.de]
- 4. lobachemie.com [lobachemie.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. godavaribiorefineries.com [godavaribiorefineries.com]
- 9. This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 10. godavaribiorefineries.com [godavaribiorefineries.com]
- 11. chemos.de [chemos.de]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
